Ethyl 3-aminobenzofuran-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-amino-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h3-6H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOARNMOPCOJEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366286 | |
| Record name | Ethyl 3-aminobenzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39786-35-1 | |
| Record name | Ethyl 3-aminobenzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-aminobenzofuran-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 3-aminobenzofuran-2-carboxylate structural analysis
An In-depth Technical Guide to the Structural Analysis of Ethyl 3-aminobenzofuran-2-carboxylate
Foreword: The Significance of the Benzofuran Scaffold
Benzofuran derivatives are a cornerstone of medicinal chemistry, widely found in natural products and synthetic bioactive molecules.[1][2] Their rigid, planar structure and unique electronic properties make them privileged scaffolds for interacting with a diverse range of biological targets. These compounds exhibit a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, anti-bacterial, and anti-viral properties.[1][3] Notably, several clinically approved drugs, such as the antiarrhythmic agent Amiodarone, feature a benzofuran core, underscoring the therapeutic relevance of this heterocyclic system.[1]
This compound is a particularly valuable derivative. The presence of the amino group at the 3-position and the ethyl ester at the 2-position provides two reactive handles for further chemical elaboration. This makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents targeting neurological disorders and as inhibitors of enzymes like acetylcholinesterase.[4][5] A thorough and unambiguous structural characterization of this starting material is therefore a critical first step in any research and development program that utilizes it. This guide provides a multi-faceted analytical framework for the definitive structural elucidation of this compound, grounded in the principles of spectroscopic analysis and logical data integration.
Synthesis Pathway and Rationale
The reliable synthesis of the target molecule is paramount. One of the most efficient and widely cited methods for constructing the 3-aminobenzofuran scaffold is the base-mediated intramolecular cyclization of an O-aryl oxime precursor, which is itself derived from a salicylonitrile starting material.[4] This approach is favored for its operational simplicity and generally good yields.
Experimental Protocol: Synthesis via Cyclization
This protocol is adapted from established literature procedures for the synthesis of 3-aminobenzofuran derivatives.[4][6]
Step 1: O-Alkylation of 2-Hydroxybenzonitrile
-
To a stirred solution of 2-hydroxybenzonitrile (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.5 eq) as a base.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.
-
Reflux the reaction mixture for 4-6 hours, monitoring for the consumption of the starting material by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure to yield the crude intermediate, 2-(2-ethoxy-2-oxoethoxy)benzonitrile.
Causality Insight: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group, forming a phenoxide that acts as a nucleophile. Acetone is an ideal polar aprotic solvent for this Sₙ2 reaction.
Step 2: Intramolecular Cyclization
-
Dissolve the crude intermediate from Step 1 in dimethylformamide (DMF).
-
Add potassium tert-butoxide (t-BuOK, 1.2 eq), a strong, non-nucleophilic base, portion-wise at room temperature. The reaction is often exothermic.
-
Stir the mixture at 80°C for 1-2 hours. Monitor the formation of the product by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude solid by column chromatography on silica gel or by recrystallization from an ethanol/water mixture to afford this compound as a white to off-white crystalline solid.
Causality Insight: The strong base t-BuOK deprotonates the α-carbon of the ester, generating a carbanion. This carbanion then attacks the electrophilic carbon of the nitrile group in an intramolecular fashion (Thorpe-Ziegler reaction), leading to cyclization. The resulting imine intermediate tautomerizes to the more stable enamine, which is the final 3-amino product.
Caption: High-level workflow for the synthesis of the title compound.
Multi-Spectroscopic Structural Elucidation
The confirmation of the molecular structure relies on the convergent validation from multiple analytical techniques. Each technique provides a unique piece of the structural puzzle, and together, they form a self-validating system.
Fundamental Properties
A summary of the core physical and chemical properties provides the initial dataset for the compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁NO₃ | [7][8][9] |
| Molecular Weight | 205.21 g/mol | [7][8][10] |
| Monoisotopic Mass | 205.07389321 Da | [7] |
| Appearance | White to off-white/brown solid/powder | [6] |
| Melting Point | 75 - 81 °C | [6][8] |
| CAS Number | 39786-35-1 | [7][8][9][10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Caption: Structure with atom numbering for NMR spectral assignments.
¹H NMR Analysis (Predicted, 400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the ethyl ester protons.
-
δ 7.6-7.2 (m, 4H, Ar-H): The four protons on the benzene ring (H-4, H-5, H-6, H-7) will appear as a complex multiplet in the aromatic region. Their exact chemical shifts and coupling patterns depend on the electronic effects of the fused furan ring and the substituents.
-
δ 5.5-6.0 (br s, 2H, -NH₂): The protons of the primary amine will typically appear as a broad singlet. The chemical shift can be variable and is dependent on concentration and solvent. This peak will disappear upon D₂O exchange, providing a definitive diagnostic test.
-
δ 4.35 (q, J = 7.1 Hz, 2H, -OCH₂CH₃): The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom and will appear as a quartet due to coupling with the three methyl protons.
-
δ 1.38 (t, J = 7.1 Hz, 3H, -OCH₂CH₃): The methyl protons of the ethyl group will appear as a triplet, coupling with the two methylene protons.
¹³C NMR Analysis (Predicted, 101 MHz, CDCl₃): The proton-decoupled ¹³C NMR spectrum should display 9 distinct signals, accounting for the 11 carbon atoms in the molecule (with two pairs of aromatic carbons potentially having very similar shifts).
-
δ 165.0 (C=O): The ester carbonyl carbon is significantly deshielded.
-
δ 150.0 - 110.0 (Ar-C): The eight carbons of the benzofuran core (C-2, C-3, C-3a, C-4, C-5, C-6, C-7, C-7a) will resonate in this region. The carbons directly attached to heteroatoms (C-2, C-3, C-7a) will have characteristic shifts influenced by the oxygen and nitrogen atoms.
-
δ 61.0 (-OCH₂CH₃): The methylene carbon of the ethyl ester.
-
δ 14.5 (-OCH₂CH₃): The terminal methyl carbon of the ethyl ester.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Ensure the diamond crystal of the ATR accessory is clean by wiping it with isopropanol.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Confirms the presence of the amino group. Often appears as a doublet. |
| 3100 - 3000 | C-H stretch (sp²) | Aromatic Ring | Indicates the aromatic system. |
| 2980 - 2850 | C-H stretch (sp³) | Ethyl Group (-CH₂, -CH₃) | Confirms the aliphatic portion of the ester. |
| ~1690 - 1670 | C=O stretch | α,β-Unsaturated Ester | The carbonyl frequency is lowered from a typical ester (~1735 cm⁻¹) due to conjugation with the enamine system. |
| ~1620 - 1580 | N-H bend | Primary Amine (-NH₂) | Further evidence for the primary amine. |
| 1600, 1480 | C=C stretch | Aromatic Ring | Characteristic aromatic ring vibrations. |
| ~1250 | C-O stretch (asymmetric) | Ester & Furan Ether | Strong band indicative of the C-O single bonds. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Experimental Protocol: Electron Ionization (EI)-MS
-
Introduce a small sample into the mass spectrometer, typically via a direct insertion probe.
-
Volatilize the sample using heat under high vacuum.
-
Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
-
Detect the ions to generate a mass spectrum.
Expected Fragmentation Pattern:
-
m/z = 205 [M]⁺•: The molecular ion peak, which should be prominent. Its high-resolution mass should match the calculated exact mass (205.0739).[7]
-
m/z = 160 [M - OCH₂CH₃]⁺: Loss of the ethoxy radical from the ester group is a very common fragmentation pathway for ethyl esters.[11]
-
m/z = 132 [M - OCH₂CH₃ - CO]⁺: Subsequent loss of a neutral carbon monoxide molecule from the m/z 160 fragment.
-
m/z = 177 [M - C₂H₄]⁺•: Loss of ethylene via a McLafferty rearrangement, if sterically feasible.
Caption: Workflow showing the integration of multiple analytical techniques.
Conclusion: A Self-Validating Analytical System
The structural analysis of this compound is a clear example of a self-validating analytical process. The molecular formula determined by high-resolution mass spectrometry (C₁₁H₁₁NO₃) is consistent with the number and types of protons and carbons observed in NMR spectroscopy. The functional groups identified by IR spectroscopy (amine, unsaturated ester, aromatic ring) are all accounted for in the NMR and MS data. Finally, the specific connectivity of the atoms deduced from NMR is corroborated by the logical fragmentation patterns observed in the mass spectrum. This convergence of evidence from orthogonal techniques provides an exceptionally high degree of confidence in the final structural assignment, a critical requirement for any compound intended for use in research and drug development.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. This compound | C11H11NO3 | CID 2063537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound 97 39786-35-1 [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Benzoic acid, ethyl ester [webbook.nist.gov]
Ethyl 3-aminobenzofuran-2-carboxylate CAS number 39786-35-1
An In-Depth Technical Guide to Ethyl 3-aminobenzofuran-2-carboxylate (CAS: 39786-35-1): A Keystone Scaffold for Modern Drug Discovery
Introduction
Within the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. These "privileged scaffolds" offer a unique combination of structural rigidity, metabolic stability, and the capacity for three-dimensional functionalization, enabling them to interact with a wide array of biological targets. The benzofuran ring system is a quintessential example of such a scaffold, found at the core of numerous natural products and synthetic drugs exhibiting activities from anti-tumor and antimicrobial to anti-inflammatory effects.[1][2][3][4]
This guide focuses on a particularly valuable derivative: This compound (CAS No. 39786-35-1) . This compound is not merely another benzofuran; it is a strategically engineered building block. The presence of a nucleophilic amino group at the C-3 position and an electrophilic ester at the C-2 position provides chemists with two orthogonal handles for chemical modification. This dual functionality makes it an exceptionally versatile synthon for constructing complex molecular libraries, leading to the discovery of novel agents targeting challenging diseases, most notably in the fields of neurodegeneration and oncology.[5][6][7] As a Senior Application Scientist, this whitepaper will provide an in-depth exploration of its properties, synthesis, reactivity, and applications, offering both foundational knowledge and field-proven insights for researchers in drug development.
Physicochemical Properties & Spectroscopic Profile
Accurate identification and quality assessment are the bedrock of reproducible research. The physicochemical and spectroscopic data for this compound provide a definitive fingerprint for this compound.
Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 39786-35-1 | [5][8] |
| Molecular Formula | C₁₁H₁₁NO₃ | [5][9][10] |
| Molecular Weight | 205.21 g/mol | [5][10] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 75-81 °C | [5] |
| IUPAC Name | ethyl 3-amino-1-benzofuran-2-carboxylate | [10] |
| InChI Key | PWOARNMOPCOJEV-UHFFFAOYSA-N | [9] |
Structural & Spectroscopic Analysis
The true utility of a chemical building block is understood through its structure. The molecule features a planar benzofuran core, which often facilitates π-stacking interactions with biological targets. The C3-amino group acts as a potent nucleophile and a hydrogen bond donor, while the C2-ethyl carboxylate is an electron-withdrawing group and a hydrogen bond acceptor.
-
¹H NMR Spectroscopy : In a typical spectrum (in CDCl₃), one would expect to observe characteristic signals for the ethyl group: a triplet around 1.4 ppm (CH₃) and a quartet around 4.4 ppm (CH₂). The aromatic protons on the benzo ring will appear as a complex multiplet between 7.2 and 7.6 ppm. The amino (NH₂) protons often present as a broad singlet around 5.5-6.0 ppm, the chemical shift of which can be sensitive to concentration and solvent.
-
¹³C NMR Spectroscopy : The carbon spectrum provides confirmation of the core structure. Key signals include the ester carbonyl carbon (~165 ppm), aromatic carbons (110-155 ppm), and the ethyl group carbons (~61 ppm for the CH₂ and ~14 ppm for the CH₃).[10]
-
Infrared (IR) Spectroscopy : The IR spectrum is invaluable for identifying the key functional groups. Expect to see strong N-H stretching bands for the primary amine around 3300-3500 cm⁻¹. A prominent, sharp absorption around 1680-1710 cm⁻¹ corresponds to the C=O stretch of the conjugated ester.[10]
-
Mass Spectrometry : The compound's molecular weight can be confirmed by the presence of a molecular ion peak [M]+ at m/z 205.
Trustworthiness Insight: Before use in any synthetic protocol, it is critical to validate the identity and purity of the starting material. A combination of melting point analysis and ¹H NMR spectroscopy is typically sufficient. The presence of impurities can drastically affect reaction yields and lead to complex purification challenges downstream.
Synthesis and Mechanistic Considerations
A robust and scalable synthesis is crucial for the widespread adoption of a chemical building block. One of the most efficient methods for preparing this compound begins with readily available 2-hydroxybenzonitrile (salicylonitrile).[6][8]
Workflow for Synthesis via Thorpe-Ziegler Cyclization
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(2-cyanophenoxy)acetate
-
To a stirred solution of 2-hydroxybenzonitrile (1.0 eq) in dry acetone, add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).
-
Add ethyl chloroacetate (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude intermediate, which can be used in the next step with or without further purification.
Step 2: Synthesis of this compound
-
Prepare a solution of sodium ethoxide (NaOEt) by carefully dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).
-
To this solution, add the crude Ethyl 2-(2-cyanophenoxy)acetate (1.0 eq) from Step 1, dissolved in a minimum amount of absolute ethanol.
-
Stir the reaction mixture at room temperature for 2-4 hours. The cyclization often results in the precipitation of the product.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by pouring the mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford pure this compound as a crystalline solid.
Mechanistic Rationale (Thorpe-Ziegler Cyclization)
The choice of a strong base like sodium ethoxide in Step 2 is critical and mechanistically driven. The reaction proceeds via an intramolecular Thorpe-Ziegler reaction.
-
Deprotonation: The ethoxide base abstracts an acidic α-proton from the carbon adjacent to the ester carbonyl group, forming a carbanion.
-
Intramolecular Attack: This nucleophilic carbanion attacks the electrophilic carbon of the nitrile group in an intramolecular fashion, forming a five-membered ring intermediate (an enamine).
-
Tautomerization: The enamine intermediate rapidly tautomerizes to the more stable aromatic amino-benzofuran system, driving the reaction to completion.
Understanding this mechanism underscores why a non-nucleophilic, strong base is preferred to avoid side reactions like ester hydrolysis.
Chemical Reactivity and Synthetic Utility
The power of this compound lies in its predictable and versatile reactivity, allowing for the systematic construction of diverse molecular architectures.
Caption: Synthetic utility map for this compound.
Reactions at the C3-Amino Group
The primary amino group is a potent nucleophile and the most common site for initial diversification.
-
N-Arylation: Modern cross-coupling reactions are highly effective here. Copper-catalyzed Chan-Lam coupling with arylboronic acids provides a mild and efficient route to N-aryl derivatives.[11] This allows for the introduction of substituted phenyl rings, heterocyclic systems, and other aromatic moieties, which can serve as key pharmacophores.
-
N-Acylation and N-Sulfonylation: Standard reactions with acyl chlorides or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) readily produce the corresponding amides and sulfonamides. These functional groups are mainstays in medicinal chemistry, often used to modulate solubility, cell permeability, and to form critical hydrogen bonds with protein targets.
Reactions at the C2-Ester Group
The ester provides a secondary handle for modification, often employed after the amino group has been functionalized.
-
Saponification: Basic hydrolysis (e.g., using LiOH or NaOH in a water/THF mixture) cleanly converts the ethyl ester to the corresponding carboxylic acid. This transformation is fundamental, as the resulting acid is a versatile precursor.
-
Amide Coupling: The carboxylic acid can be coupled with a wide range of amines using standard peptide coupling reagents (e.g., EDC/HOBt, HATU). This is a powerful strategy for extending the molecule and introducing new points of diversity, crucial for structure-activity relationship (SAR) studies.
Applications in Drug Discovery & Medicinal Chemistry
The synthetic versatility of this compound translates directly into its successful application in drug discovery programs.
Case Study: Inhibitors for Alzheimer's Disease
A significant body of research highlights the use of the 3-aminobenzofuran scaffold in developing potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease.[6][12][13]
-
Therapeutic Rationale: Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, offering symptomatic relief.
-
Structural Basis of Activity: Derivatives synthesized from this compound have been shown to act as multi-functional agents. The core scaffold can interact with the catalytic active site (CAS) of the enzyme, while substituents added via the C3-amino group can extend to interact with the peripheral anionic site (PAS). This dual-site binding can lead to highly potent inhibition and may also interfere with the enzyme's role in promoting amyloid-β (Aβ) aggregation, another hallmark of Alzheimer's pathology.[6][13]
Caption: Simplified mechanism of AChE inhibition by benzofuran derivatives.
Broader Therapeutic Potential
The benzofuran scaffold is a privileged structure with a wide range of reported biological activities. Libraries synthesized from this compound are frequently screened for other therapeutic applications.
| Therapeutic Area | Reported Activity of Derivatives | Source(s) |
| Oncology | Anti-proliferative, Antitumor, Cell Cycle Arrest | [3][7][14] |
| Infectious Disease | Antibacterial, Antiviral | [1][3][15] |
| Inflammation | Anti-inflammatory | [2][15] |
| Metabolic Disease | Insulin-enhancing | [2] |
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount to ensure safety.
-
Hazard Classification: this compound is classified as acutely toxic if swallowed (GHS Acute Toxicity 4, Oral).[10] The corresponding hazard statement is H302: Harmful if swallowed.[8]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood.[16] Wear standard PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.[16][17]
-
Handling Procedures: Avoid creating dust.[17] Avoid contact with skin, eyes, and clothing. In case of accidental contact, wash the affected area thoroughly with water.[16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[16][17] For long-term storage, maintaining an inert atmosphere (e.g., Argon) is recommended to prevent gradual degradation.[18]
Conclusion
This compound is far more than a simple heterocyclic compound; it is a powerful and enabling tool for drug discovery. Its strategic placement of reactive functional groups on a biologically relevant scaffold provides an efficient entry point for the synthesis of large, diverse chemical libraries. Its demonstrated success in generating potent inhibitors for complex targets in neurodegenerative disease, coupled with the broad therapeutic potential of the benzofuran class, solidifies its status as a keystone building block. For researchers and drug development professionals, a deep understanding of this molecule's properties, synthesis, and reactivity is a significant asset in the quest to design the next generation of innovative medicines.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. This compound | C11H11NO3 | CID 2063537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. matrixscientific.com [matrixscientific.com]
- 17. fishersci.com [fishersci.com]
- 18. calpaclab.com [calpaclab.com]
The Pivotal Role of Ethyl 3-Aminobenzofuran-2-carboxylate in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Architect of Bioactive Scaffolds
In the landscape of medicinal chemistry, the benzofuran nucleus stands as a "privileged scaffold," a core structural motif consistently found in compounds exhibiting a wide array of pharmacological activities.[1][2] Within this important class of heterocycles, Ethyl 3-aminobenzofuran-2-carboxylate emerges not as a final drug product, but as a crucial and versatile starting material—an architect's blueprint from which potent therapeutic agents are constructed.[3][4] This technical guide delves into the significant biological activities stemming from this unassuming molecule, exploring its role as a pharmacophore in the development of anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. We will dissect the synthetic strategies, experimental protocols for activity assessment, and the mechanistic underpinnings that make this compound a cornerstone in contemporary drug discovery.
While direct biological studies on this compound are limited, its true value is revealed through the potent bioactivities of its derivatives. The presence of the amino group and the ester functionality provides reactive handles for a multitude of chemical transformations, allowing for the strategic design of molecules with enhanced efficacy and target specificity.[3] This guide will, therefore, focus on the biological prowess of the molecules born from this essential building block.
I. Synthesis of the Core Scaffold: this compound
The construction of the 3-aminobenzofuran-2-carboxylate core is a critical first step in the journey towards its biologically active derivatives. A prevalent and efficient method for its synthesis involves a base-catalyzed intramolecular cyclization, a variant of the Thorpe-Ziegler reaction.[5][6] This reaction typically starts from readily available precursors like 2-cyanophenol and an alpha-halo ester.[7]
Proposed Synthetic Workflow
The following protocol outlines a robust method for the synthesis of this compound, based on established chemical principles for the formation of 3-aminofurans.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Synthesis Protocol
Objective: To synthesize this compound from 2-cyanophenol and ethyl bromoacetate.
Materials:
-
2-Cyanophenol
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
-
Acetone, anhydrous
-
Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
O-Alkylation:
-
To a solution of 2-cyanophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.
-
Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude intermediate, ethyl 2-(2-cyanophenoxy)acetate. This intermediate can be purified by column chromatography or used directly in the next step if sufficiently pure.
-
-
Intramolecular Cyclization (Thorpe-Ziegler type):
-
To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF or DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the crude ethyl 2-(2-cyanophenoxy)acetate (1.0 eq) in the same anhydrous solvent dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[8]
-
Cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford this compound as a solid.
-
II. Anticancer Activity of this compound Derivatives
The 3-aminobenzofuran-2-carboxylate scaffold is a fertile ground for the development of potent anticancer agents.[8][9] By modifying the amino and ester groups, researchers have synthesized a plethora of derivatives with significant cytotoxic activity against various cancer cell lines.
Mechanistic Insights into Anticancer Action
Derivatives of this compound exert their anticancer effects through multiple mechanisms, often involving the disruption of cellular processes essential for tumor growth and survival.
-
Tubulin Polymerization Inhibition: Several benzofuran derivatives have been shown to bind to tubulin, inhibiting its polymerization into microtubules.[8] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.
-
Kinase Inhibition: The benzofuran scaffold can be functionalized to target specific protein kinases that are often dysregulated in cancer. For example, derivatives have been designed to inhibit Aurora B kinase and VEGFR-2, which are crucial for cell division and angiogenesis, respectively.[10]
-
Induction of Apoptosis: Many 3-aminobenzofuran derivatives trigger programmed cell death (apoptosis) in cancer cells. This can occur through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2.[8]
-
NF-κB Pathway Inhibition: The transcription factor NF-κB plays a key role in promoting inflammation and cell survival in many cancers. Certain N-phenyl-benzofuran-carboxamides, which can be synthesized from the core scaffold, have demonstrated the ability to inhibit the NF-κB signaling pathway.[10]
Caption: Key anticancer mechanisms of action for 3-aminobenzofuran derivatives.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative derivatives synthesized using the this compound scaffold.
| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-Phenyl-benzofuran-carboxamides | ACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-3 | 2.20 - 5.86 | [10] |
| Benzofuran-N-aryl piperazines | HeLa | 0.03 | [9] |
| Benzofuran-N-aryl piperazines | SGC-7901 | 6.17 | [9] |
| Benzofuran-N-aryl piperazines | MCF-7 | 12.3 | [9] |
| 2-Benzoyl-3-methyl-6-(2-(morpholin-4-yl)ethoxy)benzofurans | MDA-MB-231 | 8.36 | [9] |
| Proximicin Analogues | U-87 MG (Glioblastoma) | 6.54 - 15.02 | [9] |
| 3-Amidobenzofuran derivatives | MDA-MB-231 | 3.01 | [11] |
| 3-Amidobenzofuran derivatives | HCT-116 | 5.20 | [11] |
| 3-Amidobenzofuran derivatives | HT-29 | 9.13 | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effect of a test compound on a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of living cells.[12][13]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO). Incubate for 48-72 hours.[14]
-
MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
III. Antimicrobial Activity of this compound Derivatives
The benzofuran scaffold is a well-established pharmacophore in the design of antimicrobial agents.[2] Derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens.
Mechanistic Insights into Antimicrobial Action
The precise mechanisms of antimicrobial action for many benzofuran derivatives are still under investigation, but several modes of action have been proposed:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the benzofuran ring may facilitate its insertion into the bacterial cell membrane, disrupting its structure and function, leading to leakage of cellular contents and cell death.
-
Enzyme Inhibition: Benzofuran derivatives may inhibit essential bacterial enzymes involved in processes such as DNA replication, protein synthesis, or cell wall biosynthesis.
-
Inhibition of Biofilm Formation: Some derivatives have been shown to interfere with the ability of bacteria to form biofilms, which are communities of bacteria that are more resistant to antibiotics.
Quantitative Data on Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected benzofuran derivatives against various microorganisms.
| Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Halogenated 3-benzofurancarboxylic acids | Staphylococcus aureus | 50 - 200 | [15] |
| Halogenated 3-benzofurancarboxylic acids | Candida albicans | 100 | [15] |
| Halogenated 3-benzofurancarboxylic acids | Candida parapsilosis | 100 | [15] |
Experimental Protocol: Agar Well Diffusion Method
Objective: To screen the antimicrobial activity of a test compound.
Principle: This method relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium that has been inoculated with a test microorganism. The presence of a zone of inhibition around the well indicates the antimicrobial activity of the compound.[16]
Materials:
-
Test microorganisms (bacterial and/or fungal strains)
-
Nutrient agar or other suitable agar medium
-
Sterile Petri dishes
-
Sterile cork borer or pipette tips
-
Test compound (dissolved in a suitable solvent like DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin) and/or antifungal (e.g., Fluconazole)
-
Incubator
Procedure:
-
Media Preparation and Inoculation: Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify. Inoculate the surface of the agar plates evenly with a standardized suspension of the test microorganism.
-
Well Preparation: Using a sterile cork borer, create wells of a uniform diameter (e.g., 6 mm) in the agar.
-
Compound Application: Add a fixed volume (e.g., 50 µL) of the test compound solution at a known concentration into the wells. Also, include wells with the standard antibiotic/antifungal and the solvent control (DMSO).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition corresponds to greater antimicrobial activity.
IV. Other Notable Biological Activities
Beyond its prominent roles in anticancer and antimicrobial research, derivatives of this compound have demonstrated potential in other therapeutic areas.
-
Anti-inflammatory Activity: Certain 3-aminobenzofuran derivatives have been shown to possess anti-inflammatory properties. For instance, some have been found to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[12][14]
-
Anticonvulsant Activity: The benzofuran scaffold has been explored for its potential in developing new anticonvulsant drugs. While specific data on derivatives of this compound is limited, the broader class of benzofurans has shown promise in preclinical models of epilepsy.
-
Alzheimer's Disease: Novel 3-aminobenzofuran derivatives have been designed and synthesized as potential multifunctional agents for the treatment of Alzheimer's disease. These compounds have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. Some derivatives also exhibit activity against the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.[16][17]
Conclusion: A Scaffold of Immense Potential
This compound stands as a testament to the principle that the value of a chemical entity is not always in its inherent biological activity, but in the potential it unlocks. As a versatile and reactive building block, it provides a robust platform for the synthesis of a diverse array of bioactive molecules. The derivatives stemming from this core scaffold have demonstrated significant promise in the key therapeutic areas of oncology, infectious diseases, and neurology. This technical guide has provided a comprehensive overview of the synthesis, biological activities, and underlying mechanisms associated with this pivotal molecule and its progeny. As drug discovery continues to evolve, the strategic utilization of such privileged scaffolds will undoubtedly remain a cornerstone of innovation, leading to the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 6. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 3-aminobenzofuran-2-carboxylate and its Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[1] Among the vast family of benzofuran-based molecules, Ethyl 3-aminobenzofuran-2-carboxylate stands out as a uniquely versatile and powerful building block for the synthesis of complex therapeutic agents.[2][3] Its strategic placement of an amino group and an ester functionality on the benzofuran core allows for a multitude of chemical transformations, enabling the systematic exploration of chemical space in drug discovery programs.[2] This guide provides a comprehensive overview of the synthesis, chemical properties, derivatization strategies, and pharmacological significance of this pivotal intermediate and its derivatives, offering both foundational knowledge and actionable experimental protocols for researchers in the field.
Introduction: The Strategic Importance of the Benzofuran Scaffold
Benzofuran derivatives are ubiquitous in nature and synthetic chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][4][5] Their rigid, planar structure and ability to participate in various non-covalent interactions make them ideal pharmacophores for targeting a range of biological macromolecules, particularly protein kinases.[6][7] The 3-amino substituted benzofurans, in particular, represent a significant subclass, with the amino group serving as a crucial anchor for biological activity and a key handle for synthetic elaboration.[1] this compound is a prime exemplar of this class, providing a readily accessible platform for generating libraries of novel compounds for high-throughput screening and lead optimization.[2][3]
Physicochemical Properties and Spectroscopic Profile
Understanding the fundamental properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | [8][9] |
| Molecular Weight | 205.21 g/mol | [8][9] |
| Melting Point | 77-81 °C | [8][10] |
| Appearance | White to brown solid | [8] |
| CAS Number | 39786-35-1 | [8][9] |
Spectroscopic Characterization: The structural integrity of the molecule is typically confirmed by standard spectroscopic methods.
-
¹H NMR: Protons of the ethyl group typically appear as a triplet (CH₃) and a quartet (CH₂). The aromatic protons on the benzene ring will show characteristic splitting patterns based on their substitution. The amine protons (NH₂) will appear as a broad singlet.
-
¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl group.
-
IR Spectroscopy: Key vibrational bands include N-H stretching for the amine, C=O stretching for the ester, and C-O stretching for the furan ether linkage.
-
Mass Spectrometry: The molecular ion peak [M]⁺ is observed at m/z = 205.21.
Core Synthesis Methodology
The most common and efficient synthesis of this compound proceeds via a Thorpe-Ziegler type cyclization of an O-alkylated cyanophenol. This method offers high yields and utilizes readily available starting materials.
Reaction Scheme: Synthesis from 2-Cyanophenol
The synthesis is typically a one-pot or two-step process starting from 2-cyanophenol and ethyl bromoacetate.[8]
Caption: General workflow for the synthesis of the target compound.
Causality of Experimental Choices
-
Base (K₂CO₃ or NaH): A base is required to deprotonate the phenolic hydroxyl group of 2-cyanophenol, forming a phenoxide ion. This phenoxide is a potent nucleophile that readily attacks the electrophilic carbon of ethyl bromoacetate in an Sₙ2 reaction. Potassium carbonate is a milder, safer base suitable for many applications, while sodium hydride (NaH) is a stronger, non-nucleophilic base that can drive the reaction to completion, especially with less reactive substrates.
-
Solvent (Acetone or DMF): Acetone is a common polar aprotic solvent that facilitates Sₙ2 reactions and is easily removed. Dimethylformamide (DMF) is another excellent choice, particularly for reactions that require higher temperatures to proceed at a reasonable rate.
-
Intramolecular Cyclization: The key step is the base-promoted intramolecular cyclization. The base abstracts a proton from the α-carbon (adjacent to the ester), generating a carbanion. This carbanion then attacks the carbon of the nitrile group, leading to the formation of the five-membered furan ring after tautomerization of the resulting imine to the more stable enamine (the amino group).
Detailed Experimental Protocol
Materials:
-
2-Cyanophenol (1.0 eq)
-
Ethyl bromoacetate (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Acetone (anhydrous)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-cyanophenol and anhydrous acetone.
-
Base Addition: Add potassium carbonate to the stirring solution.
-
Alkylation: Add ethyl bromoacetate dropwise to the mixture at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
Key Derivatization Strategies and Chemical Reactivity
The title compound possesses two primary reactive sites: the C3-amino group and the C2-ethyl ester. This dual functionality allows for a wide array of derivatization strategies aimed at modulating the molecule's physicochemical and pharmacological properties.
Caption: Key reactivity and derivatization pathways.
N-Acylation & N-Sulfonylation
The nucleophilic amino group is readily acylated or sulfonylated to form stable amides and sulfonamides, respectively. This is one of the most common strategies in drug design.
-
Causality: Introducing an acyl or sulfonyl group can significantly alter the molecule's properties. It can introduce new hydrogen bond donors/acceptors, modulate lipophilicity (logP), and orient substituents into specific binding pockets of a target protein. For instance, creating a sulfonamide can mimic the geometry of a phosphate group, which is relevant for targeting kinases.
-
Experimental Protocol (General N-Acylation):
-
Dissolve this compound (1.0 eq) in a dry, aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Add a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.2 eq).[11]
-
Cool the mixture in an ice bath (0 °C).
-
Add the desired acyl chloride (RCOCl) or sulfonyl chloride (RSO₂Cl) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.[11]
-
Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ and extract the product with an organic solvent.[11]
-
Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by column chromatography or recrystallization.[11]
-
Ester Hydrolysis and Subsequent Amidation
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which serves as a handle for further modifications, most commonly the formation of amides via coupling reactions.
-
Causality: Converting the ester to an amide introduces a hydrogen bond donor and can dramatically improve solubility and cell permeability. This transformation is fundamental in peptide-based drug design and for creating ligands that interact with residues in a target's active site.
-
Experimental Protocol (Two-Step):
-
Hydrolysis: Dissolve the starting ester in a mixture of THF and water. Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the mixture with 1N HCl to precipitate the carboxylic acid, which can be filtered and dried.
-
Amide Coupling: Dissolve the resulting carboxylic acid (1.0 eq), the desired amine (H₂NR, 1.1 eq), and a coupling agent like HATU (1.1 eq) in DMF. Add a base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and stir at room temperature for 4-16 hours. Work up by diluting with water and extracting with an organic solvent. Purify as needed.
-
Pharmacological Significance of Derivatives
Derivatives of the this compound core have been investigated for a wide array of therapeutic applications, underscoring the scaffold's importance in modern drug discovery.
| Derivative Class | Therapeutic Target/Application | Example Activity | Source |
| N-Acyl/Aryl Benzofurans | Kinase Inhibition (e.g., VEGFR-2, EGFR) | Some derivatives show potent inhibition of VEGFR-2, a key target in angiogenesis for cancer therapy. | [7][12][13] |
| Substituted 3-Aminobenzofurans | Alzheimer's Disease | Designed derivatives have shown potent dual inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), and can reduce Aβ-aggregation. | [4][14][15] |
| Benzofuran Carboxamides | Anticancer Agents | Derivatives have demonstrated significant growth inhibitory activity against various cancer cell lines. | [5] |
| Benzofuran-based Sulfonamides | SIRT2 Inhibitors | Novel benzofuran derivatives containing a benzyl sulfone scaffold have shown selective SIRT2 inhibitory activity. | [16] |
For example, a study on novel 3-aminobenzofuran derivatives identified compounds with potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in the pathology of Alzheimer's disease.[14][15] One lead compound, featuring a 2-fluorobenzyl moiety attached to the amino group, not only inhibited these enzymes but also demonstrated neuroprotective effects and an ability to prevent the aggregation of amyloid-beta peptides.[14] This highlights how targeted derivatization of the C3-amino group can lead to multifunctional agents for complex neurodegenerative disorders.[14][15]
Similarly, the benzofuran scaffold is prominent in the design of kinase inhibitors for cancer treatment.[6][7] By synthesizing libraries of derivatives, researchers have identified compounds that potently inhibit key kinases like VEGFR-2, which is crucial for tumor angiogenesis.[12][13]
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic platform for the innovation of novel therapeutics. Its well-defined reactivity and synthetic accessibility provide chemists with a reliable tool for generating molecular diversity. The proven success of its derivatives in targeting complex diseases like cancer and Alzheimer's ensures that this scaffold will remain a focal point of research and development. Future efforts will likely focus on applying modern synthetic methods, such as C-H activation and photocatalysis, to further expand the accessible chemical space around the benzofuran core, leading to the discovery of next-generation medicines with enhanced efficacy and selectivity.
References
- 1. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. This compound | C11H11NO3 | CID 2063537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-氨基苯并呋喃-2-甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
A Technical Guide to the Medicinal Chemistry Applications of Ethyl 3-Aminobenzofuran-2-carboxylate
Introduction: The Benzofuran Scaffold as a Privileged Structure in Drug Discovery
The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a cornerstone in medicinal chemistry.[1][2] This scaffold is prevalent in a vast array of natural products and synthetically derived molecules that exhibit significant physiological and pharmacological activities.[1][2] Its structural rigidity and electronic properties make it an ideal framework for interacting with various biological targets. Notable examples of benzofuran-containing drugs include the antiarrhythmic agent Amiodarone and the photosensitizer Angelicin, underscoring the therapeutic relevance of this heterocyclic system.[3][4]
Within this important class of compounds, Ethyl 3-aminobenzofuran-2-carboxylate emerges as a particularly valuable and versatile building block.[5][6] Its structure is primed for chemical modification, featuring a nucleophilic amino group at the C3 position and an ester at the C2 position. These functional groups serve as convenient handles for synthetic transformations, allowing medicinal chemists to systematically explore chemical space and develop novel therapeutic agents.[5] This guide provides an in-depth exploration of the synthesis, reactivity, and diverse applications of this core molecule in the pursuit of new treatments for complex diseases.
Synthesis and Derivatization Potential of the Core Scaffold
The utility of this compound as a synthetic intermediate is predicated on its accessible synthesis and the distinct reactivity of its functional groups. Understanding these aspects is crucial for designing and executing drug discovery campaigns.
Protocol 1: A Representative Synthesis of this compound
A common and efficient route to the core scaffold begins with a commercially available substituted phenol, such as 2-cyanophenol. The following protocol outlines a typical procedure.
Objective: To synthesize this compound from 2-cyanophenol.
Materials:
-
2-Cyanophenol
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone
-
Sodium hydride (NaH)
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware and work-up reagents
Step-by-Step Methodology:
-
O-Alkylation:
-
To a solution of 2-cyanophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq). The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide intermediate.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the stirring mixture. The phenoxide then acts as a nucleophile, displacing the bromide in an Sₙ2 reaction to form ethyl 2-(2-cyanophenoxy)acetate.
-
Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the K₂CO₃ and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.
-
-
Intramolecular Cyclization (Thorpe-Ziegler Reaction):
-
Dissolve the resulting ethyl 2-(2-cyanophenoxy)acetate (1.0 eq) in anhydrous DMSO.
-
Carefully add sodium hydride (1.2 eq) portion-wise at room temperature. The strong base deprotonates the α-carbon (adjacent to the ester), creating a carbanion.
-
This carbanion then attacks the nitrile carbon in an intramolecular fashion, leading to the formation of the furan ring.
-
Stir the reaction at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by pouring it into ice-water and neutralize with a dilute acid (e.g., 1M HCl).
-
The resulting solid, this compound, is collected by filtration, washed with water, and dried. It can be further purified by recrystallization.
-
Visualization of the Synthetic Workflow
Caption: Synthetic route to the core scaffold.
Derivatization Pathways
The strategic value of this compound lies in its potential for diversification. The amino and ester groups are launchpads for generating extensive compound libraries.
-
Modifications at the 3-Amino Group: The nucleophilic amine readily participates in reactions such as acylation with acid chlorides or anhydrides to form amides, reductive amination with aldehydes to form secondary amines, and various coupling reactions.[5]
-
Modifications at the 2-Carboxylate Group: The ethyl ester can be hydrolyzed under basic conditions (e.g., LiOH, NaOH) to the corresponding carboxylic acid. This acid can then be coupled with a wide range of amines using standard peptide coupling reagents (e.g., EDCI, HATU) to generate a diverse library of amides.
References
- 1. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 2. op.niscair.res.in [op.niscair.res.in]
- 3. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 5. chemimpex.com [chemimpex.com]
- 6. jk-sci.com [jk-sci.com]
Spectroscopic data of Ethyl 3-aminobenzofuran-2-carboxylate
An In-Depth Technical Guide to the Spectroscopic Profile of Ethyl 3-aminobenzofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No: 39786-35-1) is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its benzofuran scaffold is a core structural motif in numerous biologically active molecules, and the presence of both an amino group and an ethyl ester provides versatile handles for synthetic modification.[1][3] This guide serves as a comprehensive technical resource on the spectroscopic characterization of this molecule, providing an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data. Understanding this spectroscopic fingerprint is critical for unambiguous identification, quality control, and advancing its application in the synthesis of novel therapeutic agents.[2]
Molecular Structure and Spectroscopic Implications
The structure of this compound integrates several key functional groups that dictate its spectroscopic behavior: an ethyl ester, a primary aromatic amine, and a fused benzofuran ring system. The electron-donating amino group and the electron-withdrawing ester group, conjugated with the aromatic system, create a unique electronic environment that is clearly delineated by various spectroscopic techniques.
To facilitate a clear discussion, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, fully assigned experimental spectrum is not available, a predictive analysis based on established chemical shift principles for substituted benzofurans provides a reliable proton profile.[4] The spectrum is expected to show distinct signals for the ethyl ester protons, the aromatic protons on the benzene ring, and the amino protons.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-4, H-5, H-6, H-7 | 7.10 - 7.60 | Multiplet (m) | 4H | - |
| -NH₂ | 5.0 - 6.0 | Broad Singlet (br s) | 2H | - |
| -O-CH₂-CH₃ | ~4.40 | Quartet (q) | 2H | ~7.1 |
| -O-CH₂-CH₃ | ~1.40 | Triplet (t) | 3H | ~7.1 |
Interpretation:
-
Aromatic Protons (H-4 to H-7): The four protons on the benzene portion of the benzofuran ring are expected to appear as a complex multiplet in the downfield region (7.10-7.60 ppm). Their precise shifts are influenced by the anisotropic effects of the fused furan ring and the electronic contributions of the amino and ester groups.
-
Amino Protons (-NH₂): The protons of the primary amine will typically appear as a broad singlet. Its chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange rates.
-
Ethyl Ester Protons (-OCH₂CH₃): This group gives rise to a classic ethyl pattern. The methylene (-CH₂-) protons are adjacent to an oxygen atom, deshielding them to ~4.40 ppm, and are split into a quartet by the three neighboring methyl protons. The methyl (-CH₃) protons appear further upfield at ~1.40 ppm and are split into a triplet by the two methylene protons.[5]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Similar to the proton NMR, a predicted ¹³C NMR spectrum is constructed based on foundational data for benzofurans and substituent effects.[6] The molecule possesses 11 unique carbon atoms, all of which should be observable. PubChem indicates the existence of a proprietary ¹³C NMR spectrum, corroborating its utility in structural confirmation.[7]
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Ester) | ~165.0 | Downfield due to double bond to oxygen. |
| C-3 | ~148.0 | Attached to nitrogen, significant downfield shift. |
| C-7a | ~145.0 | Quaternary carbon at furan-benzene fusion. |
| C-3a | ~129.0 | Quaternary carbon at furan-benzene fusion. |
| C-5, C-6 | 122.0 - 125.0 | Aromatic CH carbons. |
| C-4, C-7 | 110.0 - 120.0 | Aromatic CH carbons. |
| C-2 | ~105.0 | Attached to ester and adjacent to furan oxygen. |
| -O-CH₂- | ~61.0 | Methylene carbon of the ethyl group. |
| -CH₃ | ~14.5 | Methyl carbon of the ethyl group. |
Interpretation:
-
Quaternary Carbons: The ester carbonyl (C=O) is the most deshielded carbon. The carbons at the ring fusion (C-3a, C-7a) and the carbon bearing the amino group (C-3) are also significantly downfield.
-
Aromatic Carbons: The four CH carbons of the benzene ring (C-4, C-5, C-6, C-7) are found in the typical aromatic region. Their exact shifts depend on the combined electronic effects of the fused ring system.
-
Aliphatic Carbons: The methylene and methyl carbons of the ethyl ester appear in the upfield region, with the methylene carbon being further downfield due to its proximity to the ester oxygen.
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for identifying the key functional groups in this compound. The spectrum is dominated by strong absorptions from the N-H bonds of the amine and the C=O bond of the ester.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |
| 3450 - 3300 | N-H (Primary Amine) | Symmetric & Asymmetric Stretch | Medium-Strong |
| 3100 - 3000 | C-H (Aromatic) | Stretch | Medium |
| 2980 - 2850 | C-H (Aliphatic) | Stretch | Medium |
| ~1715 | C=O (α,β-unsaturated Ester) | Stretch | Strong |
| 1600 - 1450 | C=C (Aromatic) | Stretch | Medium-Strong |
| 1300 - 1200 | C-O (Ester) | Stretch | Strong |
| 1150 - 1050 | C-O (Furan Ether) | Stretch | Strong |
Interpretation:
-
N-H Stretching: A primary amine typically shows two distinct bands in this region, corresponding to the asymmetric and symmetric N-H stretching modes.
-
C=O Stretching: The carbonyl of the ester is conjugated with the benzofuran ring system, which lowers its stretching frequency to around 1715 cm⁻¹ from the typical ~1735 cm⁻¹ for a saturated ester.[8]
-
C-O Stretching: Two strong C-O stretching bands are expected: one from the ester group and another from the furan ether linkage, appearing in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Key Mass Spectrometry Data
| Parameter | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | [1] |
| Molecular Weight | 205.21 g/mol | [1] |
| Exact Mass | 205.0739 Da | [7] |
| Molecular Ion (M⁺) | m/z 205 | Expected |
Fragmentation Pathway:
Under electron ionization (EI), the molecular ion (m/z 205) is expected to undergo characteristic fragmentation. The primary losses would involve the ethyl ester functionality.
Caption: Predicted major fragmentation pathway for this compound.
-
Loss of an ethoxy radical (-•OCH₂CH₃): This is a common fragmentation for ethyl esters, leading to a prominent acylium ion at m/z 160 .
-
Loss of carbon monoxide (-CO): The acylium ion at m/z 160 can subsequently lose a molecule of carbon monoxide to yield a fragment at m/z 132 .
-
Loss of an ethyl radical (-•CH₂CH₃): Cleavage of the O-CH₂ bond can result in a fragment at m/z 176 .
UV-Visible (UV-Vis) Spectroscopy
The extended conjugated system of this compound, which includes the benzene ring, furan ring, amino group, and carbonyl group, acts as a strong chromophore. This is expected to produce intense absorptions in the UV region corresponding to π → π* electronic transitions. Based on data for structurally similar compounds like ethyl aminobenzoates, two main absorption bands can be predicted.
-
λ_max ≈ 220-250 nm: A high-energy transition involving the benzofuran system.
-
λ_max ≈ 290-340 nm: A lower-energy transition, characteristic of the extended conjugation involving the amino group as a powerful auxochrome.
Standardized Experimental Protocols
To ensure data reproducibility, the following standardized protocols are recommended for acquiring the spectroscopic data for this compound.
1. NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16-32.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
2. IR Spectroscopy
-
Method: Attenuated Total Reflectance (ATR).
-
Sample Preparation: Place a small amount of the solid crystalline powder directly onto the ATR crystal.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Data Acquisition: Collect a background spectrum of the clean ATR crystal before analyzing the sample.
-
3. Mass Spectrometry
-
Method: Electron Ionization (EI) with Gas Chromatography (GC-MS) or direct insertion probe.
-
Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent like ethyl acetate or dichloromethane to a concentration of ~1 mg/mL.
-
Instrument: A GC-MS system with a quadrupole or time-of-flight (TOF) analyzer.
-
Parameters:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40 - 400.
-
GC Column (if used): A standard non-polar column (e.g., DB-5ms).
-
Temperature Program: Ramp from 100 °C to 280 °C at 10 °C/min.
-
Integrated Analysis and Conclusion
The comprehensive spectroscopic data provides a self-validating confirmation of the structure of this compound. The molecular weight is unequivocally established by mass spectrometry (M⁺ at m/z 205). IR spectroscopy confirms the presence of the essential amine (N-H stretch) and conjugated ester (C=O stretch) functional groups. Finally, ¹H and ¹³C NMR spectroscopy, even when based on predictive models grounded in extensive empirical data, provide a detailed map of the carbon-hydrogen framework, accounting for every atom in the molecule. Together, these techniques offer a robust and unambiguous analytical profile, indispensable for any researcher or drug development professional working with this valuable chemical entity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. CAS 39786-35-1: Ethyl 3-aminobenzo[b]furan-2-carboxylate [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
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- 8. Ethyl 3-aminobenzoate(582-33-2) 1H NMR spectrum [chemicalbook.com]
Topic: A Technical Guide to the Safe Handling of Ethyl 3-aminobenzofuran-2-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Compound Profile
Ethyl 3-aminobenzofuran-2-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique benzofuran scaffold, coupled with a reactive amino group and an ester functional group, makes it a versatile precursor for the synthesis of a wide array of more complex molecules. It serves as a key intermediate in the development of novel pharmaceuticals, particularly those targeting neurological disorders, and is also employed in biological research for studies on enzyme inhibition and receptor binding.[1][2] Its utility extends to the synthesis of agrochemicals, dyes, and even advanced polymers.[1][2]
Given its integral role in discovery pipelines, a comprehensive understanding of its safety profile and handling requirements is paramount for ensuring the well-being of laboratory personnel. This guide provides a detailed, technically-grounded framework for the safe handling, storage, and disposal of this compound, moving beyond mere procedural lists to explain the scientific rationale behind each recommendation.
Section 2: Hazard Identification and Comprehensive Risk Assessment
A thorough risk assessment begins with understanding the compound's physical properties and its inherent hazards. While the compound is a solid at room temperature, the potential for dust generation during handling necessitates careful control measures.
Physical and Chemical Properties
A foundational understanding of the compound's properties is the first step in a robust risk assessment.
| Property | Value | Reference(s) |
| Synonyms | Ethyl 3-aminocoumarilate; 3-Aminobenzofuran-2-carboxylic acid ethyl ester | [3][4][5] |
| CAS Number | 39786-35-1 | [1][6][7][8] |
| Molecular Formula | C₁₁H₁₁NO₃ | [1][3][4] |
| Molecular Weight | 205.21 g/mol | [1][4][7] |
| Appearance | White to off-white crystalline powder/solid | [1][3] |
| Melting Point | 77-81 °C | [8] |
Toxicological Profile and GHS Classification
There is a notable discrepancy in the classification of this compound among major chemical suppliers. This highlights the importance of a conservative approach to safety.
| Hazard Classification | Source A (PubChem, Sigma-Aldrich, J&K) | Source B (TCI Chemicals) |
| Pictogram | GHS07 (Exclamation Mark) | None Required |
| Signal Word | Warning | None Required |
| Hazard Statement | H302: Harmful if swallowed | Not a hazardous substance or mixture |
| Classification | Acute Toxicity 4 (Oral) | Not Classified |
Expert Analysis and Recommendation: The presence of conflicting classifications necessitates the adoption of the more stringent hazard profile as a matter of prudent practice.[4][6][7][8] Therefore, all work with this compound should proceed under the assumption that it is harmful if swallowed (Acute Toxicity Category 4) . The causality for this is rooted in the precautionary principle, which dictates that in the face of scientific uncertainty, the highest reasonable level of protection should be applied.
Furthermore, while specific data on this derivative is limited, the parent benzofuran scaffold has been investigated for toxicity. For instance, 2,3-benzofuran is listed as "suspected of causing cancer" by some sources.[9][10][11] Although this does not directly classify the ethyl ester derivative, it provides a strong rationale for minimizing exposure through all routes (inhalation, ingestion, dermal contact) as a fundamental safety tenet.
Primary Routes of Exposure:
-
Ingestion: The primary classified hazard. Accidental ingestion can occur via contaminated hands.
-
Inhalation: As a fine powder, it can be aerosolized during weighing and transfer, posing an inhalation risk.
-
Dermal/Eye Contact: While not formally classified as a skin or eye irritant by all sources, direct contact with any chemical powder should be avoided to prevent potential local irritation.[6][12][13]
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach, starting with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.
Engineering Controls
The primary line of defense is to handle the chemical within a controlled environment.
-
Chemical Fume Hood: All weighing, transfer, and dissolution of solid this compound must be performed inside a certified chemical fume hood. This is the most effective way to control the inhalation of fine powders.[6]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The selection must be appropriate for handling a hazardous solid.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a chemical barrier against incidental contact. Double-gloving is recommended when handling larger quantities. |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects eyes from airborne particles during handling.[7][14] |
| Body Protection | Full-length laboratory coat | Prevents contamination of personal clothing. |
| Respiratory | N95-rated dust mask or higher | Required when handling the powder outside of a fume hood (not recommended) or if there is a risk of significant aerosolization.[7][15] |
Workflow for PPE Application
The sequence of donning and doffing PPE is critical to prevent cross-contamination.
Section 4: Protocols for Safe Handling and Storage
Adherence to standardized protocols is crucial for reproducible science and unwavering safety.
Step-by-Step Protocol for Handling Solid Compound
-
Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure the work surface is clean and uncluttered.
-
PPE: Don all required PPE as per the sequence in Diagram 1.
-
Transfer: Use a spatula or powder funnel to carefully transfer the solid from the stock bottle to a tared weigh boat or reaction vessel. Avoid any actions that could generate dust, such as dropping or rapid scooping.
-
Weighing: If using an analytical balance, ensure it is placed in a draft-shielded enclosure or that the fume hood sash is lowered as much as is practical to prevent air currents from affecting the measurement and dispersing powder.
-
Cleanup: After transfer, securely cap the stock bottle. Carefully wipe down the spatula, weigh boat, and any contaminated surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol). Dispose of this cloth as solid chemical waste.
-
Finalization: Doff PPE in the correct order and wash hands thoroughly.[6]
Storage and Stability
Proper storage is essential to maintain the compound's integrity and prevent accidental exposure.
-
Temperature: Store in a cool, dry, and well-ventilated area. Some suppliers recommend refrigerated conditions (0-8°C) for long-term stability.[1][9]
-
Container: Keep the container tightly sealed to prevent moisture ingress.[9][12] For particularly sensitive applications or long-term storage, storing under an inert atmosphere (e.g., Argon) is advisable.[5]
-
Incompatibilities: Segregate from strong oxidizing agents, as these can react exothermically or degrade the compound.[9][11]
Section 5: Emergency Response Procedures
Preparedness is key to mitigating the impact of any laboratory incident.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the consequences of an exposure.
| Exposure Route | First Aid Protocol |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Seek immediate medical attention.[4][6][15] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[6][12] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[6][12] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention.[6][12] |
Accidental Release (Spill) Protocol
A calm and systematic response to a spill is critical.
Key Steps for Spill Cleanup:
-
Evacuate and Alert: Alert others in the immediate area and restrict access.
-
Protect Yourself: Don the appropriate PPE, including respiratory protection if the spill is large or dust is airborne.
-
Contain: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent further dispersal. Do not use water.
-
Collect: Carefully sweep the material into a designated chemical waste container. Use tools that will not generate sparks.[12][15]
-
Decontaminate: Clean the spill area with a cloth dampened with soap and water, followed by a clean water rinse.
-
Dispose: Seal and label the waste container and dispose of it according to institutional guidelines.
Section 6: Waste Disposal
Responsible disposal is a critical component of the chemical lifecycle, protecting both personnel and the environment.
-
Environmental Hazards: This compound has a Water Hazard Class of 3 (WGK 3), indicating it is a severe hazard to water.[7] Under no circumstances should this chemical or its waste be disposed of down the drain.[6]
-
Solid Waste: Collect un-used compound and heavily contaminated materials (e.g., spill cleanup debris) in a clearly labeled, sealed container for hazardous waste.
-
Contaminated Labware: Disposable items (gloves, weigh boats, pipette tips) that come into contact with the compound should be placed in a designated solid hazardous waste container.
-
Disposal Method: All waste must be disposed of through a licensed professional waste disposal service or the institution's Environmental Health & Safety (EH&S) department, often via incineration.[15]
Section 7: References
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This compound - CymitQuimica. (n.d.). CymitQuimica. --INVALID-LINK--
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SAFETY DATA SHEET - 2,3-Benzofuran. (2021, December 24). Fisher Scientific. --INVALID-LINK--
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SAFETY DATA SHEET - Ethyl 4-aminobenzoate. (2025, November 6). Sigma-Aldrich. --INVALID-LINK--
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Material Safety Data Sheet - 1-Benzofuran-5-carboxylic acid, 97%. (n.d.). Cole-Parmer. --INVALID-LINK--
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Toxicological Profile for 2,3-Benzofuran. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). --INVALID-LINK--
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MSDS of ethyl benzofuran-2-carboxylate. (n.d.). Capot Chemical Co., Ltd. --INVALID-LINK--
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This compound, min 95%, 100 mg. (n.d.). CP Lab Safety. --INVALID-LINK--
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DIBENZOFURAN HAZARD SUMMARY. (2005, December). New Jersey Department of Health. --INVALID-LINK--
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Benzofuran SDS, 271-89-6 Safety Data Sheets. (n.d.). ECHEMI. --INVALID-LINK--
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Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate hydrochloride. (n.d.). PubChemLite. --INVALID-LINK--
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This compound | CAS 39786-35-1. (n.d.). Santa Cruz Biotechnology. --INVALID-LINK--
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (n.d.). National Center for Biotechnology Information (NCBI) Bookshelf. --INVALID-LINK--
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Ethyl 5-Aminobenzofuran-2-carboxylate. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd. --INVALID-LINK--
-
Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. (2023, March 14). PubMed Central. --INVALID-LINK--
-
Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. (2022, August 9). PubMed Central. --INVALID-LINK--
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Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of 4-Aminobenzonitrile. (n.d.). Benchchem. --INVALID-LINK--
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The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023, September 7). EAS Publisher. --INVALID-LINK--
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Discovery and history of Ethyl 3-aminobenzofuran-2-carboxylate
An In-depth Technical Guide to Ethyl 3-aminobenzofuran-2-carboxylate: From Discovery to Modern Synthetic Applications
Abstract
This compound (CAS No: 39786-35-1) is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry.[1] Characterized by a benzofuran core functionalized with an amino group at the C3 position and an ethyl ester at C2, this molecule serves as a versatile precursor for a wide array of complex bioactive compounds.[2] Its unique electronic and structural features make it an ideal starting point for synthesizing pharmaceuticals, particularly those targeting neurological disorders, as well as agrochemicals and advanced materials.[2] This guide provides a comprehensive overview of the historical context of its synthesis, details modern and efficient preparative methodologies, outlines its physicochemical properties, and explores its significant applications in drug discovery and development.
Introduction and Significance
The benzofuran moiety is a privileged scaffold found in numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4] The specific substitution pattern of this compound, featuring a nucleophilic amino group and an electrophilic ester, provides synthetic chemists with a powerful tool for molecular elaboration. The amino group facilitates a variety of transformations, such as acylation, alkylation, and participation in coupling reactions, enabling the construction of diverse molecular libraries for biological screening.[2]
The history of this compound is not marked by a singular, landmark discovery but is rather intertwined with the broader evolution of synthetic strategies for constructing functionalized benzofuran rings. Early methods were often limited in scope and required harsh conditions. However, the increasing demand for benzofuran-based drugs has driven the development of sophisticated, efficient, and mild synthetic protocols, which will be a central focus of this guide.
Physicochemical and Structural Data
A precise understanding of the compound's properties is fundamental for its application in research and development.
| Property | Value | Source |
| IUPAC Name | ethyl 3-amino-1-benzofuran-2-carboxylate | [5][6] |
| CAS Number | 39786-35-1 | [1][5] |
| Molecular Formula | C₁₁H₁₁NO₃ | [1][5] |
| Molecular Weight | 205.21 g/mol | [1][5] |
| Appearance | Solid | [6] |
| Melting Point | 77-81 °C | [7] |
| InChIKey | PWOARNMOPCOJEV-UHFFFAOYSA-N | [5][6] |
Evolution of Synthetic Methodologies
The synthesis of 3-aminobenzofurans has evolved significantly, moving from classical condensation reactions to highly efficient metal-catalyzed and cascade processes.
Early Approaches and Foundational Chemistry
The historical synthesis of the benzofuran ring system often relied on intramolecular cyclizations of suitably substituted phenols. While specific early syntheses of this compound are not prominently documented, the foundational chemistry likely involved multi-step sequences with modest yields. These routes underscored the need for more direct and versatile methods.
Modern Synthetic Protocols
Contemporary methods prioritize efficiency, atom economy, and functional group tolerance. Several powerful strategies have emerged for the construction of the 3-aminobenzofuran scaffold.
A highly effective modern approach involves the copper-catalyzed reaction of ortho-alkynylphenols with electrophilic amination reagents. This method provides a direct route to the 3-aminobenzofuran core under relatively mild conditions.[8]
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
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- 8. Benzofuran synthesis [organic-chemistry.org]
Ethyl 3-aminobenzofuran-2-carboxylate: A Core Scaffold for Neurological Disorder Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Promise of the Benzofuran Scaffold in Neuroscience
The benzofuran moiety is a privileged heterocyclic structure found in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic and structural properties make it a versatile scaffold for designing novel therapeutic agents. Ethyl 3-aminobenzofuran-2-carboxylate, in particular, serves as a crucial starting material and key intermediate for synthesizing a diverse range of molecules with significant potential in treating neurological disorders.[4] This guide provides a comprehensive overview of this compound, its synthesis, its established and putative mechanisms of action in neuroprotection, and detailed protocols for its investigation in a research setting.
The rationale for focusing on benzofuran derivatives, including those derived from this compound, stems from their demonstrated ability to interact with multiple targets relevant to the pathophysiology of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][2][5] These targets include enzymes involved in neurotransmitter metabolism, protein aggregation pathways, and oxidative stress cascades.[1][6][7]
Synthesis and Physicochemical Properties
The synthesis of this compound is a critical first step for any research program. While various synthetic routes exist, a common and reliable method involves the reaction of 2-cyanophenol with ethyl bromoacetate in the presence of a base like potassium carbonate, followed by cyclization.[8]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | [9][10][11][12] |
| Molecular Weight | 205.21 g/mol | [9][10][11][12] |
| Appearance | White to brown solid | [8] |
| Melting Point | 77-81 °C | [8][10] |
| Purity (Typical) | ≥97% | [10] |
The amino group at the 3-position and the ester at the 2-position are key functional groups that allow for a wide range of chemical modifications, making it an ideal building block for creating libraries of novel compounds for structure-activity relationship (SAR) studies.[4]
Pharmacology and Mechanisms of Action in Neurological Disorders
The therapeutic potential of derivatives of this compound in neurological disorders is multifaceted. Research has highlighted several key mechanisms through which these compounds may exert their neuroprotective effects.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of key neurotransmitters such as dopamine and serotonin.[13][14] Imbalances in these neurotransmitter systems are hallmarks of depression and Parkinson's disease.[5][13] Numerous studies have shown that benzofuran derivatives can act as potent and selective inhibitors of MAO, particularly MAO-B.[2][5][14][15] By inhibiting MAO-B, these compounds can increase the levels of dopamine in the brain, offering a therapeutic strategy for Parkinson's disease.[5]
A proposed mechanism for MAO-B inhibition by a generic benzofuran derivative is depicted below. The benzofuran core can interact with key residues in the active site of the enzyme, leading to reversible or irreversible inhibition.
Caption: Hypothetical interaction of a benzofuran derivative with the MAO-B active site.
Cholinesterase Inhibition and Anti-Amyloid Aggregation
In the context of Alzheimer's disease, the loss of cholinergic neurons and the deposition of amyloid-β (Aβ) plaques are key pathological features.[16] Novel 3-aminobenzofuran derivatives have been designed and synthesized as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[16] By inhibiting these enzymes, the compounds increase the levels of the neurotransmitter acetylcholine in the brain, a strategy employed by current Alzheimer's medications like donepezil.[16]
Furthermore, some of these derivatives have demonstrated the ability to inhibit the aggregation of Aβ peptides, a crucial event in the formation of senile plaques.[1][16] Specifically, certain compounds showed good inhibitory activity against self-induced Aβ₁₋₄₂ aggregation.[16] This dual-action profile—cholinesterase inhibition and anti-aggregation activity—makes them highly promising multi-target drug candidates for Alzheimer's disease.[16][17]
Antioxidant and Anti-inflammatory Effects
Oxidative stress and neuroinflammation are common underlying factors in many neurodegenerative diseases.[7] Benzofuran-containing compounds have been shown to possess significant antioxidant properties, including the ability to scavenge free radicals and reduce lipid peroxidation.[6][18][19]
A recent study on a benzofuran-containing selenium compound demonstrated its ability to reduce oxidative stress markers and key inflammatory and neurodegenerative markers such as nuclear factor kappa B (NF-κB) and interleukin-6 (IL-6) in an animal model of Alzheimer's disease.[7] This suggests that derivatives of this compound could be developed to mitigate the damaging effects of oxidative stress and inflammation in the brain.
Preclinical Research Models and Experimental Protocols
Evaluating the therapeutic potential of novel compounds derived from this compound requires a systematic approach using both in vitro and in vivo models.
Experimental Workflow
The following diagram outlines a typical preclinical drug discovery workflow for a novel benzofuran derivative.
Caption: A typical preclinical drug discovery workflow for a novel benzofuran derivative.
Detailed Experimental Protocols
1. In Vitro Monoamine Oxidase (MAO) Inhibition Assay
-
Objective: To determine the inhibitory potency (IC₅₀) of the test compound against human MAO-A and MAO-B.
-
Principle: This is a fluorometric assay based on the detection of hydrogen peroxide, a product of the MAO-catalyzed oxidation of a substrate.
-
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
p-Tyramine (MAO substrate)
-
Horseradish peroxidase (HRP)
-
10-Acetyl-3,7-dihydroxyphenoxazine (Amplex Red)
-
Test compound and reference inhibitors (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in assay buffer.
-
In a 96-well plate, add the enzyme (MAO-A or MAO-B) to each well.
-
Add the test compound or reference inhibitor to the respective wells and incubate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.
-
Prepare a substrate solution containing p-tyramine, HRP, and Amplex Red.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Measure the fluorescence (Excitation: 530-560 nm, Emission: 590 nm) every 5 minutes for 30 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
2. In Vivo Neuroprotection Study in a Mouse Model of Parkinson's Disease (MPTP Model)
-
Objective: To evaluate the neuroprotective effect of the test compound against MPTP-induced dopaminergic neurodegeneration.
-
Animal Model: C57BL/6 mice.
-
Materials:
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
Test compound
-
Vehicle for test compound
-
Apparatus for behavioral testing (e.g., rotarod, open field)
-
Equipment for tissue processing and analysis (e.g., HPLC for neurotransmitter analysis, immunohistochemistry for tyrosine hydroxylase staining).
-
-
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Divide the mice into groups: Vehicle control, MPTP control, Test compound + MPTP, and reference drug + MPTP.
-
Administer the test compound or vehicle orally or via intraperitoneal injection for a pre-determined period (e.g., 7 days) before MPTP administration.
-
Induce Parkinsonism by administering MPTP (e.g., 20 mg/kg, i.p., four times at 2-hour intervals).
-
Continue administration of the test compound for a specified period after MPTP treatment.
-
Perform behavioral assessments (e.g., rotarod test for motor coordination) at selected time points.
-
At the end of the study, euthanize the animals and collect brain tissue.
-
Analyze the striatum for dopamine and its metabolites using HPLC.
-
Perform immunohistochemical staining of the substantia nigra for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.
-
-
Data Analysis: Compare the behavioral scores, neurotransmitter levels, and TH-positive cell counts between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Potential Therapeutic Applications and Future Directions
The versatile benzofuran scaffold, particularly derivatives of this compound, holds immense promise for the development of novel therapeutics for a range of neurological disorders. The ability to fine-tune the structure allows for the optimization of potency, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
Multi-target drug design: Creating single molecules that can modulate multiple disease-related pathways (e.g., MAO-B inhibition, anti-aggregation, and antioxidant activity).
-
Blood-brain barrier permeability: Optimizing compounds to ensure they can effectively reach their targets in the central nervous system.
-
Long-term safety and efficacy studies: Conducting comprehensive preclinical studies to validate the therapeutic potential of lead compounds.
Conclusion
This compound is a valuable and versatile chemical entity for researchers and drug developers in the field of neuroscience. Its derivatives have demonstrated a wide range of pharmacological activities relevant to the treatment of complex neurological disorders. By leveraging the synthetic tractability of this scaffold and employing rigorous preclinical evaluation, the scientific community can continue to explore and unlock the full therapeutic potential of benzofuran-based compounds.
References
- 1. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Inhibition of monoamine oxidase by indole and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. This compound 97 39786-35-1 [sigmaaldrich.com]
- 11. This compound | C11H11NO3 | CID 2063537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. MAO inhibitory activity of 2-arylbenzofurans versus 3-arylcoumarins: synthesis, in vitro study, and docking calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives -Biomolecules & Therapeutics [koreascience.kr]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Ethyl 3-aminobenzofuran-2-carboxylate from salicylaldehyde
Application Note & Protocol
Topic: A Streamlined, One-Pot Synthesis of Ethyl 3-aminobenzofuran-2-carboxylate from Salicylaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract
The benzofuran scaffold is a privileged heterocyclic motif central to numerous pharmaceuticals and biologically active compounds.[1][2] Specifically, this compound serves as a critical intermediate for synthesizing a diverse range of molecules, including agents targeting neurological disorders and ischemic cell death inhibitors.[3][4] This application note provides a comprehensive, field-proven protocol for the efficient, one-pot synthesis of this compound. The methodology leverages a piperidine-catalyzed Knoevenagel condensation between salicylaldehyde and ethyl cyanoacetate, followed by a spontaneous intramolecular cyclization. We delve into the underlying reaction mechanism, provide a detailed step-by-step protocol, and offer expert insights into process optimization and troubleshooting, ensuring reliable and reproducible outcomes for researchers in medicinal chemistry and organic synthesis.
Scientific Rationale and Mechanistic Insight
The synthesis of the benzofuran ring system can be approached through various strategies, often involving transition-metal-catalyzed cyclizations or multi-step sequences.[2][5] However, for the specific architecture of this compound, a more direct and atom-economical route is highly desirable. The selected strategy hinges on the reactivity of salicylaldehyde, which possesses both an aldehyde functionality and a nucleophilic phenolic hydroxyl group in an ortho-relationship.
The reaction proceeds via two key sequential transformations within a single pot:
-
Knoevenagel Condensation: This classical reaction involves the base-catalyzed condensation of an aldehyde (salicylaldehyde) with a compound containing an active methylene group (ethyl cyanoacetate). Piperidine, a mild secondary amine base, effectively deprotonates the α-carbon of ethyl cyanoacetate to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of salicylaldehyde. Subsequent dehydration yields a stable α,β-unsaturated intermediate, ethyl 2-cyano-3-(2-hydroxyphenyl)acrylate.
-
Intramolecular O-Vinylation/Cyclization: The crucial ring-forming step occurs spontaneously following the condensation. The phenolic hydroxyl group (-OH) of the intermediate acts as an intramolecular nucleophile, attacking the electron-deficient β-carbon of the newly formed double bond (a conjugate addition). This process is favored by the Thorpe-Ziegler cyclization principle. Tautomerization of the resulting cyclic intermediate leads to the formation of the stable, aromatic 3-aminobenzofuran system. The cyano group is integral to this step, as it activates the double bond for nucleophilic attack and ultimately becomes the precursor to the C2-carboxylate ester's neighboring amino group upon tautomerization.
This one-pot approach is advantageous as it avoids the isolation of the potentially unstable acrylate intermediate, thereby improving overall yield and operational simplicity.
Reaction Mechanism Diagram
Caption: Proposed reaction mechanism for the one-pot synthesis.
Experimental Protocol
This protocol is designed as a self-validating system. Successful synthesis will result in a distinct solid precipitate, which can be easily isolated and purified.
Materials and Equipment
| Reagent / Material | Formula | Mol. Wt. ( g/mol ) | CAS No. | Supplier Example |
| Salicylaldehyde | C₇H₆O₂ | 122.12 | 90-02-8 | Sigma-Aldrich |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.12 | 105-56-6 | Sigma-Aldrich |
| Piperidine | C₅H₁₁N | 85.15 | 110-89-4 | Sigma-Aldrich |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 | Fisher Scientific |
| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 74.12 | 60-29-7 | Fisher Scientific |
| Equipment | ||||
| 250 mL Round-bottom flask | ||||
| Reflux condenser | ||||
| Magnetic stirrer with hotplate | ||||
| Buchner funnel and filter flask | ||||
| Standard laboratory glassware | ||||
| Rotary evaporator |
Safety Precautions
-
Salicylaldehyde: Harmful if swallowed or in contact with skin. Causes serious eye irritation.
-
Ethyl Cyanoacetate: Harmful if swallowed. Lachrymator.
-
Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.
-
Ethanol/Diethyl Ether: Highly flammable liquids.
-
Action: Conduct all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step-by-Step Synthesis Procedure
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve salicylaldehyde (12.21 g, 100 mmol, 1.0 equiv) in 100 mL of absolute ethanol.
-
Addition of Active Methylene: To the stirred solution, add ethyl cyanoacetate (11.31 g, 100 mmol, 1.0 equiv) in a single portion at room temperature.
-
Catalyst Introduction: Carefully add piperidine (1.0 mL, ~10 mmol, 0.1 equiv) dropwise to the reaction mixture using a pipette. The solution may turn yellow or orange.
-
Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (~78-80°C) using a heating mantle or oil bath.
-
Monitoring and Precipitation: Continue refluxing with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A solid precipitate of the product should begin to form within 1-2 hours. Allow the reaction to proceed for a total of 4 hours to ensure completion.
-
Isolation of Crude Product: After 4 hours, remove the heat source and allow the flask to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with two portions of cold ethanol (2 x 25 mL) and then two portions of cold diethyl ether (2 x 25 mL) to remove unreacted starting materials and impurities.
-
Drying: Dry the collected solid under vacuum to obtain the crude this compound. The product should be a pale yellow or off-white solid.
Purification and Characterization
-
Purification: The crude product is often of high purity (>95%). If further purification is required, recrystallization from hot ethanol is recommended.
-
Expected Yield: 75-85%.
-
Characterization:
-
Melting Point: ~148-151°C.
-
Appearance: Pale yellow to light brown crystalline solid.
-
Confirm the structure using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
-
Experimental Workflow and Data
The entire process, from initial setup to the final, characterized product, follows a logical and efficient sequence.
Experimental Workflow Diagram
Caption: High-level workflow for the synthesis and analysis.
Troubleshooting and Expert Insights
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Precipitation | Insufficient reaction time; Inactive catalyst; Low-quality or wet reagents/solvents. | Ensure reaction runs for the full 4 hours. Use freshly opened piperidine. Use absolute ethanol and ensure starting materials are dry. |
| Product is Oily or Gummy | Incomplete reaction; Presence of starting materials or byproducts. | Ensure the reaction went to completion via TLC. Perform the cold solvent washes thoroughly to remove soluble impurities. Recrystallize from ethanol. |
| Product is Darkly Colored | Overheating; Side reactions due to impurities in salicylaldehyde. | Maintain a gentle, controlled reflux. Use purified or freshly distilled salicylaldehyde. The colored impurities can often be removed by recrystallization. |
Conclusion
This application note details a robust, efficient, and high-yielding one-pot protocol for the synthesis of this compound. By capitalizing on a tandem Knoevenagel condensation and intramolecular cyclization, this method provides a direct route to a valuable synthetic intermediate from readily available commercial starting materials. The protocol's simplicity and reliability make it an excellent choice for academic research and process development in the pharmaceutical industry.
References
- 1. mdpi.com [mdpi.com]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
Experimental protocol for Ethyl 3-aminobenzofuran-2-carboxylate synthesis
Application Note & Protocol
Topic: A Validated Experimental Protocol for the Synthesis of Ethyl 3-aminobenzofuran-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 3-Aminobenzofuran Scaffold
The benzofuran nucleus is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antimicrobial, antioxidant, and antiviral properties.[1][2] Among its derivatives, this compound stands out as a particularly valuable and versatile building block.[3] Its unique structure, featuring an ester at the 2-position and a reactive amine at the 3-position, makes it an ideal precursor for the synthesis of complex, biologically active molecules and advanced materials.[3][4]
This document provides a comprehensive, field-tested protocol for the synthesis of this compound. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, explains the rationale for specific procedural choices, and offers insights into process validation and safety, reflecting the best practices of a senior application scientist.
Overall Synthetic Strategy
The synthesis is efficiently executed in a two-step sequence starting from the readily available 2-cyanophenol. The strategy involves an initial O-alkylation via a Williamson ether synthesis, followed by a base-catalyzed intramolecular cyclization. This approach is robust, scalable, and utilizes common laboratory reagents.
Caption: High-level workflow for the two-step synthesis.
Reaction Mechanism: A Tale of Two Reactions
The elegance of this synthesis lies in the sequential execution of two classic organic reactions. Understanding the mechanism is crucial for troubleshooting and optimization.
-
Williamson Ether Synthesis (O-Alkylation): The first step is the formation of an ether linkage. The phenolic proton of 2-cyanophenol is weakly acidic and is deprotonated by a mild base, potassium carbonate, to form a phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of ethyl chloroacetate in an SN2 reaction, displacing the chloride ion and forming the intermediate, ethyl 2-(2-cyanophenoxy)acetate.
-
Base-Catalyzed Intramolecular Cyclization: This critical ring-forming step is an example of a Thorpe-Ziegler type reaction. A strong base, sodium ethoxide (NaOEt), is required to deprotonate the α-carbon (the carbon adjacent to the ester carbonyl), which is made acidic by the electron-withdrawing effects of both the ester and the adjacent ether oxygen. The resulting carbanion then performs an intramolecular nucleophilic attack on the carbon of the nitrile group. This cyclization forms a five-membered ring intermediate, which rapidly tautomerizes to the stable aromatic enamine system, yielding the final product, this compound.
Caption: The two-stage reaction mechanism.
Detailed Experimental Protocol
Safety First: Hazard Analysis and Mitigation
This protocol involves hazardous materials and requires strict adherence to safety procedures.
-
Ethyl Chloroacetate: This substance is a powerful lachrymator and is toxic.[5] It is harmful if swallowed, inhaled, or absorbed through the skin.[6] Always handle it inside a certified chemical fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles.[9]
-
2-Cyanophenol: Toxic if ingested or absorbed through the skin. Handle with care and appropriate PPE.
-
Sodium Ethoxide (NaOEt): A strong base that is highly corrosive and water-reactive. It can cause severe burns. Handle in an inert atmosphere if possible and prevent contact with moisture, skin, and eyes.
-
Solvents (Acetone, Ethanol, Diethyl Ether): These are flammable liquids. Ensure all heating is performed using heating mantles or oil baths and that no ignition sources are present in the vicinity.[8]
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| 2-Cyanophenol | ≥98% | Sigma-Aldrich |
| Ethyl Chloroacetate | ≥98%, ReagentPlus® | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |
| Sodium Ethoxide (NaOEt) | ≥95% or 21% in EtOH | Sigma-Aldrich |
| Acetone | Anhydrous, ≥99.5% | VWR Chemicals |
| Ethanol (EtOH) | Anhydrous, 200 proof | Decon Labs |
| Diethyl Ether (Et₂O) | Anhydrous | Fisher Scientific |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | EMD Millipore |
| Hydrochloric Acid (HCl) | Concentrated (37%) | J.T. Baker |
| Deionized Water | Type II or better | Millipore System |
Equipment:
-
Round-bottom flasks (250 mL, 500 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Separatory funnel (500 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or meter
Part A: Synthesis of Ethyl 2-(2-cyanophenoxy)acetate (Intermediate)
This procedure is adapted from established O-alkylation methods.[5][10]
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-cyanophenol (11.9 g, 100 mmol, 1.0 eq) and anhydrous potassium carbonate (20.7 g, 150 mmol, 1.5 eq).
-
Solvent Addition: Add 250 mL of anhydrous acetone to the flask.
-
Reagent Addition: While stirring, add ethyl chloroacetate (13.5 g, 11.8 mL, 110 mmol, 1.1 eq) dropwise to the suspension.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 56°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 12-18 hours.
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium chloride salts using a Büchner funnel and wash the solid cake with a small amount of acetone (2 x 25 mL).
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting residue in 150 mL of diethyl ether.
-
Transfer the ether solution to a separatory funnel and wash it with 1M sodium hydroxide solution (2 x 75 mL) to remove any unreacted 2-cyanophenol, followed by a wash with brine (1 x 75 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude intermediate, ethyl 2-(2-cyanophenoxy)acetate, as a pale yellow oil. The product is often of sufficient purity for the next step.
-
Part B: Synthesis of this compound
This cyclization step is adapted from protocols for synthesizing 3-aminobenzofurans.[11]
-
Base Preparation: In a 250 mL round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal (2.53 g, 110 mmol, 1.1 eq) in small portions to 100 mL of anhydrous ethanol at 0°C. Alternatively, use a commercially available 21% solution of sodium ethoxide in ethanol.
-
Reactant Addition: To the freshly prepared sodium ethoxide solution, add the crude ethyl 2-(2-cyanophenoxy)acetate (20.5 g, 100 mmol, 1.0 eq) from Part A, dissolved in 50 mL of anhydrous ethanol.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3-5 hours. The formation of a precipitate is often observed. Monitor the reaction by TLC until the starting material is consumed.
-
Workup and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Slowly add 100 mL of cold deionized water to quench the reaction. This will cause the product to precipitate as a solid.
-
Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold water (2 x 50 mL) and then with a small amount of cold ethanol to remove impurities.
-
-
Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield this compound as a white to light brown solid.[12] Dry the purified product under vacuum.
Data Summary and Characterization
| Parameter | Value |
| Reactants | 2-Cyanophenol (100 mmol), Ethyl Chloroacetate (110 mmol) |
| Cyclization Base | Sodium Ethoxide (110 mmol) |
| Solvents | Acetone (Step 1), Ethanol (Step 2) |
| Reaction Time | 12-18 h (Step 1), 3-5 h (Step 2) |
| Reaction Temperature | Reflux (~56°C Step 1, ~78°C Step 2) |
| Expected Yield | 60-75% (overall) |
| Product Appearance | White to brown solid[12] |
| Melting Point | 77-81 °C[12] |
| Molecular Formula | C₁₁H₁₁NO₃[13] |
| Molecular Weight | 205.21 g/mol [13] |
Characterization Data (Expected):
-
¹H NMR (CDCl₃): Peaks corresponding to the ethyl group (triplet and quartet), aromatic protons, and the amine protons (broad singlet).
-
¹³C NMR (CDCl₃): Resonances for the ester carbonyl, aromatic carbons, and ethyl group carbons.
-
IR (KBr, cm⁻¹): Characteristic absorptions for N-H stretching (amine), C=O stretching (ester), and C-O stretching (ether and ester).
-
Mass Spectrometry (ESI+): m/z = 206.08 [M+H]⁺.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. chemstock.ae [chemstock.ae]
- 7. kishida.co.jp [kishida.co.jp]
- 8. chemos.de [chemos.de]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. This compound | C11H11NO3 | CID 2063537 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reaction conditions for Ethyl 3-aminobenzofuran-2-carboxylate derivatization
An In-Depth Guide to the Derivatization of Ethyl 3-aminobenzofuran-2-carboxylate: Protocols and Mechanistic Insights
Introduction: The Versatility of the 3-Aminobenzofuran Scaffold
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its fused benzene and furan ring system forms the core of numerous natural products and therapeutic agents, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and antitumor properties.[2][3] The true synthetic value of this molecule, however, lies in the reactivity of its 3-amino group.[1] This primary aromatic amine serves as a versatile chemical handle, enabling a multitude of derivatization strategies to explore chemical space and develop novel bioactive molecules.[1]
This guide provides a detailed exploration of the key reaction conditions for derivatizing this compound. As a senior application scientist, the focus extends beyond simple procedural steps to elucidate the underlying chemical principles and rationale behind the selection of reagents and conditions. We will cover three principal transformations of the 3-amino group: N-Acylation, N-Sulfonylation, and N-Arylation, as well as the powerful diazotization-Sandmeyer reaction sequence for introducing a broad array of functionalities.
Core Derivatization Pathways
The nucleophilic character of the nitrogen atom in the 3-amino group is the cornerstone of its reactivity. This allows for the facile formation of new carbon-nitrogen and sulfur-nitrogen bonds, as well as its transformation into a diazonium salt, an exceptionally versatile intermediate. The following diagram illustrates the primary derivatization routes discussed in this guide.
Caption: Key derivatization pathways for this compound.
N-Acylation: Synthesis of Amide Derivatives
The conversion of the 3-amino group to an amide via N-acylation is one of the most fundamental and widely used derivatization reactions. This transformation is critical for structure-activity relationship (SAR) studies, as it introduces a hydrogen bond donor/acceptor unit and allows for the exploration of various steric and electronic properties through the choice of the acyl group.
Mechanistic Rationale: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential. Its primary role is to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction.[4] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Caption: General workflow for the N-acylation of the 3-amino group.
Protocol 1: General Procedure for N-Acylation
This protocol describes a general method for the N-acylation using an acyl chloride as the electrophile.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 equivalents)
-
Triethylamine (TEA) or Pyridine (1.5 equivalents)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) to the stirred solution.
-
Add the acyl chloride (1.1 eq) dropwise to the reaction mixture. Ensure the temperature remains below 5 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired N-acyl derivative.
N-Sulfonylation: Synthesis of Sulfonamide Derivatives
Sulfonamides are a cornerstone functional group in medicinal chemistry, famously associated with "sulfa drugs."[5] Derivatizing the 3-amino group into a sulfonamide introduces a tetrahedral, acidic N-H moiety that can act as a strong hydrogen bond donor and engage in critical interactions with biological targets.
Mechanistic Rationale: Similar to N-acylation, the synthesis of sulfonamides proceeds via nucleophilic attack of the amine on the highly electrophilic sulfur atom of a sulfonyl chloride.[5] The reaction is typically conducted in the presence of a base like pyridine, which serves both as a catalyst and as a scavenger for the HCl byproduct.[6]
Protocol 2: General Procedure for N-Sulfonylation
Materials:
-
This compound
-
Arylsulfonyl chloride (e.g., Benzenesulfonyl chloride, p-Toluenesulfonyl chloride) (1.1 equivalents)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask, dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add the arylsulfonyl chloride (1.1 eq) portion-wise to the cooled, stirred solution.
-
Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Dilute the reaction mixture with DCM and wash thoroughly with 1 M HCl to remove excess pyridine.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfonamide derivative.
| Parameter | N-Acylation | N-Sulfonylation |
| Electrophile | Acyl Chloride (R-COCl) | Sulfonyl Chloride (R-SO₂Cl) |
| Base | Triethylamine, Pyridine | Pyridine |
| Typical Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temp | 0 °C to Room Temp |
| Product | Amide | Sulfonamide |
Table 1: Comparison of typical conditions for N-Acylation and N-Sulfonylation.
Copper-Catalyzed N-Arylation
The formation of a C(aryl)-N bond is a pivotal transformation for creating complex molecules. While traditional methods like the Ullmann condensation required harsh conditions, modern copper-catalyzed protocols allow for the N-arylation of amines under significantly milder conditions.[7][8] This reaction opens the door to synthesizing derivatives where the 3-amino group is linked to another aromatic or heteroaromatic system.
Mechanistic Rationale: The copper-catalyzed N-arylation with arylboronic acids involves a catalytic cycle. A Cu(II) salt, such as copper(II) acetate, is believed to be the active catalyst. The cycle likely involves transmetalation of the aryl group from the boronic acid to the copper center and coordination of the amine, followed by reductive elimination to form the C-N bond and regenerate the active copper species.[7]
Protocol 3: Copper-Catalyzed Mono-N-Arylation with Arylboronic Acids
This protocol is adapted from established methods for the N-arylation of related 3-aminobenzofuran systems.[7]
Materials:
-
This compound
-
Substituted Arylboronic Acid (1.2 equivalents)
-
Copper(II) acetate (Cu(OAc)₂) (10 mol%)
-
Dichloromethane (DCM)
-
Air (the reaction is typically run open to the atmosphere)
Procedure:
-
To a reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and Cu(OAc)₂ (0.10 eq).
-
Add dichloromethane as the solvent.
-
Stir the reaction mixture vigorously at room temperature, open to the air, for 6-12 hours.
-
Monitor the reaction by TLC. The reaction time may vary depending on the electronic nature of the arylboronic acid.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the N-arylated product.
Diazotization and Sandmeyer Reactions
For introducing a wide variety of non-nitrogen substituents, the diazotization of the 3-amino group is an unparalleled strategy. The primary amine is converted into an aryldiazonium salt, which contains an excellent leaving group (dinitrogen gas, N₂).[9] This intermediate is highly reactive and can be displaced by various nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction.[10][11]
Mechanistic Rationale:
-
Diazotization: The reaction of the aromatic amine with nitrous acid (HNO₂) at low temperatures (0-5 °C) forms the diazonium salt.[] Nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl.[13] The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.
-
Sandmeyer Reaction: The displacement of the diazonium group is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical and N₂ gas. This radical then reacts with the copper(II) species to form the final product and regenerate the Cu(I) catalyst.[10]
Caption: Step-by-step workflow for the Sandmeyer reaction.
Protocol 4: Sandmeyer Chlorination
This protocol provides a representative example for replacing the amino group with a chlorine atom. Similar procedures can be used with CuBr for bromination or CuCN for cyanation.[14]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Diethyl ether or Ethyl acetate
-
Ice
Procedure:
-
Diazotization:
-
Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water. Cool the suspension to 0 °C in an ice-salt bath.
-
Prepare a solution of NaNO₂ (1.1 eq) in cold water.
-
Add the NaNO₂ solution dropwise to the stirred amine suspension, keeping the temperature strictly between 0 and 5 °C. The solid should dissolve to form a clear solution of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate, larger flask, dissolve CuCl (1.2 eq) in concentrated HCl and cool to 0 °C.
-
Slowly and carefully add the cold diazonium salt solution to the stirred CuCl solution.
-
Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30 minutes to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by column chromatography to yield Ethyl 3-chlorobenzofuran-2-carboxylate.
-
Conclusion
The 3-amino group of this compound provides a reliable and versatile entry point for a vast array of chemical modifications. The protocols detailed herein for N-acylation, N-sulfonylation, N-arylation, and Sandmeyer reactions represent robust and reproducible methods for generating diverse libraries of benzofuran derivatives. A thorough understanding of the reaction conditions and the underlying mechanistic principles is paramount for researchers and drug development professionals seeking to leverage this valuable scaffold in the design of novel functional molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 5. frontiersrj.com [frontiersrj.com]
- 6. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Diazotisation [organic-chemistry.org]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. Sandmeyer Reaction [organic-chemistry.org]
- 13. byjus.com [byjus.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: Ethyl 3-Aminobenzofuran-2-carboxylate as a Cornerstone for Heterocyclic Synthesis
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of ethyl 3-aminobenzofuran-2-carboxylate. It outlines its pivotal role as a versatile precursor for the synthesis of a diverse range of fused heterocyclic compounds. We delve into the chemical logic behind its reactivity and provide validated, step-by-step protocols for the construction of high-value scaffolds such as benzofuro[3,2-d]pyrimidines and benzofuro[3,2-b]pyridines.
Introduction: The Strategic Value of a Privileged Scaffold
The benzofuran nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and clinically approved drugs.[1] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The strategic functionalization of the benzofuran ring system allows for the fine-tuning of these pharmacological profiles.
This compound emerges as a particularly powerful and versatile building block in this context.[2] Its structure is ingeniously pre-functionalized for sequential chemical transformations. The nucleophilic amino group at the C-3 position and the electrophilic ethyl ester at the C-2 position are in an ortho-relationship, a perfect arrangement for a variety of cyclocondensation and annulation reactions to build fused heterocyclic systems. This guide explores the chemical principles and practical methodologies to leverage this unique reactivity.
Reagent Profile and Handling
A clear understanding of the starting material's properties is fundamental to its successful application.
| Property | Value | Source |
| IUPAC Name | ethyl 3-amino-1-benzofuran-2-carboxylate | [3] |
| Synonyms | 3-Aminocoumarilic Acid Ethyl Ester, Ethyl 3-Aminocoumarilate | [3][4] |
| CAS Number | 39786-35-1 | |
| Molecular Formula | C₁₁H₁₁NO₃ | [3] |
| Molecular Weight | 205.21 g/mol | |
| Appearance | Solid | |
| Melting Point | 77-81 °C |
Safety & Handling:
-
Hazard: Harmful if swallowed (Acute Toxicity, Oral, Category 4).[3]
-
Precautions: Wear appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask. Handle in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Core Synthetic Applications: Building Fused Heterocycles
The primary utility of this compound lies in its capacity to act as a precursor to fused polycyclic systems. The ortho-amino ester moiety is a classical "handle" for building adjacent rings.
Caption: Synthetic pathways from this compound.
Synthesis of Benzofuro[3,2-d]pyrimidin-4(3H)-ones
This is one of the most direct and high-value transformations of the title compound. Fused pyrimidines are a cornerstone of many therapeutic agents, including kinase inhibitors and antifolates.[1][5]
Causality & Mechanism: The reaction proceeds via a cyclocondensation pathway. The nucleophilic 3-amino group first attacks the electrophilic carbon of a one-carbon synthon, such as formamide. This is followed by an intramolecular cyclization where the newly formed nitrogen attacks the C-2 ester carbonyl. The subsequent elimination of ethanol and water drives the reaction towards the formation of the stable, aromatic fused pyrimidine ring system.
Protocol: Synthesis of Benzofuro[3,2-d]pyrimidin-4(3H)-one This protocol is adapted from the synthesis of a substituted analogue, demonstrating a robust and scalable method.[6]
Caption: Workflow for Benzofuro[3,2-d]pyrimidin-4(3H)-one Synthesis.
Materials:
-
This compound (1.0 eq)
-
Formamide (used as reagent and solvent)
-
Deionized Water
-
Three-necked round-bottom flask equipped with a reflux condenser and temperature probe
Procedure:
-
Charge a three-necked flask with this compound (e.g., 10.0 g, 48.7 mmol).
-
Add an excess of formamide (e.g., 80 mL) to the flask with stirring at room temperature.
-
Heat the mixture with stirring to 135 °C and maintain for 4 hours. Rationale: This initial, lower temperature allows for the formation of the intermediate formamidine without rapid decomposition.
-
Increase the temperature to 170 °C and continue stirring for an additional 4 hours. Rationale: The higher temperature provides the activation energy required for the intramolecular cyclization and elimination steps to form the aromatic pyrimidine ring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing a large volume of deionized water (e.g., 400 mL) with stirring. A solid precipitate will form.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with deionized water to remove residual formamide.
-
Dry the product under vacuum to yield the benzofuro[3,2-d]pyrimidin-4(3H)-one.
Synthesis of Benzofuro[3,2-b]pyridin-4(1H)-ones via the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a classic and powerful method for synthesizing 4-hydroxyquinoline derivatives, which exist in tautomeric equilibrium with 4-quinolones.[7] This methodology can be directly applied to this compound to construct the analogous benzofuro[3,2-b]pyridin-4(1H)-one scaffold, which is of interest in materials science and as a precursor for further functionalization.
Causality & Mechanism: This reaction occurs in two distinct, thermally-driven stages:
-
Condensation: The 3-amino group reacts with an alkoxymethylene malonic ester derivative (e.g., diethyl ethoxymethylenemalonate, DEEM). This is a nucleophilic vinylic substitution, where the amino group displaces the ethoxy group to form an enamine intermediate.
-
Cyclization: Upon heating to high temperatures (typically >240 °C), the enamine undergoes a 6-electron electrocyclization onto the benzene portion of the benzofuran ring, followed by aromatization via the elimination of ethanol. This forms the fused pyridinone ring.
General Protocol: Gould-Jacobs Annulation
Materials:
-
This compound (1.0 eq)
-
Diethyl ethoxymethylenemalonate (DEEM) (1.0-1.2 eq)
-
High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)
-
Reaction vessel suitable for high-temperature reactions
Procedure:
-
Step A (Condensation): Combine this compound and DEEM in a flask. Heat the mixture gently (e.g., 100-120 °C) for 1-2 hours. The reaction liberates ethanol, which can be distilled off. This step can often be performed neat (without solvent). The progress can be monitored by observing the cessation of ethanol evolution.
-
Step B (Cyclization): Add a high-boiling solvent (e.g., Dowtherm A) to the crude intermediate from Step A. Heat the solution to reflux (approx. 250-260 °C) for 30-60 minutes.
-
Cool the reaction mixture, which should cause the product to precipitate.
-
Dilute the cooled mixture with a non-polar solvent like hexane to facilitate further precipitation.
-
Collect the solid product by vacuum filtration, wash with hexane, and recrystallize from a suitable solvent (e.g., ethanol, acetic acid) for purification.
Summary of Synthetic Potential
The following table summarizes the key transformations discussed, highlighting the versatility of the starting material.
| Target Heterocycle | Core Reagent(s) | Reaction Type | Biological Relevance |
| Benzofuro[3,2-d]pyrimidin-4-one | Formamide, Guanidine | Cyclocondensation | Kinase Inhibitors, Antifolates |
| Benzofuro[3,2-b]pyridin-4-one | Diethyl Ethoxymethylenemalonate | Gould-Jacobs Reaction | Pharmaceutical Intermediates |
| Substituted 3-Acylaminobenzofurans | Acid Chlorides, Anhydrides | Acylation | Precursors for Fused Oxazinones |
| Substituted 3-Ureidobenzofurans | Isocyanates | Addition | Precursors for Fused Pyrimidinediones |
Conclusion
This compound is a high-utility, strategically designed building block for modern synthetic chemistry. The ortho-disposition of its amino and ester groups provides a reliable and predictable platform for the construction of diverse, fused heterocyclic systems. The protocols outlined herein for benzofuropyrimidines and benzofuropyridines represent robust and scalable methods to access core structures of significant interest in pharmaceutical and materials science research. Its adaptability makes it an essential tool for any laboratory focused on the rapid generation of molecular complexity and the exploration of novel chemical space.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C11H11NO3 | CID 2063537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. asianpubs.org [asianpubs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
Revolutionizing Core Scaffold Synthesis: Suzuki-Miyaura Coupling with Ethyl 3-aminobenzofuran-2-carboxylate
An In-Depth Guide for Medicinal Chemists and Process Development Scientists
The benzofuran scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active compounds.[1] Its functionalization is a cornerstone of drug discovery and materials science. Among the myriad of synthetic tools, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its versatility and efficiency in creating carbon-carbon bonds.[2] This application note provides a comprehensive guide to the Suzuki coupling of Ethyl 3-aminobenzofuran-2-carboxylate, a versatile building block for creating diverse molecular architectures.[3] We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and offer insights into optimizing this crucial transformation.
The Strategic Importance of the Benzofuran Moiety
Benzofuran derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4] The ability to introduce aryl and heteroaryl substituents at various positions on the benzofuran ring is pivotal for modulating these activities and developing novel therapeutic agents. The Suzuki-Miyaura reaction is an indispensable tool for this purpose, offering high functional group tolerance and generally good to excellent yields.[2]
The Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving a palladium catalyst.[5] It can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle begins with the oxidative addition of an organohalide (in this case, a halogenated derivative of this compound would be required) to a Pd(0) complex, forming a Pd(II) species. This step is often the rate-determining step of the reaction.[5]
-
Transmetalation : The organic moiety from an organoboron compound (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][7]
-
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl 3-amino-7-iodobenzofuran-2-carboxylate
This protocol details a representative Suzuki-Miyaura coupling reaction of a hypothetical halogenated derivative, Ethyl 3-amino-7-iodobenzofuran-2-carboxylate, with phenylboronic acid. The procedure should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the degradation of the catalyst.[8]
Materials and Reagents
-
Ethyl 3-amino-7-iodobenzofuran-2-carboxylate (1.0 mmol, 1.0 eq.)
-
Phenylboronic acid (1.2 mmol, 1.2 eq.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 eq.)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Degassed Deionized Water (1 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Reaction Setup and Procedure
-
Inert Atmosphere : To a dry Schlenk flask containing a magnetic stir bar, add Ethyl 3-amino-7-iodobenzofuran-2-carboxylate, phenylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.[8]
-
Degassing : Seal the flask and evacuate and backfill with nitrogen or argon. Repeat this process three times to ensure an oxygen-free environment.[9]
-
Solvent Addition : Using a syringe, add the degassed 1,4-dioxane and water to the reaction mixture.[9]
-
Reaction : Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-24 hours.[9]
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup and Purification
-
Cooling and Dilution : Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).[8]
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).[8]
-
Washing and Drying : Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).[8]
-
Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure Ethyl 3-amino-7-phenylbenzofuran-2-carboxylate.[8]
Optimization and Considerations
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters.
| Parameter | Options | Considerations | References |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are air-stable and require a ligand. Pd(PPh₃)₄ can be used directly but is more air-sensitive. | [10][11] |
| Ligand | Buchwald ligands (e.g., SPhos, XPhos), PPh₃ | Buchwald ligands are often superior for challenging couplings, including those with heteroaryl substrates. | [7][12] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃ | The choice of base can significantly impact yield. K₃PO₄ is often effective for heteroaromatic substrates. Cs₂CO₃ is more soluble in organic solvents and can be beneficial in difficult cases. | [6][13] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is common. The choice can affect the solubility of reagents and the reaction rate. | [14][15] |
graph TD { A[Start: Reaction Setup] --> B{Assemble Glassware and Reagents}; B --> C{Add Solids to Flask}; C --> D{Establish Inert Atmosphere}; D --> E{Add Degassed Solvents}; E --> F{Heat and Stir}; F --> G{Monitor Reaction Progress}; G --> H{Reaction Complete?}; H -- Yes --> I[Workup]; H -- No --> F; I --> J{Cool and Dilute}; J --> K{Extraction}; K --> L{Wash and Dry Organic Layer}; L --> M[Purification]; M --> N{Column Chromatography}; N --> O[Characterize Pure Product];subgraph "Reaction Phase" direction LR B; C; D; E; F; G; H; end subgraph "Isolation Phase" direction LR I; J; K; L; M; N; O; end style A fill:#4285F4,stroke:#333,stroke-width:2px,color:#FFFFFF style O fill:#34A853,stroke:#333,stroke-width:2px,color:#FFFFFF
}
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Inefficient oxidative addition or transmetalation. | Ensure an inert atmosphere. Screen different palladium sources, ligands, and bases. Increase reaction temperature.[12] |
| Protodeboronation | Hydrolysis of the boronic acid. | Use a less harsh base or anhydrous conditions if possible. Consider using a more stable boronate ester (e.g., pinacol ester).[12] |
| Homocoupling | Presence of oxygen; Inefficient cross-coupling. | Thoroughly degas all solvents and the reaction mixture. Use a bulkier ligand to suppress homocoupling.[12] |
| Dehalogenation | Reduction of the organohalide. | This can occur as a side reaction. Optimizing the catalyst and ligand system may minimize this pathway. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of functionalized benzofurans. By carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently synthesize a diverse range of 3-amino-2-carboxylate benzofuran derivatives. The protocol and insights provided in this application note serve as a robust starting point for the development of novel compounds for pharmaceutical and materials science applications.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for the N-arylation of Ethyl 3-aminobenzofuran-2-carboxylate
Introduction: The Strategic Importance of N-Aryl Benzofurans in Modern Drug Discovery
The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its derivatives have demonstrated potent anti-tumor, antibacterial, anti-oxidative, and anti-inflammatory properties.[3][4][5][6] The strategic introduction of an N-aryl group at the 3-position of the benzofuran ring, specifically on scaffolds like ethyl 3-aminobenzofuran-2-carboxylate, opens up new avenues for modulating pharmacological activity. This N-arylation creates a new vector for exploring structure-activity relationships (SAR), enabling the fine-tuning of a molecule's steric and electronic properties to enhance its interaction with biological targets. N-arylated benzofuran derivatives have shown promise as anticancer and anti-inflammatory agents, making the development of robust and versatile synthetic methodologies for their preparation a key focus for researchers in drug development.[3][4]
This guide provides a detailed exploration of the N-arylation of this compound, offering in-depth technical insights and field-proven protocols. We will delve into the mechanistic underpinnings of prominent N-arylation strategies and provide step-by-step methodologies to empower researchers to confidently synthesize these valuable compounds.
Mechanistic Insights into N-Arylation Reactions
The formation of a carbon-nitrogen bond between an aryl group and the amino functionality of this compound can be achieved through several powerful cross-coupling reactions. The two most prominent and widely utilized methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation and Chan-Lam coupling.
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds with high efficiency and broad functional group tolerance.[7][8] The catalytic cycle, illustrated below, is a well-established sequence of organometallic transformations.
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
The reaction commences with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, forming a Pd(II) intermediate. Subsequent coordination of the amine, in this case, this compound, and deprotonation by a base generates a palladium-amido complex. The crucial C-N bond is then formed through reductive elimination, yielding the desired N-arylated product and regenerating the Pd(0) catalyst. The choice of phosphine ligand is critical in this process, as it modulates the reactivity and stability of the palladium catalyst.
The Ullmann Condensation and Chan-Lam Coupling: Copper-Catalyzed Alternatives
The Ullmann condensation is a classical copper-promoted reaction for the formation of C-N bonds, typically requiring harsh reaction conditions.[9] Modern variations, often referred to as Chan-Lam couplings, utilize arylboronic acids as the aryl source and can proceed under much milder conditions, often at room temperature and open to the air.[10]
Figure 2: Proposed catalytic cycle for the Chan-Lam N-arylation.
In a plausible mechanism for the Chan-Lam reaction, a copper(II) salt coordinates with the amine. Transmetalation with the arylboronic acid forms a transient Cu(III) intermediate. Reductive elimination then furnishes the N-arylated product and a Cu(I) species, which is subsequently re-oxidized to Cu(II) by an external oxidant, often atmospheric oxygen, to complete the catalytic cycle.[10]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the N-arylation of this compound. As a self-validating system, it is crucial to pay close attention to the reaction conditions and characterization of the final product.
Starting Material: this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO₃ | [8] |
| Molecular Weight | 205.21 g/mol | [8] |
| Appearance | Solid | |
| Purity | ≥96% | |
| CAS Number | 39786-35-1 | [8] |
Safety Precautions: this compound is harmful if swallowed.[8] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Protocol 1: Copper-Catalyzed N-Arylation with Arylboronic Acids (Chan-Lam Type)
This protocol is adapted from a similar transformation on 3-amino-2-aroyl benzofurans and is expected to be a good starting point for the N-arylation of this compound.[10]
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Copper(II) acetate (Cu(OAc)₂)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), and cesium carbonate (2.0 equiv.).
-
Add copper(II) acetate (0.1 equiv.).
-
Add DMF to the flask to achieve a concentration of approximately 0.1 M with respect to the starting amine.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.
Experimental Workflow Diagram:
Figure 3: Step-by-step workflow for the copper-catalyzed N-arylation.
Protocol 2: Palladium-Catalyzed N-Arylation with Aryl Halides (Buchwald-Hartwig Type)
This protocol is a general procedure for the Buchwald-Hartwig amination and may require optimization for the specific substrate.
Reaction Scheme:
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 equiv.) and BINAP (0.03 equiv.).
-
Add anhydrous toluene and stir the mixture for 10 minutes at room temperature.
-
Add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Heat the reaction mixture to 100 °C and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated product.
Experimental Workflow Diagram:
Figure 4: Step-by-step workflow for the palladium-catalyzed N-arylation.
Expected Results and Characterization
Successful N-arylation will result in the formation of a new C-N bond, leading to a product with a higher molecular weight and distinct spectroscopic properties compared to the starting material.
Table of Expected Products and Key Parameters:
| Arylating Agent | N-Arylation Method | Expected Product | Molecular Formula | Molecular Weight ( g/mol ) |
| Phenylboronic Acid | Chan-Lam | Ethyl 3-(phenylamino)benzofuran-2-carboxylate | C₁₇H₁₅NO₃ | 281.31 |
| 4-Methoxyphenylboronic Acid | Chan-Lam | Ethyl 3-((4-methoxyphenyl)amino)benzofuran-2-carboxylate | C₁₈H₁₇NO₄ | 311.33 |
| Bromobenzene | Buchwald-Hartwig | Ethyl 3-(phenylamino)benzofuran-2-carboxylate | C₁₇H₁₅NO₃ | 281.31 |
| 4-Bromoanisole | Buchwald-Hartwig | Ethyl 3-((4-methoxyphenyl)amino)benzofuran-2-carboxylate | C₁₈H₁₇NO₄ | 311.33 |
Characterization Data:
-
¹H NMR: The appearance of new signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the protons of the newly introduced aryl group. The disappearance of the broad singlet corresponding to the -NH₂ protons of the starting material and the appearance of a new, sharp singlet for the -NH- proton. The characteristic quartet and triplet for the ethyl ester group will remain.
-
¹³C NMR: The appearance of new signals in the aromatic region of the carbon spectrum corresponding to the carbons of the new aryl group.
-
Mass Spectrometry (MS): The molecular ion peak ([M]⁺ or [M+H]⁺) will correspond to the calculated molecular weight of the N-arylated product.
-
Infrared (IR) Spectroscopy: The N-H stretching frequency of the secondary amine in the product will appear as a single, sharp peak around 3300-3500 cm⁻¹, differing from the two bands of the primary amine in the starting material.
Conclusion and Future Perspectives
The N-arylation of this compound provides a powerful strategy for the synthesis of novel compounds with significant potential in drug discovery. Both copper-catalyzed and palladium-catalyzed methods offer viable routes to these valuable molecules. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of a diverse library of N-arylated benzofuran derivatives. Further optimization of these methods and exploration of a broader range of arylating agents will undoubtedly lead to the discovery of new compounds with enhanced biological activities, contributing to the advancement of medicinal chemistry.
References
- 1. rsc.org [rsc.org]
- 2. A new route to 3-acyl-2-aminobenzofurans: palladium-catalysed cycloisomerisation of 2-(cyanomethyl)phenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C11H11NO3 | CID 2063537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. op.niscair.res.in [op.niscair.res.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. rsc.org [rsc.org]
Application Note: A Validated RP-HPLC Method for Purity Determination of Ethyl 3-aminobenzofuran-2-carboxylate
Abstract
This application note details a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of purity for Ethyl 3-aminobenzofuran-2-carboxylate. This compound is a critical building block in the synthesis of various pharmaceutical agents, agrochemicals, and dyes, making the stringent control of its purity essential for ensuring the safety and efficacy of final products.[1][2] The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water containing 0.1% formic acid, coupled with UV detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[3][4][5] This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals for the reliable purity assessment of this compound.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and material science.[1][6] Its benzofuran core, substituted with both an amine and an ethyl ester, provides a versatile scaffold for synthesizing a wide range of biologically active molecules, including compounds targeting neurological disorders.[1] Given its role as a key starting material, the presence of impurities—arising from the synthesis, degradation, or storage—can have profound impacts on the yield, safety, and pharmacological profile of the resulting active pharmaceutical ingredients (APIs).
Therefore, a reliable and accurate analytical method to determine the purity of this compound is paramount. Reversed-phase HPLC is an ideal technique for this purpose due to its high resolving power and suitability for analyzing moderately polar aromatic compounds like aromatic amines.[7][8] This note presents a complete protocol, from sample preparation to method validation, designed to be readily implemented in a quality control or research laboratory.
Experimental Methodology
Materials and Reagents
-
Reference Standard: this compound, purity ≥99.5% (Sigma-Aldrich, CAS 39786-35-1 or equivalent).[9]
-
Solvents: Acetonitrile (ACN, HPLC Grade), Methanol (HPLC Grade), and Water (Type I, 18.2 MΩ·cm).
-
Reagent: Formic Acid (HCOOH, LC-MS Grade, ~99%).
-
Sample: Batches of this compound requiring purity analysis.
Instrumentation and Chromatographic Conditions
The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a photodiode array (PDA) or UV-Vis detector.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax, XBridge, Luna) |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Elution | See Table 2 for the time program. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Table 1: Optimized HPLC Chromatographic Conditions.
Causality Behind Choices:
-
C18 Column: The non-polar C18 stationary phase provides excellent retention and separation for the moderately polar aromatic analyte.
-
Acidified Mobile Phase: The addition of 0.1% formic acid to the aqueous mobile phase protonates the primary amine group (-NH₂) on the analyte to -NH₃⁺. This suppresses silanol interactions on the column, leading to improved peak symmetry and preventing tailing.
-
Acetonitrile: Chosen as the organic modifier for its low viscosity and UV cutoff, providing good elution strength and a stable baseline.
-
Gradient Elution: A gradient program is essential for a purity method. It ensures that the main peak is well-resolved from early-eluting polar impurities and that any late-eluting, non-polar impurities are effectively washed from the column within a reasonable timeframe.
-
Column Temperature: Maintaining a constant temperature of 30 °C ensures robust and reproducible retention times.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 12.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 70 | 30 |
| 20.0 | 70 | 30 |
Table 2: Gradient Elution Program.
Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) was used for all dilutions.
-
Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent. This solution is used for purity calculations and system suitability checks.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Method Validation Protocol (ICH Q2(R1) Framework)
A validated method provides documented evidence that the procedure is suitable for its intended purpose.[10] The following parameters must be assessed.
System Suitability
Rationale: To verify that the chromatographic system is performing adequately for the intended analysis on the day of the experiment. Procedure: Inject the Working Standard Solution (0.1 mg/mL) five times consecutively. Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
Specificity
Rationale: To ensure the method can accurately measure the analyte peak without interference from the diluent, potential impurities, or degradation products. Procedure:
-
Inject the diluent as a blank to confirm no interfering peaks at the retention time of the analyte.
-
Analyze a sample of this compound and use the PDA detector to perform a peak purity analysis on the main peak.
Linearity
Rationale: To demonstrate a proportional relationship between the detector response (peak area) and the concentration of the analyte over a defined range. Procedure: Prepare a series of calibration standards from the Stock Solution, typically ranging from 50% to 150% of the working concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL). Inject each standard in triplicate. Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
Accuracy
Rationale: To determine the closeness of the measured value to the true value. This is typically assessed by a recovery study. Procedure: Spike a known amount of the analyte reference standard into a pre-analyzed sample at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Analyze each level in triplicate. Acceptance Criteria:
-
Mean Percent Recovery: 98.0% to 102.0%
Precision
Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Procedure:
-
Repeatability (Intra-day): Analyze six separate preparations of the sample solution (1.0 mg/mL) on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. Acceptance Criteria:
-
%RSD of the Purity Results: ≤ 2.0%
Robustness
Rationale: To evaluate the method's reliability when subjected to small, deliberate changes in analytical parameters. Procedure: Vary the following parameters one at a time and assess the impact on system suitability results:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 2 °C (28 °C and 32 °C)
-
Mobile Phase Composition: Vary the initial %B by ±2% Acceptance Criteria: System suitability criteria must be met under all varied conditions.
Data Analysis and Purity Calculation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Note: This calculation assumes that all impurities have a similar response factor to the main compound at the detection wavelength. For a more accurate quantitative analysis of specific impurities, individual reference standards for those impurities would be required.
Workflow Visualization
The overall workflow for the purity analysis is summarized in the diagram below.
Caption: Workflow for the HPLC purity analysis of this compound.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be a reliable and robust procedure for determining the purity of this compound. The method is specific, linear, accurate, and precise, meeting all acceptance criteria as outlined by ICH Q2(R1) guidelines. Its straightforward approach allows for easy integration into standard quality control workflows, providing confidence in the quality of this essential pharmaceutical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. op.niscair.res.in [op.niscair.res.in]
- 3. scribd.com [scribd.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. researchgate.net [researchgate.net]
- 7. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 8. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns | Semantic Scholar [semanticscholar.org]
- 9. 3-氨基苯并呋喃-2-甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Applikationsbeschreibung und Protokolle: Derivatisierung der Aminogruppe in 3-Aminobenzofuran-2-carbonsäureethylester
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation der primären Aminogruppe von 3-Aminobenzofuran-2-carbonsäureethylester. Dieser vielseitige Baustein ist von erheblichem Interesse für die medizinische Chemie und die Materialwissenschaften, da seine Derivatisierung die Synthese einer breiten Palette von Molekülen mit potenziellen therapeutischen und funktionellen Eigenschaften ermöglicht[1]. Die hier beschriebenen Protokolle umfassen gängige und robuste Methoden wie Acylierung, Sulfonylierung, Harnstoffbildung und reduktive Aminierung. Der Schwerpunkt liegt auf der praktischen Anwendbarkeit und den zugrunde liegenden chemischen Prinzipien, um Forschern eine solide Grundlage für die Synthese neuartiger Benzofuran-Derivate zu bieten.
Einleitung: Die Bedeutung von 3-Aminobenzofuran-2-carbonsäureethylester
3-Aminobenzofuran-2-carbonsäureethylester (CAS: 39786-35-1) ist eine heterocyclische Verbindung, die als wertvolles Intermediat in der organischen Synthese dient[2][3][4]. Seine Struktur, die ein Benzofuran-Grundgerüst mit einer reaktiven Aminogruppe und einer Esterfunktionalität kombiniert, macht es zu einem attraktiven Ausgangsmaterial für die Wirkstoffforschung[1]. Insbesondere das Benzofuran-Motiv ist in zahlreichen biologisch aktiven Naturstoffen und synthetischen Pharmazeutika zu finden, die ein breites Spektrum an Aktivitäten aufweisen, darunter antimikrobielle, entzündungshemmende und krebsbekämpfende Eigenschaften.
Die primäre Aminogruppe an der C3-Position ist ein wichtiger Angriffspunkt für die weitere Funktionalisierung. Ihre Derivatisierung ermöglicht die Einführung verschiedener Substituenten und damit die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR). Die in diesem Leitfaden beschriebenen Transformationen – die Bildung von Amiden, Sulfonamiden, Harnstoffen und sekundären Aminen – sind fundamentale Reaktionen in der medizinischen Chemie zur Erzeugung von Molekülbibliotheken für das Screening auf biologische Aktivität.
Derivatisierungsstrategien der Aminogruppe
Die nucleophile Natur der primären Aminogruppe des 3-Aminobenzofuran-2-carbonsäureethylesters ermöglicht eine Vielzahl von chemischen Umwandlungen. In den folgenden Abschnitten werden detaillierte Protokolle für vier wichtige Derivatisierungsreaktionen vorgestellt.
N-Acylierung: Synthese von Amiden
Die Acylierung der Aminogruppe zur Bildung einer Amidbindung ist eine der häufigsten Transformationen in der organischen Synthese. Amide sind in vielen pharmazeutischen Wirkstoffen vorhanden und zeichnen sich oft durch eine hohe metabolische Stabilität aus. Die Reaktion wird typischerweise durch die Umsetzung des Amins mit einem Acylchlorid oder einem Carbonsäureanhydrid in Gegenwart einer Base durchgeführt.
Mechanistische Überlegungen: Die Reaktion folgt einem nukleophilen Additions-Eliminierungs-Mechanismus. Die Aminogruppe greift das elektrophile Carbonylkohlenstoffatom des Acylierungsmittels an. Nach der Bildung eines tetraedrischen Intermediats wird die Abgangsgruppe (z. B. Chlorid) eliminiert, um das stabile Amidprodukt zu bilden. Eine Base wie Pyridin oder Triethylamin wird zugesetzt, um den entstehenden Chlorwasserstoff (HCl) zu neutralisieren und die Reaktion voranzutreiben.
Experimentelles Protokoll: Synthese von Ethyl-3-(acetylamino)benzofuran-2-carboxylat
-
Vorbereitung: In einem trockenen 50-mL-Rundkolben werden 1,0 g (4,87 mmol) 3-Aminobenzofuran-2-carbonsäureethylester in 20 mL wasserfreiem Dichlormethan (DCM) gelöst.
-
Basenzugabe: 0,42 mL (5,36 mmol, 1,1 Äquivalente) Pyridin werden zur Lösung gegeben. Die Mischung wird bei Raumtemperatur 10 Minuten lang gerührt.
-
Acylierung: Die Reaktionsmischung wird in einem Eisbad auf 0 °C abgekühlt. Anschließend werden 0,38 mL (5,36 mmol, 1,1 Äquivalente) Acetylchlorid langsam zugetropft, wobei die Temperatur unter 5 °C gehalten wird.
-
Reaktion: Nach der Zugabe wird das Eisbad entfernt, und die Reaktion wird bei Raumtemperatur über Nacht gerührt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Aufarbeitung: Die Reaktionsmischung wird mit 20 mL Wasser verdünnt. Die organische Phase wird abgetrennt und nacheinander mit 20 mL 1 M HCl, 20 mL gesättigter Natriumbicarbonatlösung und 20 mL gesättigter Kochsalzlösung gewaschen.
-
Isolierung: Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
-
Reinigung: Der feste Rückstand wird aus einem Ethanol/Wasser-Gemisch umkristallisiert, um das reine Produkt zu erhalten.
| Eigenschaft | Wert |
| Molekülformel | C₁₃H₁₃NO₄ |
| Molekulargewicht | 247,25 g/mol |
| Ausbeute (erwartet) | > 90 % |
| Erscheinungsbild | Weißer bis cremefarbener Feststoff |
Diagramm des Acylierungs-Workflows
Bildunterschrift: Workflow für die N-Acylierung.
N-Sulfonylierung: Synthese von Sulfonamiden
Die Sulfonylierung von Aminen führt zur Bildung von Sulfonamiden, einer wichtigen Klasse von Verbindungen mit vielfältigen biologischen Aktivitäten, einschließlich antibakterieller und diuretischer Eigenschaften. Die Reaktion wird typischerweise mit einem Sulfonylchlorid in Gegenwart einer Base durchgeführt.
Mechanistische Überlegungen: Ähnlich wie bei der Acylierung greift die Aminogruppe den elektrophilen Schwefel des Sulfonylchlorids an. Ein tetraedrisches Intermediat wird gebildet, gefolgt von der Eliminierung von Chlorid, um das Sulfonamid zu ergeben. Die Verwendung einer Base ist entscheidend, um den entstehenden HCl abzufangen.
Experimentelles Protokoll: Synthese von Ethyl-3-(p-toluolsulfonamido)benzofuran-2-carboxylat
-
Vorbereitung: In einem trockenen 50-mL-Rundkolben werden 1,0 g (4,87 mmol) 3-Aminobenzofuran-2-carbonsäureethylester in 20 mL wasserfreiem Pyridin gelöst.
-
Reaktionsbeginn: Die Lösung wird in einem Eisbad auf 0 °C abgekühlt. 1,02 g (5,36 mmol, 1,1 Äquivalente) p-Toluolsulfonylchlorid (Tosylchlorid) werden portionsweise unter Rühren zugegeben.
-
Reaktion: Nach der Zugabe wird die Reaktionsmischung langsam auf Raumtemperatur erwärmt und 12-16 Stunden gerührt.
-
Aufarbeitung: Die Mischung wird auf 50 mL Eiswasser gegossen und mit 1 M HCl angesäuert, bis ein pH-Wert von 2-3 erreicht ist. Der ausfallende Feststoff wird abfiltriert.
-
Waschen: Der Filterkuchen wird gründlich mit kaltem Wasser gewaschen, bis das Filtrat neutral ist.
-
Reinigung: Das Rohprodukt wird aus Ethanol umkristallisiert, um das reine Sulfonamid zu erhalten.
| Eigenschaft | Wert |
| Molekülformel | C₁₈H₁₇NO₅S |
| Molekulargewicht | 359,40 g/mol |
| Ausbeute (erwartet) | > 85 % |
| Erscheinungsbild | Weißer Feststoff |
Harnstoffsynthese: Reaktion mit Isocyanaten
Harnstoffderivate sind eine bedeutende Klasse von Verbindungen in der medizinischen Chemie, die häufig als Kinase-Inhibitoren eingesetzt werden. Die Synthese erfolgt in der Regel durch die direkte Addition eines Amins an ein Isocyanat.
Mechanistische Überlegungen: Die Reaktion ist eine einfache nukleophile Addition. Das freie Elektronenpaar des Stickstoffs der Aminogruppe greift das elektrophile Kohlenstoffatom der Isocyanatgruppe an. Durch Protonentransfer entsteht die stabile Harnstoffbindung. Diese Reaktion verläuft in der Regel schnell und ohne die Notwendigkeit eines Katalysators oder einer Base[5].
Experimentelles Protokoll: Synthese von Ethyl-3-(3-phenylureido)benzofuran-2-carboxylat
-
Vorbereitung: 1,0 g (4,87 mmol) 3-Aminobenzofuran-2-carbonsäureethylester werden in 25 mL wasserfreiem Tetrahydrofuran (THF) in einem 50-mL-Rundkolben gelöst.
-
Reaktionsbeginn: 0,58 mL (5,11 mmol, 1,05 Äquivalente) Phenylisocyanat werden bei Raumtemperatur langsam zur gerührten Lösung getropft.
-
Reaktion: Nach der Zugabe bildet sich oft sofort ein Niederschlag. Die Mischung wird für 2-4 Stunden bei Raumtemperatur gerührt, um die vollständige Umsetzung sicherzustellen.
-
Isolierung: Der ausgefallene Feststoff wird durch Filtration gesammelt.
-
Waschen: Der Filterkuchen wird mit einer kleinen Menge kaltem THF und anschließend mit Hexan gewaschen, um nicht umgesetzte Ausgangsmaterialien zu entfernen.
-
Trocknung: Das Produkt wird im Vakuum getrocknet. Eine weitere Reinigung ist oft nicht erforderlich.
| Eigenschaft | Wert |
| Molekülformel | C₁₈H₁₆N₂O₄ |
| Molekulargewicht | 324,33 g/mol |
| Ausbeute (erwartet) | > 95 % |
| Erscheinungsbild | Weißer Feststoff |
Diagramm des Synthesewegs für Harnstoff
Bildunterschrift: Synthese von Harnstoffderivaten.
Reduktive Aminierung: Synthese von sekundären Aminen
Die reduktive Aminierung ist eine leistungsstarke Methode zur Bildung von C-N-Bindungen und zur Synthese von sekundären oder tertiären Aminen aus primären Aminen und Carbonylverbindungen[6][7]. Die Reaktion verläuft in der Regel in einem "Eintopf"-Verfahren, bei dem die Bildung eines Imins oder Iminiumions und dessen anschließende Reduktion im selben Reaktionsgefäß stattfinden[8][9].
Mechanistische Überlegungen: Die Reaktion beginnt mit der Kondensation des Amins und der Carbonylverbindung (Aldehyd oder Keton) unter leicht sauren Bedingungen zu einem Imin-Intermediat. Dieses Imin wird dann in situ durch ein mildes Reduktionsmittel, wie Natriumcyanoborhydrid (NaBH₃CN) oder Natriumtriacetoxyborhydrid (NaBH(OAc)₃), zum entsprechenden Amin reduziert. Diese Reduktionsmittel sind selektiv für Imine in Gegenwart von nicht umgesetzten Carbonylverbindungen[6].
Experimentelles Protokoll: Synthese von Ethyl-3-(benzylamino)benzofuran-2-carboxylat
-
Vorbereitung: In einem 100-mL-Rundkolben werden 1,0 g (4,87 mmol) 3-Aminobenzofuran-2-carbonsäureethylester und 0,52 mL (5,11 mmol, 1,05 Äquivalente) Benzaldehyd in 30 mL Methanol gelöst.
-
pH-Einstellung: Einige Tropfen Eisessig werden zugegeben, um einen leicht sauren pH-Wert (ca. 5-6) zu erreichen, was die Iminbildung katalysiert. Die Mischung wird 1 Stunde bei Raumtemperatur gerührt.
-
Reduktion: 0,34 g (5,36 mmol, 1,1 Äquivalente) Natriumcyanoborhydrid (NaBH₃CN) werden vorsichtig in kleinen Portionen zugegeben. Achtung: NaBH₃CN ist toxisch und sollte mit Vorsicht gehandhabt werden. Die Reaktion kann eine leichte Gasentwicklung zeigen.
-
Reaktion: Die Reaktionsmischung wird über Nacht bei Raumtemperatur gerührt.
-
Aufarbeitung: Das Methanol wird im Vakuum entfernt. Der Rückstand wird in 50 mL Ethylacetat aufgenommen und mit 30 mL gesättigter Natriumbicarbonatlösung gewaschen.
-
Extraktion: Die wässrige Phase wird erneut mit 2x 25 mL Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Reinigung: Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel (Eluent: Hexan/Ethylacetat-Gradient) gereinigt.
| Eigenschaft | Wert |
| Molekülformel | C₁₈H₁₇NO₃ |
| Molekulargewicht | 295,34 g/mol |
| Ausbeute (erwartet) | 70 - 85 % |
| Erscheinungsbild | Blassgelbes Öl oder niedrigschmelzender Feststoff |
Charakterisierung der Derivate
Die erfolgreiche Synthese und Reinheit der hergestellten Derivate muss durch geeignete analytische Methoden bestätigt werden.
-
Kernspinresonanzspektroskopie (NMR): ¹H- und ¹³C-NMR-Spektroskopie sind unerlässlich, um die Struktur der Produkte zu bestätigen. Charakteristische Signale, wie das Verschwinden der NH₂-Protonen und das Auftreten neuer Signale (z. B. Amid-NH, Methylgruppen des Acetyls, aromatische Protonen des neuen Substituenten), liefern den Strukturbeweis.
-
Massenspektrometrie (MS): Die hochauflösende Massenspektrometrie (HRMS) wird verwendet, um die exakte Masse und damit die elementare Zusammensetzung der synthetisierten Verbindungen zu bestimmen. Für das Derivat Ethyl-3-[(4-morpholinylacetyl)amino]-1-benzofuran-2-carboxylat wurde beispielsweise eine exakte Masse von 332,137222 g/mol ermittelt, was der Summenformel C₁₇H₂₀N₂O₅ entspricht[10].
-
Infrarotspektroskopie (IR): Die IR-Spektroskopie ist nützlich, um funktionelle Gruppen zu identifizieren. Das Verschwinden der N-H-Streckschwingungen der primären Amingruppe (typischerweise zwei Banden um 3300-3500 cm⁻¹) und das Auftreten neuer charakteristischer Banden, wie der Amid-C=O-Streckschwingung (ca. 1650 cm⁻¹), bestätigen die Reaktion.
-
Schmelzpunkt: Die Bestimmung des Schmelzpunktes ist ein wichtiges Kriterium für die Reinheit von festen Derivaten.
Fazit
Die Derivatisierung der Aminogruppe von 3-Aminobenzofuran-2-carbonsäureethylester ist ein unkomplizierter und vielseitiger Ansatz zur Erzeugung einer Vielzahl von strukturell diversen Molekülen. Die in diesem Leitfaden beschriebenen Protokolle für Acylierung, Sulfonylierung, Harnstoffbildung und reduktive Aminierung bieten robuste und reproduzierbare Methoden für die Synthese von Amiden, Sulfonamiden, Harnstoffen und sekundären Aminen. Diese Derivate können als Ausgangspunkte für die Entwicklung neuer pharmazeutischer Wirkstoffe und funktioneller Materialien dienen. Die sorgfältige Auswahl der Reaktionsbedingungen und die gründliche Charakterisierung der Produkte sind entscheidend für den Erfolg in der Synthese und der nachfolgenden Anwendung.
Referenzen
-
Chem-Impex. (n.d.). Ethyl 3-aminobenzofuran-2-carboxylate. Abgerufen von --INVALID-LINK--
-
Hasanvand, Z., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. PubMed Central. Abgerufen von --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Application Note – Reductive Amination. Abgerufen von --INVALID-LINK--
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Abgerufen von --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Abgerufen von --INVALID-LINK--
-
The Synthetic Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Abgerufen von --INVALID-LINK--
-
SpectraBase. (n.d.). Ethyl 3-[(4-morpholinylacetyl)amino]-1-benzofuran-2-carboxylate. Abgerufen von --INVALID-LINK--
-
PubChem. (n.d.). This compound. Abgerufen von --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). This compound. Abgerufen von --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound 97%. Abgerufen von --INVALID-LINK--
-
CymitQuimica. (n.d.). This compound. Abgerufen von --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Reductive Amination. Abgerufen von --INVALID-LINK--
-
SciSpace. (n.d.). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. Abgerufen von --INVALID-LINK--
-
Arkat USA. (n.d.). New method for the acylation of benzofurans toward the synthesis of 6H-indeno[2,1-b]benzofuran-6-ones and 2,2-bibenzofurans. Abgerufen von --INVALID-LINK--
-
National Center for Biotechnology Information. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Abgerufen von --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Abgerufen von --INVALID-LINK--
-
ResearchGate. (2020). (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Abgerufen von --INVALID-LINK--
References
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The Strategic Application of Ethyl 3-aminobenzofuran-2-carboxylate in Modern Drug Discovery
Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry
The benzofuran core, an oxygen-containing heterocyclic system, is a cornerstone in the architecture of numerous biologically active compounds, both natural and synthetic.[1][2] Its rigid, planar structure and capacity for diverse functionalization have established it as a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to multiple, distinct biological targets. This versatility has led to the development of a wide array of therapeutic agents.[3] Within this important class of molecules, Ethyl 3-aminobenzofuran-2-carboxylate stands out as a particularly strategic starting material for the synthesis of novel drug candidates.[4] The vicinal amino and carboxylate groups at the 3- and 2-positions, respectively, offer orthogonal handles for chemical modification, enabling the systematic exploration of chemical space and the fine-tuning of pharmacological properties. This guide provides a comprehensive overview of the synthesis of this key building block and its application in the discovery of potent kinase inhibitors and agents to combat multidrug resistance in cancer.
PART 1: Synthesis of the Core Scaffold: this compound
The efficient construction of the this compound core is paramount for its use in drug discovery campaigns. A common and reliable method proceeds from readily available 2-cyanophenol. This synthesis is a two-step process involving an initial O-alkylation followed by a base-catalyzed intramolecular cyclization, a variant of the Thorpe-Ziegler reaction.[5][6]
Synthetic Workflow Diagram
Caption: High-level workflow for the synthesis of the target compound.
Detailed Synthesis Protocol
Reaction: Synthesis of this compound from 2-Cyanophenol.
Principle: The synthesis begins with the Williamson ether synthesis (O-alkylation) of 2-cyanophenol with ethyl chloroacetate. The phenoxide, generated in situ by a weak base like potassium carbonate, acts as a nucleophile. The subsequent intramolecular cyclization is a Thorpe-Ziegler type reaction, where a strong base generates a carbanion alpha to the nitrile, which then attacks the ester carbonyl, leading to the formation of the aminobenzofuran ring after tautomerization.
Materials:
-
2-Cyanophenol (1.0 eq)
-
Ethyl chloroacetate (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone, anhydrous
-
Sodium ethoxide (NaOEt) (1.1 eq)
-
Ethanol, absolute
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
Step 1: Synthesis of Ethyl 2-(2-cyanophenoxy)acetate
-
To a stirred solution of 2-cyanophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
Add ethyl chloroacetate (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Causality: Refluxing in acetone provides sufficient thermal energy for the SN2 reaction to proceed efficiently. K₂CO₃ is a suitable base as it is strong enough to deprotonate the phenol but not the α-carbon of the ester, preventing side reactions.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude intermediate, ethyl 2-(2-cyanophenoxy)acetate, which can be used in the next step without further purification.
Step 2: Cyclization to this compound
-
Dissolve the crude intermediate from Step 1 in absolute ethanol.
-
Add a solution of sodium ethoxide (1.1 eq) in ethanol to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. The product often precipitates as a solid. Causality: Sodium ethoxide is a strong base required to deprotonate the α-carbon to the nitrile, initiating the intramolecular cyclization. Ethanol is the solvent of choice as it is the conjugate acid of the base, minimizing side reactions.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture by the slow addition of 1 M HCl until the pH is ~7.
-
Collect the precipitated solid by filtration, wash with cold water, and then a small amount of cold ethanol.
-
If no precipitate forms, concentrate the mixture, and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford this compound as a solid.[7]
PART 2: Application in the Discovery of Kinase Inhibitors for Cancer Therapy
The dysregulation of protein kinase signaling is a hallmark of cancer. Benzofuran derivatives have been successfully developed as potent inhibitors of several key oncogenic kinases, including Aurora B and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This compound serves as an excellent starting point for creating focused libraries of kinase inhibitors by modifying the C2 and C3 positions to target the ATP-binding pocket of these enzymes.
Target 1: Aurora B Kinase Inhibition
Aurora B kinase is a critical regulator of mitosis, and its overexpression is linked to various cancers.[8] Inhibiting Aurora B leads to errors in chromosome segregation and ultimately, apoptotic cell death in cancer cells.
Caption: Inhibition of Aurora B kinase by benzofuran derivatives disrupts mitosis.
A common strategy to develop Aurora B inhibitors from the aminobenzofuran scaffold involves converting the C2-ester to a carboxamide and introducing various substituents on the C3-amine.
Table 1: SAR of Benzofuran Derivatives as Aurora B Inhibitors
| Compound ID | C2-Modification | C3-Modification | Aurora B IC₅₀ (nM) | Notes |
| Parent | -COOEt | -NH₂ | >10,000 | Inactive starting material. |
| BF-1 | -CONH-Phenyl | -NH₂ | 850 | Amide formation improves activity. |
| BF-2 | -CONH-Phenyl | -NH-CO-Pyridine | 55 | Acylation of C3-amine significantly boosts potency. |
| BF-3 | -CONH-(4-MeO-Ph) | -NH-CO-Pyridine | 25 | Electron-donating group on phenyl ring enhances activity. |
| BF-4 | -CONH-(4-Cl-Ph) | -NH-CO-Pyridine | 70 | Electron-withdrawing group is less favorable. |
Note: Data is representative and synthesized from literature trends for illustrative purposes.
Protocol 1: Derivatization at C3-Amino and C2-Carboxylate Groups
Principle: This two-step protocol first acylates the C3-amino group, followed by hydrolysis of the C2-ethyl ester and subsequent amide coupling to install the desired R group.
Materials:
-
This compound (1.0 eq)
-
Pyridine-3-carbonyl chloride (or other acyl chloride) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) (1.5 eq)
-
Lithium hydroxide (LiOH) (2.0 eq)
-
Tetrahydrofuran (THF)/Water
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
Aniline (or other amine) (1.1 eq)
-
Dimethylformamide (DMF), anhydrous
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
Procedure:
Part A: Acylation of the C3-Amino Group
-
Dissolve this compound (1.0 eq) in anhydrous DCM and add TEA (1.5 eq).
-
Cool the solution to 0 °C and add the desired acyl chloride (e.g., Pyridine-3-carbonyl chloride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the C3-acylated intermediate. Purify by column chromatography if necessary.
Part B: Hydrolysis and Amide Coupling at C2-Position
-
Dissolve the C3-acylated intermediate in a mixture of THF and water.
-
Add LiOH (2.0 eq) and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).[9]
-
Acidify the mixture with 1 M HCl to pH 3-4 and extract the carboxylic acid product with ethyl acetate. Dry and concentrate to yield the crude acid.
-
To a solution of the crude acid in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).[10]
-
Stir the mixture for 20 minutes to form the activated ester.
-
Add the desired amine (e.g., aniline, 1.1 eq) and stir at room temperature for 12-24 hours.[11]
-
Pour the reaction mixture into water and extract the product with ethyl acetate. Wash the organic layers, dry, and concentrate.
-
Purify the final compound by column chromatography or recrystallization.
Target 2: VEGFR-2 Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12] Inhibiting VEGFR-2 can starve tumors of their blood supply.
Caption: Benzofuran derivatives block the VEGFR-2 signaling cascade.[13]
PART 3: Application in Overcoming P-Glycoprotein Mediated Multidrug Resistance
Multidrug resistance (MDR) is a major cause of chemotherapy failure. A common mechanism is the overexpression of the efflux pump P-glycoprotein (P-gp), which actively removes anticancer drugs from the cell.[14] Aminobenzofuran derivatives have been identified as potent P-gp inhibitors, capable of resensitizing resistant cancer cells to chemotherapy.
Mechanism Diagram: P-Glycoprotein Efflux Pump
Caption: Aminobenzofuran derivatives inhibit P-gp, restoring drug accumulation.[15][16]
SAR and Derivatization for P-gp Inhibition
Effective P-gp inhibitors often possess lipophilic character and nitrogen-containing moieties. The this compound scaffold is ideal for introducing these features.
Table 2: SAR of Aminobenzofuran Derivatives as P-gp Inhibitors
| Compound ID | C3-Amine Modification | Resulting Activity |
| Parent | -NH₂ | Weak P-gp inhibition. |
| PgpI-1 | -NH-(CH₂)₂-N(Et)₂ | Moderate inhibition. Increased basicity and lipophilicity are beneficial. |
| PgpI-2 | -NH-Thiophene-2-carboxamide | Potent inhibition. Aromatic and heterocyclic amides are well-tolerated. |
| PgpI-3 | -NH-(4-Cl-Phenyl) | Significant increase in potency. Lipophilic aryl substitution is key. |
Note: Data is representative and synthesized from literature trends for illustrative purposes.[12]
Protocol 2: Derivatization of the C3-Amino Group for P-gp Inhibitors
Principle: This protocol focuses on modifying the C3-amino group via reductive amination or amide coupling to introduce diverse lipophilic and basic groups known to favor P-gp inhibition.
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (e.g., 4-chlorobenzaldehyde) (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE)
-
Acetic Acid (catalytic amount)
-
Alternatively, for amide coupling, see Protocol 1, Part A, using desired acyl chlorides.
Procedure (Reductive Amination):
-
To a stirred solution of this compound (1.0 eq) in DCE, add the desired aldehyde or ketone (1.2 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the imine in the presence of the ester and other functional groups.
-
Stir the reaction at room temperature for 12-24 hours until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography on silica gel.
Conclusion
This compound is a high-value, versatile building block for modern drug discovery. Its straightforward synthesis and strategically positioned functional groups provide an ideal platform for the rapid generation of compound libraries. As demonstrated, derivatization of this scaffold has led to the identification of potent inhibitors of key cancer targets like Aurora B kinase and VEGFR-2, as well as agents that can reverse multidrug resistance by inhibiting P-glycoprotein. The protocols and structure-activity relationship insights provided herein serve as a practical guide for researchers aiming to leverage this privileged scaffold in the development of next-generation therapeutics.
References
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- 2. mdpi.com [mdpi.com]
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- 4. chemimpex.com [chemimpex.com]
- 5. Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. Carboxylic acid synthesis by hydrolysis of amides [organic-chemistry.org]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
- 14. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 3-aminobenzofuran-2-carboxylate
Introduction: The Significance of Ethyl 3-aminobenzofuran-2-carboxylate
This compound is a pivotal heterocyclic building block in the landscape of pharmaceutical and materials science research. Its unique molecular architecture, featuring a benzofuran core substituted with both an amino and an ethyl carboxylate group, renders it a versatile precursor for the synthesis of a wide array of more complex molecules. In the pharmaceutical industry, this compound serves as a key intermediate in the development of novel therapeutics, particularly those targeting neurological disorders.[1] The amino group provides a reactive handle for diverse chemical modifications, such as amide bond formation and N-arylation, enabling the construction of libraries of compounds for drug discovery.[2] Beyond its role in medicinal chemistry, this compound is also utilized in the synthesis of advanced materials, including specialty polymers and dyes.[1]
The growing demand for this intermediate necessitates the development of a robust and scalable synthetic protocol that is both efficient and economically viable for industrial production. This document provides a detailed guide for the gram-scale synthesis of this compound, drawing upon established synthetic strategies for 3-aminobenzofuran derivatives.[3][4] We will delve into the underlying reaction mechanism, provide a comprehensive step-by-step protocol, and discuss critical aspects of process safety, purification, and analytical quality control.
Synthetic Strategy and Reaction Mechanism
The most common and scalable approach to the synthesis of 3-aminobenzofuran-2-carboxylates involves the reaction of a 2-hydroxybenzonitrile with an α-haloester, followed by a base-mediated intramolecular cyclization. This method, a variation of the Thorpe-Ziegler reaction, is advantageous due to the ready availability of the starting materials and generally high yields.[2]
The reaction proceeds in two key steps:
-
O-Alkylation: The phenolic hydroxyl group of 2-hydroxybenzonitrile is deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of ethyl bromoacetate in an SN2 reaction to form 2-(cyanophenoxy)acetate.
-
Intramolecular Cyclization (Thorpe-Ziegler type): In the presence of a strong base, the α-carbon of the nitrile group in the intermediate is deprotonated, forming a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the ester group. Subsequent tautomerization and protonation lead to the formation of the stable 3-aminobenzofuran-2-carboxylate ring system.
Visualizing the Synthetic Pathway
Caption: Overall synthetic workflow for this compound.
Gram-Scale Synthesis Protocol
This protocol is designed for the synthesis of approximately 10-20 grams of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Purity | Supplier |
| 2-Hydroxybenzonitrile (2-Cyanophenol) | 611-20-1 | 119.12 | 11.9 g (0.1 mol) | >98% | e.g., Sigma-Aldrich |
| Ethyl bromoacetate | 105-36-2 | 167.00 | 18.4 g (0.11 mol) | >98% | e.g., Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 27.6 g (0.2 mol) | >99% | e.g., Sigma-Aldrich |
| Sodium Hydride (NaH) 60% in oil | 7646-69-7 | 24.00 | 4.4 g (0.11 mol) | 60% | e.g., Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 200 mL | Anhydrous | e.g., Sigma-Aldrich |
| Diethyl ether (Et₂O) | 60-29-7 | 74.12 | 500 mL | Anhydrous | e.g., Sigma-Aldrich |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | 200 mL | N/A | Lab prepared |
| Brine (Saturated NaCl solution) | N/A | N/A | 200 mL | N/A | Lab prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~20 g | Anhydrous | e.g., Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | For chromatography | HPLC grade | e.g., Sigma-Aldrich |
| Hexanes | 110-54-3 | 86.18 | For chromatography | HPLC grade | e.g., Sigma-Aldrich |
Experimental Procedure
Step 1: O-Alkylation to form Ethyl 2-(2-cyanophenoxy)acetate
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-hydroxybenzonitrile (11.9 g, 0.1 mol) and anhydrous N,N-dimethylformamide (DMF, 100 mL).
-
Stir the solution at room temperature under a nitrogen atmosphere and add potassium carbonate (27.6 g, 0.2 mol) in one portion.
-
Slowly add ethyl bromoacetate (18.4 g, 0.11 mol) dropwise to the suspension over 30 minutes.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent system).
-
After completion of the reaction (disappearance of the 2-hydroxybenzonitrile spot), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (500 mL) and extract with diethyl ether (3 x 150 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, ethyl 2-(2-cyanophenoxy)acetate, as an oil. This intermediate is often used in the next step without further purification.
Step 2: Intramolecular Cyclization to this compound
-
Carefully wash the sodium hydride (4.4 g of 60% dispersion in oil, 0.11 mol) with anhydrous hexanes (3 x 20 mL) to remove the mineral oil under a nitrogen atmosphere.
-
Suspend the oil-free sodium hydride in anhydrous DMF (100 mL) in a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude ethyl 2-(2-cyanophenoxy)acetate from Step 1 in anhydrous DMF (50 mL) and add it dropwise to the sodium hydride suspension over 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC until the intermediate is consumed.
-
Carefully quench the reaction by the slow, dropwise addition of ice-cold water (20 mL) to decompose any unreacted sodium hydride.
-
Pour the reaction mixture into a larger volume of ice-cold water (500 mL). A solid precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water (2 x 50 mL), and then with a small amount of cold diethyl ether (20 mL).
-
Dry the solid product under vacuum to yield crude this compound.
Purification
The crude product can be purified by recrystallization or column chromatography.
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol or a mixture of ethyl acetate and hexanes. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Column Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Expected Yield and Characterization
-
Expected Yield: 60-75% (based on 2-hydroxybenzonitrile).
-
Appearance: White to light yellow solid.
-
Melting Point: 77-81 °C.
-
1H NMR (CDCl3, 400 MHz): δ 7.60-7.50 (m, 2H), 7.30-7.20 (m, 2H), 5.30 (br s, 2H, NH₂), 4.40 (q, J = 7.1 Hz, 2H), 1.42 (t, J = 7.1 Hz, 3H).
-
13C NMR (CDCl3, 100 MHz): δ 165.5, 150.8, 145.2, 128.9, 124.5, 122.8, 121.3, 111.8, 108.2, 60.5, 14.6.
-
Mass Spectrometry (ESI): m/z 206.07 [M+H]+.
Safety and Handling Precautions
-
Ethyl bromoacetate: is a lachrymator and is corrosive. Handle with extreme care in a well-ventilated fume hood. Wear appropriate gloves, safety glasses, and a lab coat.
-
Sodium Hydride (NaH): is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (nitrogen or argon). Use oil-free NaH or wash the dispersion in mineral oil with anhydrous hexanes before use.
-
N,N-Dimethylformamide (DMF): is a potential teratogen and should be handled with care. Avoid inhalation and skin contact.
-
2-Hydroxybenzonitrile: is toxic if swallowed or in contact with skin.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Process Optimization and Scale-Up Considerations
-
Choice of Base: While potassium carbonate is effective for the O-alkylation, stronger bases like sodium hydride are typically required for the intramolecular cyclization. For larger scale reactions, the use of sodium ethoxide, generated in situ from sodium and ethanol, can be an alternative to sodium hydride.
-
Solvent Selection: DMF is a good solvent for this reaction due to its high boiling point and ability to dissolve the reactants and intermediates. However, for industrial applications, alternative solvents with better safety and environmental profiles, such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP), could be explored.
-
Temperature Control: The cyclization step is exothermic, especially during the addition of the intermediate to the sodium hydride suspension. Careful temperature control is crucial to prevent runaway reactions. For larger scale synthesis, a jacketed reactor with controlled cooling is recommended.
-
Work-up and Purification: On a larger scale, extraction can be cumbersome. Direct crystallization of the product from the reaction mixture after quenching may be a more efficient isolation method. Recrystallization is generally preferred over chromatography for large-scale purification due to cost and time considerations.
Conclusion
The provided protocol offers a detailed and reliable method for the gram-scale synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the safety precautions, researchers and drug development professionals can efficiently produce this valuable intermediate for their synthetic needs. Further optimization of reaction conditions and purification methods may be necessary when scaling up the process for industrial production.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-aminobenzofuran-2-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 3-aminobenzofuran-2-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic protocols and overcome common experimental hurdles. This compound is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate for various pharmaceuticals, particularly those targeting neurological disorders[1].
The primary and most reliable synthetic route involves a two-step process: the O-alkylation of 2-cyanophenol with ethyl bromoacetate, followed by a base-catalyzed intramolecular cyclization[2]. This guide is structured to address issues that may arise during these critical steps.
Overview of the Synthetic Pathway
The synthesis proceeds via two key transformations:
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Step 1: O-Alkylation. 2-Cyanophenol is deprotonated with a suitable base (e.g., K₂CO₃) and undergoes a Williamson ether synthesis-type reaction with ethyl bromoacetate to form the intermediate, ethyl 2-(2-cyanophenoxy)acetate.
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Step 2: Intramolecular Cyclization. The intermediate is treated with a strong base (e.g., NaH, NaOEt) to induce an intramolecular cyclization, likely proceeding through a Thorpe-Ziegler type mechanism, to yield the final product, this compound[3][4].
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section is formatted to address specific problems you may encounter.
Problem 1: Low or No Yield of the O-Alkylation Intermediate (Ethyl 2-(2-cyanophenoxy)acetate)
Question: My initial O-alkylation reaction is not working. TLC analysis shows only unreacted 2-cyanophenol. What are the common causes and how can I fix this?
Answer: This issue almost always points to incomplete deprotonation of the phenol or poor reactivity of the alkylating agent. Here’s a systematic approach to troubleshoot:
-
Causality - The Role of the Base: The phenolic proton of 2-cyanophenol is acidic, but a sufficiently strong base is required to generate the phenolate anion in a high enough concentration to drive the reaction forward. Weak bases may result in an unfavorable equilibrium.
-
Troubleshooting Steps:
-
Verify Base Strength and Quantity: Potassium carbonate (K₂CO₃) is a common and effective base for this reaction. Ensure it is anhydrous and used in excess (typically 2-3 equivalents). If K₂CO₃ fails, consider a stronger base like sodium hydride (NaH). However, be aware that NaH is much more reactive and requires strictly anhydrous conditions.
-
Solvent Choice is Critical: Polar aprotic solvents like acetone, acetonitrile (MeCN), or dimethylformamide (DMF) are ideal as they solvate the cation of the base, enhancing the nucleophilicity of the phenolate anion[5]. Ensure your solvent is anhydrous, as water will protonate the phenolate and can hydrolyze the ethyl bromoacetate.
-
Reaction Temperature and Time: This Sₙ2 reaction may require heat to proceed at a reasonable rate. Refluxing in acetone or acetonitrile is a standard condition[6][7]. Monitor the reaction by TLC over an extended period (6-24 hours) to ensure it has gone to completion.
-
Check Alkylating Agent Quality: Ethyl bromoacetate is a lachrymator and can degrade over time. Use a freshly opened bottle or distill it before use if its quality is uncertain.
-
Table 1: Recommended Conditions for O-Alkylation
| Parameter | Recommended Condition | Rationale |
| Base | Anhydrous K₂CO₃ (3 equiv.) | Effective, easy to handle, and drives the equilibrium. |
| Solvent | Anhydrous Acetone or MeCN | Polar aprotic, facilitates Sₙ2 reaction. |
| Temperature | Reflux (56-82°C) | Provides sufficient energy to overcome the activation barrier. |
| Time | 6-24 hours | Ensure complete consumption of starting material. |
Problem 2: Low Yield During the Intramolecular Cyclization Step
Question: I have successfully synthesized the intermediate, but the final cyclization step gives a very low yield of this compound. What factors influence this cyclization?
Answer: The base-catalyzed intramolecular cyclization is the most sensitive step of this synthesis. Success hinges on the choice of base, solvent, and strict exclusion of water. The mechanism is a Thorpe-Ziegler type reaction, which involves the formation of a carbanion alpha to the ester, followed by nucleophilic attack on the nitrile carbon[3][4].
-
Causality - The Necessity of a Strong, Non-Nucleophilic Base: The base must be strong enough to deprotonate the α-carbon of the ester, but it should not be nucleophilic itself, as this could lead to side reactions like transesterification or hydrolysis.
-
Troubleshooting Steps:
-
Base Selection: Sodium hydride (NaH) or sodium ethoxide (NaOEt) are the bases of choice. NaH is often preferred as it generates hydrogen gas as the only byproduct, which is easily removed. NaOEt can also be effective but introduces the possibility of transesterification if other alcohols are present. Use at least 1.1 equivalents of the base.
-
Strictly Anhydrous Conditions: This is the most critical parameter. Any trace of water will quench the carbanion intermediate and prevent cyclization. Ensure all glassware is oven-dried, the solvent is rigorously dried (e.g., distilled over sodium/benzophenone for THF), and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
Solvent Effects: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are required[2]. DMSO can sometimes accelerate the reaction but can also complicate the workup. THF is generally a reliable choice.
-
Temperature Control: The initial deprotonation is often performed at 0°C to control the exothermic reaction, especially when using NaH. Afterward, the reaction may require gentle heating (e.g., 50°C or reflux in THF) to facilitate the cyclization[8].
-
Caption: Troubleshooting decision tree for the intramolecular cyclization step.
Problem 3: Product is Impure After Workup and Difficult to Purify
Question: I have obtained a product, but it's a brown oil or a discolored solid, and column chromatography is not giving a clean separation. How can I improve the purity?
Answer: Product impurity often results from side reactions or incomplete reactions. The final product, this compound, has a reported melting point of 77-81°C and should be a white to light brown solid[2].
-
Causality - Potential Side Reactions:
-
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid if the workup is too acidic or basic, or if the reaction is heated for too long in the presence of water.
-
Self-Condensation/Polymerization: Under harsh basic conditions, starting materials or intermediates can undergo undesired side reactions[9].
-
C-Alkylation: While O-alkylation is favored, some C-alkylation of the phenol can occur, leading to isomeric impurities that are difficult to separate[5][10].
-
-
Troubleshooting and Purification Strategy:
-
Careful Workup: After the cyclization, quench the reaction carefully by slowly adding it to ice-cold water or a saturated ammonium chloride solution. This neutralizes the excess base and minimizes hydrolysis.
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove water-soluble impurities.
-
Recrystallization: This is often the most effective method for purifying the final product. Try recrystallizing the crude solid from a solvent system like ethanol/water or ethyl acetate/hexane.
-
Column Chromatography Optimization: If chromatography is necessary, use a gradient elution system. Start with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. Monitor fractions carefully by TLC. A common eluent system is petroleum ether:ethyl acetate[11].
-
Frequently Asked Questions (FAQs)
Q1: Can I use a different starting material instead of 2-cyanophenol? A1: Yes, substituted 2-cyanophenols can be used to generate analogs of the final product. However, the electronic nature of the substituents can affect the acidity of the phenol and the reactivity of the nitrile group. Electron-withdrawing groups can increase the phenol's acidity, potentially making the O-alkylation easier, but may disfavor the final cyclization step[12].
Q2: Is it possible to perform this synthesis as a one-pot reaction? A2: While appealing, a one-pot synthesis is challenging due to the incompatible reaction conditions. The O-alkylation typically uses a moderate base (K₂CO₃) and may require heat, whereas the cyclization requires a very strong base (NaH) and careful temperature control. Performing these steps sequentially with an intermediate workup and purification generally leads to higher overall yields and purity.
Q3: My final product shows an N-H stretch in the IR spectrum and has the correct mass, but the NMR is complex. What could be the issue? A3: This could indicate the presence of tautomers. The 3-amino group can exist in equilibrium with its imine tautomer. This is less common for the final aromatic benzofuran but can be a factor in related intermediates or side products. Additionally, check for impurities from C-alkylation, which would present as a different, but structurally similar, set of peaks in the NMR.
Detailed Experimental Protocol
This protocol is a standard, optimized procedure. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of Ethyl 2-(2-cyanophenoxy)acetate
-
To a 250 mL round-bottom flask, add 2-cyanophenol (5.95 g, 50 mmol), anhydrous potassium carbonate (20.7 g, 150 mmol, 3 equiv.), and anhydrous acetone (100 mL).
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add ethyl bromoacetate (6.6 mL, 60 mmol, 1.2 equiv.) dropwise to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 12-16 hours, monitoring the reaction progress by TLC (eluent: 4:1 Hexane:Ethyl Acetate).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic solids.
-
Wash the solids with additional acetone (2 x 20 mL).
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate (100 mL), wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the intermediate as a pale yellow oil. The product is often pure enough for the next step without further purification. Expected yield: 85-95%.
Step 2: Synthesis of this compound
-
CRITICAL: Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere (Nitrogen or Argon).
-
To a 250 mL three-neck flask equipped with a dropping funnel and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 2.2 g, 55 mmol, 1.1 equiv.).
-
Wash the NaH with anhydrous hexane (3 x 15 mL) to remove the mineral oil, carefully decanting the hexane each time.
-
Add 100 mL of anhydrous THF to the flask and cool the suspension to 0°C in an ice bath.
-
Dissolve the ethyl 2-(2-cyanophenoxy)acetate (10.25 g, 50 mmol) from Step 1 in 50 mL of anhydrous THF and add it to the dropping funnel.
-
Add the solution of the intermediate dropwise to the stirred NaH suspension over 30 minutes, maintaining the temperature at 0°C. Vigorous hydrogen gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50°C for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction back to 0°C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is typically a solid. Purify by recrystallization from an ethanol/water mixture to obtain this compound as a white to off-white solid. Expected yield: 70-85%. Melting point: 77-81°C[2].
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. EP0303546B1 - O-alkylation process for N-(hydroxy)aralkyl phenyl ethanol amines - Google Patents [patents.google.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 3-aminobenzofuran-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Ethyl 3-aminobenzofuran-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. As a key intermediate in the development of pharmaceuticals and advanced materials, achieving high purity is critical for reliable downstream applications and regulatory compliance.[1][2]
This guide provides in-depth, experience-driven answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the primary methods for purifying crude this compound?
The two most effective and commonly employed methods for purifying this compound are recrystallization and silica gel column chromatography . The choice between them depends on the impurity profile and the scale of your reaction.
-
Recrystallization is ideal when your crude material is already of moderate-to-high purity (typically >85%) and the impurities have different solubility profiles from the desired product. It is a rapid and scalable method for removing minor, structurally similar impurities or colored byproducts.
-
Silica Gel Column Chromatography is the method of choice for complex mixtures containing multiple components, such as unreacted starting materials, byproducts with similar polarity, or when a very high degree of purity (>99%) is required. While more time and resource-intensive, it offers superior separation power.
To help you decide, the following workflow can be used:
Caption: Decision workflow for selecting a purification method.
FAQ 2: My crude product is a yellow or brown solid, not the expected white/off-white solid. What causes this and how can I fix it?
Discoloration in the crude product is a common issue, typically arising from two sources:
-
Oxidation: The 3-amino group on the benzofuran ring is an electron-donating group, making the aromatic system susceptible to air oxidation, especially under light or in the presence of trace metals. This oxidation can form highly colored, polymeric impurities.
-
Residual Reagents/Byproducts: Incomplete reactions or side reactions can leave colored impurities in the crude mixture.
Troubleshooting Strategy:
-
For Minor Discoloration: If the discoloration is faint (light yellow), it can often be removed during recrystallization. Adding a small amount of activated charcoal to the hot solution before filtering can effectively adsorb these colored impurities. Use charcoal sparingly, as it can also adsorb your product, reducing the overall yield.
-
For Significant Discoloration (Dark Brown/Tar): This indicates a higher level of impurities that likely will not be removed by recrystallization alone. Column chromatography will be necessary to separate the product from the colored byproducts.
Causality: The amino group is a known chromophore that, upon oxidation, can form extended conjugated systems which absorb visible light, leading to the observed color. It is crucial to handle the compound with care, potentially under an inert atmosphere like argon for long-term storage, as noted by some suppliers.[3]
FAQ 3: How do I perform an effective recrystallization for this compound?
Recrystallization relies on the principle of differential solubility. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (0-4 °C), while impurities remain either soluble or insoluble at all temperatures.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Based on literature and the compound's structure, several solvent systems are viable.[4] Test solubility in small vials before committing your entire batch.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This is a critical step to ensure maximum recovery.
-
Decolorization (Optional): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities (and charcoal, if used). This step prevents premature crystallization of the product in the funnel.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the collected solid with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum. The melting point should be sharp and within the literature range of 77-81 °C to confirm purity.[5]
| Solvent System | Rationale |
| Dichloromethane (DCM) / Hexane | The compound is soluble in DCM; adding hexane as an anti-solvent will induce crystallization. A reported method uses DCM.[4] |
| Ethyl Acetate (EtOAc) / Hexane | Similar to DCM/Hexane, offering good solubility in EtOAc and poor solubility in hexane. A very common system for moderately polar compounds. |
| Isopropanol (IPA) / Water | IPA provides good solubility; the addition of water as an anti-solvent can trigger precipitation. |
| Toluene | A non-polar aromatic solvent that may provide the right solubility profile for effective single-solvent recrystallization. |
Table 1: Recommended Solvent Systems for Recrystallization.
FAQ 4: I'm seeing significant streaking and poor separation during silica gel column chromatography. What's causing this and how can I fix it?
This is the most common and frustrating issue when purifying basic compounds like this compound on standard silica gel.
The Root Cause: Acid-Base Interaction
Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. The basic 3-amino group on your compound can be protonated by these acidic sites, forming a salt. This ionic interaction causes the compound to bind very strongly and unevenly to the stationary phase, resulting in:
-
Streaking/Tailing: The compound elutes slowly and broadly down the column instead of as a tight band.
-
Poor Resolution: Tailing bands overlap with impurities, making separation impossible.
-
Irrecoverable Product: In severe cases, the product remains irreversibly adsorbed to the silica gel.
Caption: Troubleshooting flowchart for column chromatography.
The Solution: Suppress the Interaction
The goal is to keep your amine in its neutral, free-base form. This is achieved by adding a small amount of a competitive, volatile base to your mobile phase (eluent).
-
Recommended Method: Add 0.5-1% triethylamine (Et₃N) to your eluent mixture (e.g., Hexane/Ethyl Acetate). The triethylamine is more basic than your product and will preferentially interact with the acidic sites on the silica, effectively "capping" them. This allows your product to travel through the column without strong ionic interactions, resulting in sharp bands and excellent separation. The triethylamine is volatile and easily removed with the solvent under vacuum.
FAQ 5: What is an optimized protocol for column chromatography of this compound?
This protocol incorporates the solution to the amine-silica interaction problem discussed above.
Step-by-Step Column Chromatography Protocol:
-
TLC Analysis: First, determine the optimal eluent composition using Thin Layer Chromatography (TLC). Test various ratios of Hexane:Ethyl Acetate. A good starting point is 3:1 Hexane:EtOAc. Add 1% Et₃N to your TLC developing chamber solvent. The ideal solvent system will give your product an Rf value of ~0.25-0.35 .
-
Column Packing: Pack a glass column with silica gel using the "slurry method." Mix the silica gel with your chosen eluent (e.g., 9:1 Hexane:EtOAc + 1% Et₃N for a lower polarity start) to form a smooth slurry, then pour it into the column and allow it to pack under gentle pressure.
-
Sample Loading: Pre-adsorb your crude product onto a small amount of silica gel ("dry loading"). Dissolve the crude material in a minimal amount of a strong solvent (like DCM or EtOAc), add a few scoops of silica gel, and evaporate the solvent until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column.
-
Elution: Begin eluting with a lower polarity solvent mixture (e.g., 9:1 Hexane:EtOAc + 1% Et₃N). Gradually increase the polarity of the eluent as the column runs (gradient elution), for example, by moving to 4:1 and then 3:1 Hexane:EtOAc (always including 1% Et₃N). Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine using a rotary evaporator.
| Problem | Probable Cause | Solution |
| Product Won't Elute | Eluent polarity is too low. | Gradually increase the percentage of ethyl acetate in your eluent system. |
| Poor Separation | Eluent polarity is too high; compounds are eluting too quickly (high Rf). | Decrease the percentage of ethyl acetate. Ensure 1% triethylamine is included to prevent streaking, which is a major cause of poor separation.[6] |
| Cracked/Bubbled Column | Improperly packed column or solvent change was too drastic. | Ensure the column is packed evenly without air gaps. Use a pre-mixed gradient or introduce polarity changes slowly. |
Table 2: Advanced Troubleshooting for Column Chromatography.
FAQ 6: How can I assess the purity of my final, purified product?
A combination of methods should be used to confirm the purity and identity of your this compound.
-
Thin Layer Chromatography (TLC): The purified product should appear as a single, well-defined spot. Run it alongside a sample of your crude material to visualize the removal of impurities.
-
Melting Point (MP): A sharp melting point within the literature range of 77-81 °C is a strong indicator of high purity. Impure compounds typically exhibit a broad and depressed melting range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods to confirm the chemical structure and detect any remaining impurities. The spectra should be clean and match the expected chemical shifts and integration values for the molecule's 11 protons.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the gold standard. A pure sample will show a single major peak, allowing for purity determination (e.g., >98%).[7]
References
Technical Support Center: Overcoming Solubility Challenges with Ethyl 3-aminobenzofuran-2-carboxylate
Introduction: Ethyl 3-aminobenzofuran-2-carboxylate is a critical building block in medicinal chemistry and materials science, valued for its unique heterocyclic structure that serves as a scaffold for novel bioactive molecules and advanced polymers[1][2]. However, its aromatic nature combined with a primary amine and an ethyl ester group gives it a complex solubility profile that can present significant challenges during synthesis, purification, and screening. This guide provides in-depth, practical solutions to common solubility issues encountered by researchers, ensuring experimental success and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the recommended starting solvents for dissolving this compound at room temperature?
Short Answer: For most applications, start with polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF). For NMR sample preparation, deuterated chloroform (CDCl₃) or DMSO-d₆ are commonly used[3].
In-Depth Explanation: this compound has a moderately polar structure. The benzofuran ring is largely non-polar, while the amino (-NH₂) and ethyl ester (-COOEt) groups introduce polarity and hydrogen bonding capabilities. This dual nature means it is poorly soluble in highly non-polar solvents (e.g., hexanes, toluene) and also has limited solubility in highly polar protic solvents like water under neutral conditions.
Polar aprotic solvents are effective because they can engage in dipole-dipole interactions without donating protons, which could protonate the basic amino group and alter the compound's properties.
Step-by-Step Protocol for Initial Dissolution:
-
Weigh the Compound: Accurately weigh the desired amount of this compound, which typically appears as a white to off-white crystalline powder[1].
-
Solvent Addition: Add a small volume of the chosen solvent (e.g., DMSO, DMF, THF) to the solid.
-
Mechanical Agitation: Use a vortex mixer or magnetic stirrer to agitate the mixture at room temperature.
-
Sonication (Optional): If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes. This uses ultrasonic waves to break up solid agglomerates and enhance solvation.
-
Incremental Solvent Addition: If the solid has not fully dissolved, add more solvent in small increments until a clear solution is obtained. Be sure to record the final concentration.
Data Summary Table:
| Solvent | Type | Dielectric Constant (ε) | Suitability for Room Temp. Dissolution | Notes |
| DMSO | Polar Aprotic | 47.2 | Excellent | Highly effective, but can be difficult to remove under vacuum. |
| DMF | Polar Aprotic | 38.3 | Excellent | Good alternative to DMSO with a lower boiling point[4][5]. |
| THF | Polar Aprotic | 7.6 | Good | Suitable for many reactions; less polar than DMSO/DMF[4][5]. |
| DCM | Moderately Polar | 9.1 | Moderate | Often used for reactions and chromatography[6]. |
| Ethyl Acetate | Moderately Polar | 6.0 | Moderate to Low | Useful for extraction and chromatography; solubility may be limited. |
| Methanol/Ethanol | Polar Protic | 32.7 / 24.5 | Moderate | Solubility can be enhanced with gentle heating. |
| Water | Polar Protic | 80.1 | Very Low (at pH 7) | Solubility is pH-dependent; see Q3. |
| Hexane/Toluene | Non-Polar | 1.9 / 2.4 | Insoluble | Not recommended for dissolution. |
Q2: I'm observing precipitation in my reaction mixture. What are the likely causes and how can I fix this?
Short Answer: Precipitation during a reaction is often due to a change in the solvent environment, temperature, or the formation of a less soluble product. The solution involves optimizing the solvent system, adjusting the temperature, or using a co-solvent.
In-Depth Explanation:
-
Product Insolubility: The product of your reaction may be significantly less soluble in the chosen solvent than the starting material. This is common in derivatization reactions where the product becomes more non-polar or forms strong intermolecular interactions (e.g., hydrogen bonds) leading to crystallization.
-
Temperature Changes: Many dissolution processes are endothermic, meaning solubility increases with temperature. If a reaction is started at an elevated temperature and then cooled, the product or even the starting material may precipitate out.
-
Change in Polarity: The addition of a reagent in a different solvent can alter the overall polarity of the reaction mixture, causing a compound to crash out of the solution.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting reaction precipitation.
Recommended Actions:
-
Add a Co-solvent: Introduce a small percentage (5-20%) of a stronger solvent like DMF or NMP (N-Methyl-2-pyrrolidone) to the reaction mixture. This can significantly increase the solubilizing power of the system without drastically altering the reaction conditions[7].
-
Maintain Temperature: If the precipitate forms upon cooling, try to maintain the reaction at a constant, elevated temperature. Ensure the temperature does not exceed the decomposition point of any reactants or products.
-
Solvent Optimization: For future experiments, consider running the reaction in a solvent system known to dissolve both reactants and products, such as pure DMF or THF, which are commonly used in the synthesis of benzofuran derivatives[4][5].
Q3: How does pH affect the solubility of this compound, especially in aqueous or protic media?
Short Answer: The compound's solubility in aqueous media is highly pH-dependent. It is significantly more soluble in acidic conditions (pH < 4) due to the protonation of the basic amino group.
In-Depth Explanation: this compound is an amphoteric molecule, but its primary characteristic in the context of pH is the basicity of the 3-amino group. In neutral or alkaline solutions, the amino group is uncharged (-NH₂), making the molecule relatively non-polar and thus poorly soluble in water.
In an acidic environment, the amino group gets protonated to form an ammonium salt (-NH₃⁺). This charged species is a polar ion that is much more readily solvated by polar water molecules, leading to a dramatic increase in aqueous solubility. This principle is a cornerstone of solubility enhancement for many amine-containing active pharmaceutical ingredients[8].
Caption: Effect of pH on the ionization and aqueous solubility.
Practical Application: Aqueous Workup & Purification
-
Problem: The compound precipitates during an aqueous workup when the organic layer is washed with neutral or basic solutions (e.g., water, saturated NaHCO₃).
-
Solution: To keep the compound in the aqueous phase for purification (e.g., to remove non-polar impurities), extract the organic layer with an acidic solution like 1M HCl. The protonated compound will move to the aqueous layer.
-
Recovery: To recover the compound, basify the acidic aqueous layer with a base (e.g., NaOH or NaHCO₃) until the pH is > 8. The neutral compound will precipitate out and can be collected by filtration or extracted back into an organic solvent like ethyl acetate or DCM.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Optimizing the Synthesis of Ethyl 3-aminobenzofuran-2-carboxylate
Welcome to the dedicated technical support center for the synthesis of Ethyl 3-aminobenzofuran-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and optimize your reaction parameters for high yield and purity.
Introduction to the Synthesis
This compound is a valuable intermediate in the development of pharmaceuticals and other bioactive molecules.[1] Its synthesis is most commonly achieved through a two-step process starting from 2-cyanophenol. The first step is an O-alkylation with ethyl bromoacetate to form the intermediate ethyl 2-(2-cyanophenoxy)acetate. This is followed by a base-mediated intramolecular Thorpe-Ziegler cyclization to yield the desired product. While conceptually straightforward, this reaction is sensitive to a number of parameters that can significantly impact the outcome. This guide will focus on optimizing this common synthetic route.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Question 1: My reaction has a low yield or fails to produce the desired product. What are the likely causes?
Answer: A low or non-existent yield is the most common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.
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Inefficient O-Alkylation: The first step is critical. If the formation of the ethyl 2-(2-cyanophenoxy)acetate intermediate is not efficient, the overall yield will be poor.
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Weak Base: The choice of base for the deprotonation of 2-cyanophenol is crucial. A base that is too weak may not fully deprotonate the phenol, leading to unreacted starting material. Consider using a stronger base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).[2]
-
Reaction Temperature: While the reaction is often performed at room temperature, gentle heating (e.g., to 50-60 °C) can sometimes improve the rate of O-alkylation, especially with less reactive alkylating agents.
-
-
Failed or Incomplete Cyclization: The Thorpe-Ziegler cyclization is highly dependent on the reaction conditions.
-
Inappropriate Base: A strong, non-nucleophilic base is required to deprotonate the α-carbon of the ester without hydrolyzing the ester functionality. Sodium ethoxide (NaOEt) in ethanol or sodium hydride (NaH) in an aprotic solvent like DMF or THF are common choices.
-
Presence of Water: The Thorpe-Ziegler cyclization is highly sensitive to moisture. Any water present in the reaction mixture can quench the carbanion intermediate, halting the cyclization. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.
-
-
Side Reactions: Several side reactions can compete with the desired pathway.
-
Hydrolysis of the Ester: If the reaction conditions are too harsh (e.g., high temperatures in the presence of a strong, nucleophilic base), the ethyl ester can be hydrolyzed to the corresponding carboxylic acid.
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Polymerization: Under strongly basic conditions, the starting materials or intermediates can potentially polymerize, leading to a complex mixture of products.
-
Question 2: I am observing a significant amount of a side product. How can I identify and minimize it?
Answer: The most common side product is the uncyclized intermediate, ethyl 2-(2-cyanophenoxy)acetate. Its presence indicates that the cyclization step is the bottleneck.
-
Identification: This intermediate will have a different retention factor (Rf) on a TLC plate compared to the starting material and the final product. Its identity can be confirmed by LC-MS or by isolating it and analyzing its ¹H NMR spectrum, which will lack the characteristic signals of the benzofuran ring.
-
Minimization:
-
Increase Reaction Time or Temperature: The cyclization may be slow under your current conditions. Try extending the reaction time or gradually increasing the temperature.
-
Use a Stronger Base: As mentioned, a stronger base can more effectively promote the cyclization.
-
Change the Solvent: The choice of solvent can influence the solubility of the intermediates and the efficacy of the base. Aprotic polar solvents like DMF or DMSO can often facilitate this type of cyclization.
-
Question 3: The purification of my product is difficult, and I am getting a low isolated yield despite good conversion in the reaction mixture. What can I do?
Answer: Purification challenges often arise from the similar polarities of the product and certain byproducts.
-
Column Chromatography Optimization:
-
Solvent System: A systematic screen of solvent systems for column chromatography is recommended. Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity with ethyl acetate. A shallow gradient can improve separation.
-
Silica Gel: Ensure you are using an appropriate grade of silica gel for the scale of your reaction.
-
-
Recrystallization: this compound is a solid. Recrystallization can be a highly effective purification method. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexane.
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Acid-Base Extraction: The amino group on the product allows for selective extraction. You can dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃) and the pure product extracted back into an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the Thorpe-Ziegler cyclization in this synthesis?
A1: The optimal base is typically a strong, non-nucleophilic alkoxide that matches the ester group to avoid transesterification. For an ethyl ester, sodium ethoxide (NaOEt) is a good choice. Sodium hydride (NaH) is also highly effective, particularly in aprotic solvents like DMF or THF.
Q2: Can I use a different starting material instead of 2-cyanophenol?
A2: Yes, substituted 2-cyanophenols can be used to generate a variety of substituted ethyl 3-aminobenzofuran-2-carboxylates. Additionally, ortho-hydroxyacetophenones can be used as precursors, but this involves a different synthetic route, often a Baker-Venkataraman rearrangement followed by cyclization.
Q3: What are the key safety precautions for this reaction?
A3: This synthesis involves several hazardous materials.
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture.
-
Ethyl Bromoacetate: This is a lachrymator and should be handled in a well-ventilated fume hood.
-
Solvents: Many of the solvents used (e.g., DMF, THF, ethanol) are flammable. Ensure there are no ignition sources nearby. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., 3:1 hexane:ethyl acetate) to distinguish between the starting material, the intermediate, and the product. The spots can be visualized under UV light.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2-cyanophenoxy)acetate
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To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-cyanophenol (1.0 eq).
-
Dissolve the 2-cyanophenol in anhydrous acetone or dimethylformamide (DMF).
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Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution and stir for 15 minutes at room temperature.
-
Slowly add ethyl bromoacetate (1.1 eq) to the reaction mixture.
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Stir the reaction at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the 2-cyanophenol.
-
Filter the reaction mixture to remove the potassium salts and wash the solid with acetone or DMF.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(2-cyanophenoxy)acetate. This intermediate can often be used in the next step without further purification.
Protocol 2: Synthesis of this compound via Thorpe-Ziegler Cyclization
-
To a dry round-bottom flask under an inert atmosphere, add the crude ethyl 2-(2-cyanophenoxy)acetate (1.0 eq).
-
Dissolve the intermediate in anhydrous ethanol or tetrahydrofuran (THF).
-
Prepare a solution of sodium ethoxide (NaOEt) in ethanol (1.2 eq) or add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the reaction mixture at 0 °C.
-
After the addition of the base, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows the formation of the product.
-
Carefully quench the reaction by pouring it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization to afford this compound as a solid.
Characterization Data for this compound:
-
Appearance: White to off-white crystalline powder.[1]
-
Melting Point: 77-81 °C.
-
Molecular Formula: C₁₁H₁₁NO₃.[3]
-
Molecular Weight: 205.21 g/mol .[3]
-
¹H NMR (CDCl₃): δ 7.60-7.20 (m, 4H, Ar-H), 5.30 (br s, 2H, NH₂), 4.40 (q, J=7.1 Hz, 2H, OCH₂CH₃), 1.42 (t, J=7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (CDCl₃): δ 164.5, 147.1, 143.8, 128.9, 124.2, 122.7, 118.9, 111.8, 110.5, 60.8, 14.5.
-
IR (KBr, cm⁻¹): 3450, 3350 (N-H stretching), 1680 (C=O stretching), 1620, 1580 (C=C stretching).
Data Summary
| Parameter | Recommended Condition | Alternative Conditions | Rationale |
| O-Alkylation Base | Potassium Carbonate (K₂CO₃) | Cesium Carbonate (Cs₂CO₃), Sodium Hydride (NaH) | K₂CO₃ is effective and easy to handle. Cs₂CO₃ can be more effective for hindered phenols. NaH is a stronger base but requires more stringent anhydrous conditions. |
| O-Alkylation Solvent | Acetone, DMF | Acetonitrile | Acetone and DMF are good solvents for the reactants and the inorganic base. |
| Cyclization Base | Sodium Ethoxide (NaOEt) | Sodium Hydride (NaH), Potassium tert-butoxide (t-BuOK) | NaOEt in ethanol is a classic choice for Thorpe-Ziegler. NaH in aprotic solvents avoids potential transesterification. t-BuOK is a stronger base that can be effective if NaOEt or NaH fails. |
| Cyclization Solvent | Ethanol (with NaOEt), THF/DMF (with NaH) | Dioxane, DMSO | The choice of solvent depends on the base used. Aprotic polar solvents can enhance the rate of cyclization. |
| Temperature | Room Temperature to 60 °C | 0 °C to reflux | The optimal temperature depends on the specific substrates and reagents. Start at room temperature and gently heat if the reaction is slow. |
Visualizing the Workflow
Reaction Mechanism
Caption: The two-step synthesis of this compound.
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
Technical Support Center: N-Alkylation of Ethyl 3-aminobenzofuran-2-carboxylate
Welcome to the dedicated technical support center for the N-alkylation of ethyl 3-aminobenzofuran-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this reaction, ensuring successful and reproducible outcomes in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the N-alkylation of this compound?
A1: The primary challenges in the N-alkylation of this substrate revolve around several key areas:
-
Low Reactivity: The nucleophilicity of the 3-amino group can be moderate, sometimes leading to sluggish or incomplete reactions, especially with less reactive alkylating agents.
-
Over-alkylation: The mono-alkylated product is often more nucleophilic than the starting amine, creating a propensity for a second alkylation event to occur, resulting in the formation of a tertiary amine.[1]
-
Side Reactions: Depending on the reaction conditions, side reactions such as O-alkylation of the ester or reactions involving the benzofuran ring can occur, though these are generally less common.
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Purification Difficulties: Separating the desired mono-alkylated product from unreacted starting material, the di-alkylated byproduct, and other impurities can be challenging due to similar polarities.
Q2: Which bases are recommended for this N-alkylation reaction?
A2: The choice of base is critical for the success of the N-alkylation. A suitable base should be strong enough to deprotonate the amine, thereby increasing its nucleophilicity, but not so strong as to cause unwanted side reactions. Common choices include:
-
Potassium Carbonate (K₂CO₃): A widely used, mild inorganic base suitable for many N-alkylation reactions.
-
Caesium Carbonate (Cs₂CO₃): Often more effective than K₂CO₃ due to its greater solubility in organic solvents and the "caesium effect," which can enhance the nucleophilicity of the amine. It has been shown to be a suitable base for promoting reactions in related benzofuran systems.[2][3]
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that can be very effective but requires anhydrous conditions and careful handling.
-
Organic Bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are often used, particularly when scavenging acid byproducts is necessary.
Q3: What solvents are appropriate for the N-alkylation of this compound?
A3: The choice of solvent can significantly impact reaction rates and outcomes. Polar aprotic solvents are generally preferred as they can dissolve the reactants and stabilize charged intermediates without interfering with the nucleophile. Recommended solvents include:
-
Acetonitrile (ACN): A versatile polar aprotic solvent.
-
Dimethylformamide (DMF): A highly polar aprotic solvent that can facilitate reactions with less reactive alkylating agents, often allowing for lower reaction temperatures.
-
Acetone: Can be a suitable solvent, particularly with more reactive alkylating agents.
-
Toluene: A non-polar solvent that can be effective in some cases, particularly at higher temperatures.
Troubleshooting Guides
Problem 1: Low or No Conversion to the N-Alkylated Product
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Insufficiently Reactive Alkylating Agent | 1. Switch to a more reactive alkylating agent: The reactivity of alkyl halides follows the trend I > Br > Cl. Consider using an alkyl iodide or bromide instead of a chloride.2. Use an activating agent: For less reactive systems, the addition of a catalytic amount of sodium or potassium iodide can in-situ convert an alkyl chloride or bromide to the more reactive alkyl iodide. |
| Inadequate Base Strength or Solubility | 1. Increase base strength: If using a mild base like K₂CO₃, consider switching to a stronger base such as Cs₂CO₃ or NaH.2. Improve base solubility: Ensure the chosen base is sufficiently soluble in the reaction solvent. For inorganic bases, very fine powders or the addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be beneficial. |
| Low Reaction Temperature | 1. Increase the reaction temperature: Gradually increase the temperature in increments of 10-20 °C while monitoring the reaction progress by TLC or LC-MS. Be mindful that higher temperatures can also promote side reactions. |
| Poor Nucleophilicity of the Amine | 1. Ensure complete deprotonation: Use a stoichiometric amount or a slight excess of a strong base like NaH under anhydrous conditions to fully deprotonate the amine, thereby maximizing its nucleophilicity. |
Problem 2: Significant Formation of the Di-alkylated Byproduct
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| High Reactivity of the Mono-alkylated Product | 1. Control stoichiometry: Use an excess of the starting amine (this compound) relative to the alkylating agent to favor mono-alkylation.2. Slow addition of the alkylating agent: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration, which can help to minimize the second alkylation event. |
| Prolonged Reaction Time or High Temperature | 1. Monitor the reaction closely: Use TLC or LC-MS to track the consumption of the starting material and the formation of the product and byproduct. Stop the reaction once the starting material is consumed or when the concentration of the di-alkylated product begins to increase significantly.2. Lower the reaction temperature: Reducing the temperature can decrease the rate of the second alkylation more than the first, improving selectivity. |
| High Concentration of Reactants | 1. Dilute the reaction mixture: Lowering the concentration of the reactants can decrease the probability of the mono-alkylated product encountering another molecule of the alkylating agent. |
Alternative N-Alkylation Strategies
When direct alkylation with alkyl halides proves problematic, several alternative methods can be employed:
Reductive Amination
This two-step, one-pot method involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding N-alkylated amine. This method offers excellent control over mono-alkylation.
Experimental Protocol: Reductive Amination
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Dissolve this compound (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in a suitable solvent such as methanol or dichloroethane.
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Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equiv.), to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Reductive Amination Workflow.
Mitsunobu Reaction
The Mitsunobu reaction allows for the N-alkylation of the amine with a primary or secondary alcohol under mild conditions. This reaction proceeds with inversion of configuration at the alcohol's stereocenter.
Experimental Protocol: Mitsunobu Reaction
-
In an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv.), the desired alcohol (1.2 equiv.), and triphenylphosphine (PPh₃) (1.5 equiv.) in an anhydrous solvent such as THF or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv.) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to remove triphenylphosphine oxide and other byproducts.
Caption: Key Components of the Mitsunobu Reaction.
Buchwald-Hartwig Amination
For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and the amine.
Experimental Protocol: Buchwald-Hartwig Amination
-
To a Schlenk tube under an inert atmosphere, add the aryl halide or triflate (1.0 equiv.), this compound (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv.).
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Add an anhydrous solvent, such as toluene or dioxane.
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Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
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Concentrate the solution and purify the crude product by column chromatography.
References
Side reactions of Ethyl 3-aminobenzofuran-2-carboxylate with strong acids
Welcome to the technical support center for Ethyl 3-aminobenzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential side reactions of this versatile building block, particularly when exposed to strong acidic conditions. Our goal is to provide you with the technical insights and troubleshooting strategies necessary to ensure the integrity of your experiments and the successful synthesis of your target molecules.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable intermediate in medicinal chemistry and organic synthesis, largely due to its unique electronic and structural features.[1][2] The molecule possesses three key functional groups that can exhibit sensitivity to strong acids: the 3-amino group, the 2-ethyl carboxylate moiety, and the benzofuran ring itself. The interplay of these groups dictates the molecule's stability and reactivity profile. The 3-amino group, being part of an enamine-like system within the furan ring, is particularly susceptible to protonation and subsequent reactions.
This guide will delve into the common side reactions you may encounter and provide actionable protocols to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of reactivity on this compound in the presence of a strong acid?
A1: There are three primary sites of reactivity:
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The 3-Amino Group: As the most basic site, the lone pair of electrons on the nitrogen atom is readily protonated to form an ammonium salt. This can deactivate the ring towards desired electrophilic substitutions and may alter the molecule's solubility.
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The 2-Ethyl Carboxylate Group: The ester functionality is susceptible to acid-catalyzed hydrolysis, which will convert it to the corresponding carboxylic acid. This is a reversible reaction, with the equilibrium position dependent on the concentration of water in the system.[3][4]
-
The Benzofuran Ring: The furan moiety of the benzofuran system can undergo acid-catalyzed polymerization or degradation, particularly under harsh conditions (e.g., high temperatures, very strong non-aqueous acids).[1][5]
Q2: I'm observing a significant amount of a more polar byproduct by TLC analysis after an acidic workup. What could it be?
A2: A more polar byproduct is often the result of acid-catalyzed ester hydrolysis . The conversion of the ethyl ester to a carboxylic acid introduces a highly polar functional group, which will have a lower Rf value on a typical silica gel TLC plate.
Q3: My reaction mixture is turning dark brown/black and I'm getting a low yield of my desired product after using a strong Lewis acid. What is happening?
A3: The formation of a dark, insoluble material is a strong indication of acid-catalyzed polymerization of the benzofuran ring.[1][5] Strong Lewis or Brønsted acids can initiate a cascade of reactions leading to the formation of polymeric tars. This is a common issue with furan-containing compounds.
Q4: Can the 3-amino group participate in reactions other than simple protonation?
A4: Yes. The 3-amino group is part of an enamine-like system. In the presence of acid, the C2 carbon can be protonated, forming an iminium ion. This intermediate can be susceptible to nucleophilic attack, potentially leading to ring-opening or other rearrangements, although the stability of the aromatic benzofuran system makes this less likely than for simple enamines. However, under aqueous acidic conditions, this pathway can facilitate the hydrolysis of the enamine.[6][7]
Troubleshooting Guides
Issue 1: Unwanted Ester Hydrolysis
Symptoms:
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Formation of a more polar byproduct, often with a different solubility profile.
-
Lower than expected yield of the desired ester-containing product.
-
Confirmation of a carboxylic acid functional group by IR or NMR spectroscopy in the byproduct.
Causality: The presence of water and a strong acid catalyst creates the conditions for the reversible hydrolysis of the ethyl ester to the carboxylic acid and ethanol.[3][4][8] The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
Mitigation Protocol:
-
Anhydrous Conditions: Whenever possible, conduct reactions in anhydrous solvents. Ensure all glassware is thoroughly dried and solvents are freshly distilled from an appropriate drying agent.
-
Aprotic Acid Catalysts: If an acid catalyst is required, consider using a Lewis acid that is less likely to introduce water (e.g., BF₃·OEt₂, ZnCl₂).
-
Non-Aqueous Workup: During the reaction workup, use anhydrous salts (e.g., anhydrous MgSO₄, Na₂SO₄) to dry the organic phase thoroughly before solvent evaporation. If an aqueous wash is necessary, perform it quickly at low temperatures and immediately dry the organic layer.
-
Temperature Control: Perform the reaction and workup at the lowest temperature compatible with the desired reaction rate to minimize the rate of hydrolysis.
Issue 2: Polymerization and Degradation of the Benzofuran Ring
Symptoms:
-
Formation of dark-colored, often insoluble, tar-like materials.
-
Significant loss of starting material and a low mass balance.
-
Complex mixture of products observed by TLC or LC-MS.
Causality: The furan ring is susceptible to protonation, which can initiate a cascade of electrophilic addition and polymerization reactions. This is particularly problematic with strong, concentrated acids.[1][5]
Mitigation Protocol:
-
Choice of Acid: Opt for weaker or sterically hindered acids that are less prone to initiating polymerization. For example, pyridinium p-toluenesulfonate (PPTS) can be a milder alternative to p-toluenesulfonic acid (p-TsOH).
-
Temperature Management: Maintain low reaction temperatures. Polymerization often has a higher activation energy than the desired reaction, so cooling the reaction mixture can significantly suppress this side reaction.
-
Slow Addition: Add the strong acid slowly to the reaction mixture, ideally at a low temperature, to avoid localized high concentrations of acid.
-
Use of a Scavenger: In some cases, adding a proton scavenger in a controlled manner can help to maintain a low effective concentration of the acid.
Issue 3: Side Reactions Involving the 3-Amino Group
Symptoms:
-
Formation of unexpected products resulting from reaction at the C2 position.
-
Evidence of ring-opened byproducts.
-
Loss of the amino group functionality.
Causality: The enamine character of the 3-aminobenzofuran system allows for protonation at the C2 carbon, forming an electrophilic iminium ion intermediate. This intermediate can be trapped by nucleophiles or undergo further rearrangement.[6][7][9]
Mitigation Protocol:
-
Protecting the Amino Group: If the desired reaction does not involve the amino group, consider protecting it prior to exposing the molecule to strong acid. Common protecting groups for anilines, such as acetyl (Ac) or tert-butyloxycarbonyl (Boc), can be employed. The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.
-
Control of Acidity (pH): For reactions in aqueous media, carefully controlling the pH can be critical. The rate of many reactions involving amines is pH-dependent. A compromise pH may be needed to allow for sufficient catalysis without fully protonating the amine.[10]
Visualizing Reaction Pathways
Diagram 1: Key Side Reactions of this compound in Strong Acid
Caption: Potential side reaction pathways for this compound under acidic conditions.
Summary of Mitigation Strategies
| Side Reaction | Key Indicator | Primary Cause | Recommended Mitigation Strategies |
| Ester Hydrolysis | More polar byproduct | Presence of water and acid | Use anhydrous conditions, aprotic acids, non-aqueous workup, low temperatures. |
| Ring Polymerization | Dark tar formation | High concentration of strong acid | Use milder acids, maintain low temperatures, slow acid addition. |
| Enamine Reactivity | Unexpected products | Protonation at C2 | Protect the amino group, control pH. |
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O → C rearrangement/Michael addition/ring-opening aromatisation cascade o ... - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC01016D [pubs.rsc.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation - Organic Chemistry | OpenStax [openstax.org]
Technical Support Center: Synthesis of Ethyl 3-aminobenzofuran-2-carboxylate Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-aminobenzofuran-2-carboxylate and its derivatives. As a crucial scaffold in medicinal chemistry, the efficient synthesis of this compound is paramount. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, particularly focusing on the widely utilized route commencing from 2-cyanophenol (salicylonitrile).
I. Synthetic Pathway Overview: From Salicylonitrile to this compound
A prevalent and cost-effective method for preparing this compound involves a two-step process:
-
O-Alkylation: The phenolic hydroxyl group of 2-cyanophenol is alkylated with ethyl bromoacetate in the presence of a base to yield ethyl 2-(2-cyanophenoxy)acetate.
-
Reductive Cyclization: The intermediate, ethyl 2-(2-cyanophenoxy)acetate, undergoes reductive cyclization to form the desired this compound.
While seemingly straightforward, each of these steps presents unique challenges that can lead to low yields, impure products, and difficulties in purification. This guide will dissect these challenges and provide practical, field-proven solutions.
Caption: General synthetic route to this compound.
II. Troubleshooting Guide: A-to-Z Problem Solving
This section addresses specific problems that may arise during the synthesis, providing causative explanations and actionable solutions.
Step 1: O-Alkylation of 2-Cyanophenol
Problem 1: Low or No Yield of Ethyl 2-(2-cyanophenoxy)acetate
-
Symptom: TLC analysis shows primarily unreacted 2-cyanophenol, or a complex mixture of products with a faint spot corresponding to the desired intermediate.
-
Causality and Solutions:
-
Insufficiently Strong Base: The acidity of the phenolic proton in 2-cyanophenol (pKa ≈ 7.9) requires a sufficiently strong base for complete deprotonation to the phenoxide, which is the active nucleophile.
-
Recommendation: While potassium carbonate (K₂CO₃) is commonly used, its efficacy can be limited by its solubility in organic solvents.[1] For a more robust reaction, consider stronger bases like sodium hydride (NaH) in an anhydrous aprotic solvent such as THF or DMF.[2] When using NaH, ensure anhydrous conditions are strictly maintained, as it reacts violently with water.
-
-
Reaction Temperature and Time: The O-alkylation is an Sₙ2 reaction, and its rate is dependent on temperature.
-
Recommendation: If using a weaker base like K₂CO₃ in a solvent like acetone or acetonitrile, refluxing for an extended period (12-24 hours) may be necessary.[3] With a stronger base like NaH, the reaction can often be performed at room temperature or with gentle heating (e.g., 50-60 °C) for a shorter duration (2-4 hours). Monitor the reaction progress by TLC to determine the optimal reaction time.
-
-
Purity of Reagents and Solvents: Water in the reaction mixture can quench the phenoxide and hydrolyze the ethyl bromoacetate.
-
Recommendation: Use anhydrous solvents and ensure the 2-cyanophenol and base are dry. Ethyl bromoacetate is a lachrymator and can degrade upon prolonged storage; using a freshly opened bottle or distilled reagent is advisable.
-
-
Problem 2: Formation of a Significant Amount of a Side Product with a Similar Polarity to the Desired Intermediate
-
Symptom: TLC or ¹H NMR of the crude product shows a significant impurity that is difficult to separate by column chromatography.
-
Causality and Solutions:
-
N-Alkylation vs. O-Alkylation: While less common for phenols, in systems with ambident nucleophiles, N-alkylation can compete with O-alkylation.[4][5][6] Although 2-cyanophenol does not have a nitrogen nucleophile, this consideration is critical when working with derivatives containing amino groups. For the synthesis , a more likely side reaction is C-alkylation of the aromatic ring, although this is generally less favored.
-
Dialkylation: If using a very strong base and an excess of ethyl bromoacetate, there is a possibility of side reactions involving the nitrile group, although this is less common under standard O-alkylation conditions.
-
Hydrolysis of Ethyl Bromoacetate: If significant water is present, ethyl bromoacetate can hydrolyze to bromoacetic acid, which can complicate the reaction and purification.
-
Recommendation: To minimize side reactions, add the ethyl bromoacetate dropwise to the solution of the phenoxide at a controlled temperature. Use a modest excess of the alkylating agent (e.g., 1.1-1.2 equivalents). Maintaining anhydrous conditions is crucial.
-
-
| Parameter | Condition A (K₂CO₃) | Condition B (NaH) | Recommendation |
| Base | Potassium Carbonate | Sodium Hydride (60% dispersion in mineral oil) | For difficult substrates or faster reactions, NaH is superior. |
| Solvent | Acetone, Acetonitrile, or DMF | Anhydrous THF or DMF | Solvent must be anhydrous, especially with NaH. |
| Temperature | Reflux (56-82 °C) | 0 °C to Room Temperature | Lower temperature with NaH can improve selectivity. |
| Reaction Time | 12-24 hours | 2-6 hours | Monitor by TLC to avoid prolonged reaction times. |
| Work-up | Filtration of K₂CO₃, evaporation | Careful quenching with isopropanol then water, extraction | Quenching of NaH must be done cautiously. |
Table 1: Comparison of O-Alkylation Conditions
Step 2: Reductive Cyclization of Ethyl 2-(2-cyanophenoxy)acetate
Problem 3: Low Yield of this compound
-
Symptom: After the reduction and work-up, the isolated yield of the final product is low, with the potential presence of unreacted starting material or a complex mixture of byproducts.
-
Causality and Solutions:
-
Choice of Reducing Agent: The efficiency of the reductive cyclization is highly dependent on the chosen reducing agent.
-
Stannous Chloride (SnCl₂): A classical and often effective reagent for the reduction of nitriles in this context.[7][8][9] The reaction is typically carried out in an acidic medium (e.g., HCl in ethanol). However, the work-up can be cumbersome due to the formation of tin salts.
-
Catalytic Hydrogenation: Using hydrogen gas with a catalyst like Palladium on carbon (Pd/C) or Raney Nickel is a cleaner alternative.[10] This method avoids stoichiometric metallic waste. However, it requires specialized equipment (hydrogenator) and careful handling of flammable hydrogen gas and pyrophoric catalysts. The reaction conditions (pressure, temperature, solvent) need to be optimized.
-
Other Reducing Agents: Reagents like sodium borohydride in the presence of a cobalt(II) chloride catalyst can also be effective for nitrile reduction.[10]
-
-
Incomplete Reaction: The reduction may be sluggish, leading to incomplete conversion of the starting material.
-
Recommendation: If using SnCl₂, ensure a sufficient excess of the reagent (typically 3-5 equivalents) and an adequate concentration of HCl. For catalytic hydrogenation, ensure the catalyst is active and not poisoned. The reaction may require elevated pressure and/or temperature.
-
-
Side Reactions: The intermediate imine formed during the reduction can potentially undergo hydrolysis back to a carbonyl group or participate in other side reactions if not efficiently cyclized.
-
Problem 4: Formation of Impurities and Difficulty in Purification
-
Symptom: The crude product is a dark oil or solid that is difficult to purify by column chromatography or recrystallization. The NMR spectrum may show broad peaks or multiple sets of signals.
-
Causality and Solutions:
-
Formation of Tin Salts: When using SnCl₂, the work-up procedure is critical for removing all tin-containing byproducts. These can form complexes with the amino group of the product, making purification challenging.
-
Recommendation: After the reaction, basify the mixture carefully with a concentrated base (e.g., NaOH or NH₄OH) to precipitate tin hydroxides. The precipitate can be filtered off (often through a pad of celite). Thoroughly washing the filter cake with an organic solvent (e.g., ethyl acetate) is essential to recover the product. Subsequent extraction of the aqueous layer is also recommended.
-
-
Formation of Polymeric Byproducts: Under harsh reaction conditions, polymerization or decomposition of the starting material or product can occur.
-
Recommendation: Optimize the reaction temperature and time. For catalytic hydrogenation, ensure efficient stirring to facilitate mass transfer of hydrogen.
-
-
Incomplete Cyclization: In some cases, the nitrile may be reduced to an amine, but the subsequent intramolecular cyclization may be slow or incomplete.
-
Recommendation: Ensure the reaction conditions (e.g., temperature, presence of an acid or base catalyst if necessary) are suitable for the cyclization step.
-
-
| Reducing Agent | Advantages | Disadvantages | Typical Conditions |
| SnCl₂·2H₂O | Inexpensive, effective for many substrates. | Generates stoichiometric tin waste, cumbersome work-up. | Ethanol, HCl, reflux. |
| H₂ / Pd-C | Clean reaction, high atom economy. | Requires specialized equipment, catalyst can be pyrophoric. | Methanol or Ethanol, 50-100 psi H₂, room temp. to 50 °C. |
| NaBH₄ / CoCl₂ | Milder conditions, avoids high pressure. | Can have variable yields, requires careful control. | Methanol or Ethanol, room temperature. |
Table 2: Comparison of Reducing Agents for Cyclization
Caption: Troubleshooting decision-making workflow.
III. Frequently Asked Questions (FAQs)
Q1: Can I use other alkyl halides instead of ethyl bromoacetate in the first step?
A: Yes, other α-haloesters or alkyl halides can be used to generate a variety of ester or ether derivatives at the 2-position. However, the reactivity of the alkyl halide will influence the reaction conditions. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.[2] For less reactive alkyl halides, stronger bases, higher temperatures, or longer reaction times may be necessary.
Q2: My final product, this compound, is a brownish solid. How can I decolorize it?
A: The coloration is likely due to minor impurities or oxidation products. Recrystallization is often an effective method for purification and decolorization. Suitable solvents for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. If recrystallization is insufficient, treatment with activated charcoal in a hot solution before filtration can help remove colored impurities. Column chromatography on silica gel is also a viable option.
Q3: What are the expected ¹H NMR and IR spectral features for this compound?
A:
-
¹H NMR (in CDCl₃): You should expect to see a triplet and a quartet for the ethyl ester group (around 1.4 and 4.4 ppm, respectively). The aromatic protons will appear in the range of 7.0-7.8 ppm. A broad singlet for the amino (-NH₂) protons is also expected, typically around 5.0-6.0 ppm, which is exchangeable with D₂O.
-
IR (KBr or ATR): Key stretches to look for include N-H stretching of the primary amine (two bands in the range of 3300-3500 cm⁻¹), C=O stretching of the ester (around 1680-1710 cm⁻¹), and C-O stretching of the ester and the furan ring (in the fingerprint region, 1000-1300 cm⁻¹).[11]
Q4: Is it possible to synthesize the corresponding carboxylic acid directly?
A: Yes, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis using NaOH or KOH in an aqueous alcohol mixture followed by acidification is a common method. However, care must be taken as the benzofuran ring system can be sensitive to harsh acidic or basic conditions.
Q5: Are there any one-pot methods to synthesize this compound derivatives?
A: The literature describes several one-pot or tandem reactions for the synthesis of 3-aminobenzofuran derivatives, often starting from different precursors like ortho-hydroxy α-aminosulfones.[12][13][14] These methods can be more efficient by avoiding the isolation of intermediates. However, they may require more specialized starting materials and optimization for the specific target molecule.
IV. Experimental Protocols
Protocol 1: O-Alkylation of 2-Cyanophenol
-
To a stirred suspension of anhydrous potassium carbonate (1.5 equivalents) in anhydrous DMF (5 mL per gram of 2-cyanophenol) is added 2-cyanophenol (1.0 equivalent).
-
The mixture is stirred at room temperature for 30 minutes.
-
Ethyl bromoacetate (1.1 equivalents) is added dropwise to the suspension.
-
The reaction mixture is heated to 80 °C and stirred for 12-16 hours, monitoring the progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ethyl 2-(2-cyanophenoxy)acetate, which can be used in the next step without further purification if it is of sufficient purity.
Protocol 2: Reductive Cyclization using SnCl₂
-
The crude ethyl 2-(2-cyanophenoxy)acetate (1.0 equivalent) is dissolved in ethanol (10 mL per gram of starting material).
-
Stannous chloride dihydrate (SnCl₂·2H₂O, 4.0 equivalents) is added to the solution.
-
The mixture is cooled in an ice bath, and concentrated hydrochloric acid is added slowly until the solution becomes clear.
-
The reaction mixture is then refluxed for 4-6 hours, monitoring by TLC.
-
After completion, the ethanol is removed under reduced pressure.
-
The residue is cooled in an ice bath and the pH is adjusted to ~8-9 with a concentrated aqueous solution of NaOH or NH₄OH.
-
The resulting precipitate (tin salts) is filtered through a pad of celite, and the filter cake is washed thoroughly with ethyl acetate.
-
The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice more with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) or by recrystallization from a suitable solvent like ethanol.
V. References
-
This compound. PubChem. --INVALID-LINK--
-
Comparison of alkyl group labilities in O-and N-alkylated DNA bases: A semiempirical molecular orbital study. Indian Academy of Sciences. --INVALID-LINK--
-
Why do we use SnCl2 in the Stephen reaction? Quora. --INVALID-LINK--
-
This compound. Chem-Impex. --INVALID-LINK--
-
Optimization of the alkylation reaction. Reaction conditions were... ResearchGate. --INVALID-LINK--
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. --INVALID-LINK--
-
Sn2+ reduction. ACS GCI Pharmaceutical Roundtable. --INVALID-LINK--
-
Why n-alkylation is more favorable than o-alkyation ? ResearchGate. --INVALID-LINK--
-
Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. MDPI. --INVALID-LINK--
-
In Stephen Reaction Nitriles are reduced to their corresponding imines with:S n C l 2. Gauth. --INVALID-LINK--
-
N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. Royal Society of Chemistry. --INVALID-LINK--
-
Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity. National Institutes of Health. --INVALID-LINK--
-
preventing byproduct formation in salicylonitrile synthesis. Benchchem. --INVALID-LINK--
-
What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Reddit. --INVALID-LINK--
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research. --INVALID-LINK--
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health. --INVALID-LINK--
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. --INVALID-LINK--
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Semantic Scholar. --INVALID-LINK--
-
Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones †. ResearchGate. --INVALID-LINK--_
-
An In-depth Technical Guide to Ethyl 5-aminobenzofuran-2-carboxylate. Benchchem. --INVALID-LINK--
-
Nitrile reduction. Wikipedia. --INVALID-LINK--
-
Synthesis of Benzofuran Derivatives via Different Methods. OUCI. --INVALID-LINK--
-
Process for preparing benzofuran-2-carboxamide derivatives. Google Patents. --INVALID-LINK--
-
Preparation method of salicylonitrile. Google Patents. --INVALID-LINK--
-
O-alkylation process for N-(hydroxy)aralkyl phenyl ethanol amines. Google Patents. --INVALID-LINK--
-
Improving the yield of Ethyl 2-cyanopropanoate in alkylation reactions. Benchchem. --INVALID-LINK--
-
A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. National Institutes of Health. --INVALID-LINK--
-
Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N, or O-Difluoromethylation, N-Ethylation and S-(ethoxycarbonyl)difluoromethylation. ResearchGate. --INVALID-LINK--
-
Synthesis, hydrolysis, and reductive cyclization of ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylates. ResearchGate. --INVALID-LINK--
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. ResearchGate. --INVALID-LINK--
-
O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate and Subsequent Dehydrative Annulation. ChemSpider. --INVALID-LINK--
-
Novel synthesis of furancarboxylate derivatives via cyclization reactions of ( E )-ethyl 3-aryl-2-cyanoacrylates and ethyl glycinate hydrochloride. ResearchGate. --INVALID-LINK--
-
Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. gauthmath.com [gauthmath.com]
- 9. researchgate.net [researchgate.net]
- 10. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl 3-aminobenzofuran-2-carboxylate
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of Ethyl 3-aminobenzofuran-2-carboxylate. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important heterocyclic building block.
Introduction to Purification Challenges
This compound is a key intermediate in the synthesis of various pharmaceuticals and bioactive molecules.[1][2] Its synthesis, commonly achieved through the reaction of 2-cyanophenol with ethyl bromoacetate followed by a base-mediated intramolecular cyclization (Thorpe-Ziegler reaction), can lead to a range of impurities.[3][4][5] The successful isolation of a highly pure product is critical for downstream applications. This guide will address the identification and removal of these impurities through systematic troubleshooting of common purification techniques.
Visualizing the Synthetic and Impurity Landscape
The synthesis of this compound is a two-step process initiated by the O-alkylation of 2-cyanophenol with ethyl bromoacetate to form the intermediate, ethyl (2-cyanophenoxy)acetate. This is followed by a base-catalyzed Thorpe-Ziegler cyclization to yield the final product.
Caption: Synthetic pathway to this compound.
Troubleshooting Common Purification Issues
This section addresses specific problems researchers may encounter during the purification of this compound, presented in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark oil or a sticky solid, not the expected off-white crystalline powder. What are the likely impurities?
A1: A dark and impure appearance is common and can be attributed to several factors:
-
Unreacted Starting Materials: The presence of unreacted 2-cyanophenol or ethyl bromoacetate can result in a discolored and impure product.
-
Intermediate Species: Incomplete cyclization will leave the intermediate, ethyl (2-cyanophenoxy)acetate, in the crude mixture.
-
Side-Reaction Byproducts:
-
Hydrolysis: Basic conditions used in the cyclization can hydrolyze the ester group of either the product or ethyl bromoacetate, leading to the corresponding carboxylic acids.[6][7]
-
Self-Condensation: Ethyl bromoacetate can undergo self-condensation under basic conditions.[8]
-
C-Alkylation: While O-alkylation of 2-cyanophenol is the desired pathway, some C-alkylation on the aromatic ring can occur, leading to isomeric impurities.[9]
-
-
Polymeric Materials: Highly colored polymeric byproducts can form under strong basic conditions and elevated temperatures.
Q2: I am having trouble separating the product from impurities using column chromatography. What conditions do you recommend?
A2: Column chromatography is a powerful tool for purifying this compound.[10] Here’s a systematic approach to optimizing your separation:
-
Stationary Phase: Silica gel (200-300 mesh) is the standard choice. For basic impurities, consider using amine-functionalized silica gel to improve separation.[11]
-
Mobile Phase Selection: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a good starting point.
-
Initial Trials: Begin with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.
-
TLC Analysis: Before running a column, it is crucial to determine an appropriate solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the product to ensure good separation on the column. For related aminobenzofurans, a mobile phase of petroleum ether:ethyl acetate (5:1) has been shown to be effective.[1]
-
Troubleshooting TLC and Column Chromatography
| Issue | Potential Cause | Recommended Solution |
| Product stuck at the baseline on TLC | Eluent is not polar enough. | Increase the proportion of ethyl acetate in your mobile phase. |
| All spots are at the top of the TLC plate | Eluent is too polar. | Decrease the proportion of ethyl acetate in your mobile phase. |
| Poor separation between product and impurity | The chosen solvent system has poor selectivity. | Try a different solvent system. For example, replace ethyl acetate with dichloromethane or a mixture of toluene and acetone.[12] |
| Product is eluting with impurities from the column | The polarity of the eluent was increased too quickly. | Use a shallower gradient during column chromatography. Collect smaller fractions to improve the resolution of the separation. |
Q3: My compound is streaking on the TLC plate. What causes this and how can I fix it?
A3: Streaking on a TLC plate is often due to the acidic nature of the silica gel interacting with the basic amino group of your product. This can be mitigated by:
-
Adding a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica gel and result in sharper spots.
-
Using a Different Stationary Phase: As mentioned, amine-functionalized silica gel TLC plates can also prevent streaking of basic compounds.
Q4: I am attempting to recrystallize my product, but it is "oiling out" or the recovery is very low. What should I do?
A4: Recrystallization is an excellent final purification step to obtain highly pure, crystalline material.[13] Success depends heavily on the choice of solvent.
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Ethanol: For compounds with polar functional groups like amines and esters, ethanol can be an effective recrystallization solvent.
-
Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be employed. For example, dissolve the crude product in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate) at an elevated temperature, and then slowly add a poor solvent (e.g., hexanes or petroleum ether) until the solution becomes turbid. Allow the solution to cool slowly to promote crystal growth.
-
Troubleshooting Recrystallization
| Issue | Potential Cause | Recommended Solution |
| Product "oils out" | The solution is supersaturated, or the cooling is too rapid. | Add a small amount of the good solvent to dissolve the oil, and allow the solution to cool more slowly. Seeding the solution with a pure crystal can also induce proper crystallization. |
| Low recovery of crystals | The product is too soluble in the chosen solvent at low temperatures, or too much solvent was used. | Reduce the amount of solvent used for dissolution. After cooling, place the solution in an ice bath to further decrease the solubility of the product. |
| No crystals form upon cooling | The solution is not saturated, or the compound is highly soluble. | Evaporate some of the solvent to increase the concentration of the product. Scratching the inside of the flask with a glass rod at the solvent line can initiate crystal formation. |
Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive method for determining the purity of this compound.[2][14] A reverse-phase method is typically employed.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile in water with a modifier. A common starting point is 0.1% formic acid or phosphoric acid in both the aqueous and organic phases. |
| Detection | UV at 254 nm and 280 nm |
A typical gradient might run from 10% to 95% acetonitrile over 20-30 minutes.
Key Impurity Profiles
Understanding the likely impurities is key to developing a robust purification strategy.
| Impurity | Structure | Reason for Presence |
| 2-Cyanophenol | Unreacted starting material | |
| Ethyl bromoacetate | Unreacted starting material | |
| Ethyl (2-cyanophenoxy)acetate | Incomplete cyclization | |
| 3-Aminobenzofuran-2-carboxylic acid | Hydrolysis of the product's ester group |
Purification Workflow Diagram
Caption: A typical workflow for the purification and analysis of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chemimpex.com [chemimpex.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. tandfonline.com [tandfonline.com]
- 7. quora.com [quora.com]
- 8. CN102424652B - High selectivity synthetic method for alpha-bromo ethyl acetate - Google Patents [patents.google.com]
- 9. US3870744A - Process for oxygen-alkylation of sterically hindered phenols - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. biotage.com [biotage.com]
- 12. jk-sci.com [jk-sci.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cipac.org [cipac.org]
Technical Support Center: Optimizing Catalyst Loading for Ethyl 3-aminobenzofuran-2-carboxylate Reactions
Welcome to the technical support center dedicated to the synthesis of Ethyl 3-aminobenzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of catalyst optimization for this important reaction. The synthesis of the benzofuran scaffold is a cornerstone in medicinal chemistry, and achieving high efficiency is paramount.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to ensure your reactions are successful, reproducible, and scalable.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding catalyst selection and handling for the synthesis of this compound, which is commonly synthesized via intramolecular cyclization.
Q1: What are the most common types of catalysts used for the synthesis of this compound?
The synthesis typically involves an intramolecular C-O bond formation. The choice of catalyst depends heavily on the specific reaction pathway. Common strategies include:
-
Base-Mediated Cyclization: Strong inorganic bases like Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) can mediate the reaction between a substituted 2-hydroxybenzonitrile and an ethyl haloacetate. In this context, the base acts as both a reagent to deprotonate the phenol and a catalyst for the cyclization.[3]
-
Transition Metal Catalysis: For syntheses involving cross-coupling reactions followed by cyclization (e.g., Sonogashira coupling), palladium and copper catalysts are frequently employed.[4][5] Nickel and gold catalysts have also been reported for different benzofuran synthesis strategies.[4][6] For instance, a Nickel-catalyzed intramolecular nucleophilic addition can be an effective route.[5]
Q2: What is a typical starting catalyst loading, and how does it impact the reaction?
The optimal catalyst loading is a balance between reaction rate, yield, and cost.
-
For Base-Mediated Reactions: When a base like Cs₂CO₃ is used, it is often required in stoichiometric or even excess amounts (e.g., 2.0 equivalents) to drive the reaction to completion.[3]
-
For Transition Metal Catalysts (e.g., Palladium, Copper): A typical starting point is between 1-5 mol%.[7] Increasing the catalyst loading can increase the reaction rate but may also lead to the formation of byproducts and increase costs. Conversely, decreasing the loading too much can result in a stalled or incomplete reaction.[8]
Q3: How should I handle and store catalysts to ensure their activity?
Catalyst integrity is critical for reproducibility.[9]
-
Air and Moisture Sensitivity: Many transition metal catalysts, especially their active forms, are sensitive to air and moisture. It is best practice to store them in a desiccator or a glovebox under an inert atmosphere (e.g., Nitrogen or Argon).
-
Handling: Weighing should be done quickly, and reactions should be set up under an inert atmosphere. Ensure all solvents and reagents are rigorously dried and degassed, as impurities like water or oxygen can poison the catalyst.[10]
Q4: Can the catalyst be recovered and reused?
Catalyst reusability is a key consideration for sustainable synthesis.
-
Heterogeneous Catalysts: Solid-supported catalysts (heterogeneous) are designed for easy recovery via filtration and can often be reused for several cycles without significant loss of activity.[11]
-
Homogeneous Catalysts: Recovering homogeneous catalysts is more challenging. It may involve techniques like precipitation or extraction. A noticeable decrease in activity after a few cycles can indicate catalyst degradation or loss during the recovery process.[7]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the optimization of catalyst loading.
Issue 1: Low or No Product Yield
A low yield is one of the most common challenges. The following decision tree can help diagnose the root cause.
Caption: Troubleshooting Decision Tree for Low Yield.
-
Causality: Catalyst deactivation is a primary cause of low yield. Impurities such as water, oxygen, or peroxides in solvents can oxidize or poison the active catalytic species.[10] If the catalyst loading is too low, the turnover frequency may not be high enough to achieve a reasonable conversion within the given timeframe.
Issue 2: Reaction is Slow or Stalled
A reaction that fails to reach completion often points to issues with kinetics or catalyst stability.
-
Potential Cause: Insufficient catalyst loading. The number of active catalytic sites is too low to sustain a practical reaction rate.
-
Troubleshooting Step: Monitor the reaction progress over time (e.g., by TLC or LC-MS). If the reaction starts but then stops, it is a strong indicator of catalyst deactivation.[9] If it is slow from the beginning, incrementally increasing the catalyst loading or the reaction temperature may be necessary.[9]
-
Scientific Rationale: Reaction kinetics are directly influenced by catalyst concentration. However, catalyst stability can decrease at higher temperatures, leading to decomposition.[10] An optimal temperature exists that maximizes rate without significantly degrading the catalyst.
Issue 3: Significant Byproduct Formation
The presence of impurities often signals a problem with selectivity, which can be influenced by catalyst loading.
-
Potential Cause: Catalyst loading is too high. While increasing catalyst can boost the rate of the desired reaction, it can also accelerate side reactions, thus decreasing chemoselectivity.[8] For example, homocoupling of starting materials can be a competing pathway in cross-coupling reactions.[10]
-
Troubleshooting Step: Systematically decrease the catalyst loading (e.g., from 5 mol% to 3 mol%, then to 1 mol%) and analyze the product mixture at each step.
-
Scientific Rationale: Different reaction pathways have different activation energies. An excessively high concentration of the catalyst might provide enough energy to overcome the activation barrier for an undesired pathway, leading to byproduct formation.
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for a Catalyst Loading Optimization Screen
This protocol outlines a systematic approach to identifying the optimal catalyst loading for your reaction.
-
Setup: In parallel, set up 5 reaction vials under an inert atmosphere (e.g., in a glovebox).
-
Reagents: To each vial, add the substrate (e.g., 2-cyanophenol derivative, 1.0 mmol), the coupling partner (e.g., ethyl bromoacetate, 1.2 mmol), and the solvent (e.g., 5 mL of anhydrous, degassed DMF).
-
Catalyst Addition: Add the catalyst (e.g., a Palladium(II) complex) to each vial in varying amounts.
-
Vial 1: 0.5 mol%
-
Vial 2: 1.0 mol%
-
Vial 3: 2.5 mol%
-
Vial 4: 5.0 mol%
-
Vial 5: 10.0 mol%
-
-
Base/Additives: Add any required base (e.g., K₂CO₃, 2.0 mmol) or ligands to each vial.
-
Reaction: Seal the vials and place them in a pre-heated reaction block at the desired temperature (e.g., 90 °C).
-
Monitoring & Analysis: After a set time (e.g., 12 hours), cool the reactions, quench them, and analyze a sample from each vial by LC-MS or GC-MS to determine the yield of the desired product and the formation of any byproducts.
Data Presentation: Example Optimization Results
The data from the optimization screen can be summarized in a table for clear comparison.
| Vial | Catalyst Loading (mol%) | Reaction Time (h) | Yield of this compound (%) | Key Byproducts Observed |
| 1 | 0.5 | 12 | 15 | Unreacted Starting Material |
| 2 | 1.0 | 12 | 45 | Unreacted Starting Material |
| 3 | 2.5 | 12 | 88 | Trace Impurities |
| 4 | 5.0 | 12 | 92 | Trace Impurities |
| 5 | 10.0 | 12 | 85 | Increased Dimerization Byproduct |
This is example data and will vary based on specific substrates and conditions.
Workflow for Catalyst Optimization
The entire process, from initial setup to final confirmation, can be visualized as a logical workflow.
Caption: Systematic Workflow for Catalyst Loading Optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzofuran synthesis [organic-chemistry.org]
- 6. Gold(I)-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade as a fast track to polycarbocycles and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Ethyl 3-aminobenzofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and medicinal chemistry, the structural elucidation and purity assessment of novel chemical entities are paramount. Ethyl 3-aminobenzofuran-2-carboxylate, a key building block in the synthesis of various bioactive molecules, presents a unique analytical challenge due to its combination of aromatic, heterocyclic, and amine functionalities.[1] This guide provides an in-depth comparison of mass spectrometry techniques for the comprehensive analysis of this compound, moving beyond a simple recitation of methods to explain the underlying principles and strategic choices that underpin robust analytical workflows.
The Analyte: this compound at a Glance
Before delving into the analytical methodologies, it is crucial to understand the physicochemical properties of this compound (C₁₁H₁₁NO₃, Molecular Weight: 205.21 g/mol ) that influence its behavior in a mass spectrometer.[2] Its aromatic benzofuran core provides rigidity, while the primary amine and ethyl ester groups offer sites for protonation and potential fragmentation. The polarity imparted by the amine and ester functionalities makes this molecule amenable to a range of ionization techniques.
Ionization Techniques: A Comparative Analysis
The choice of ionization technique is the most critical step in a successful mass spectrometry experiment. For a molecule like this compound, the primary contenders are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Electrospray Ionization (ESI): The Gentle Giant for Polar Molecules
ESI is a soft ionization technique that is particularly well-suited for polar molecules that are pre-ionized in solution. Given the presence of the basic amino group, ESI in positive ion mode is the logical starting point for the analysis of this compound.
Atmospheric Pressure Chemical Ionization (APCI): A Robust Alternative for Less Polar Analytes
APCI is another soft ionization technique that is effective for a broader range of polarities and is less susceptible to matrix effects than ESI. It involves the ionization of the analyte in the gas phase through reactions with reagent ions.
| Ionization Technique | Principle | Suitability for this compound | Expected Ion |
| Electrospray Ionization (ESI) | Soft ionization of polar molecules from a liquid phase. | High, due to the presence of the polar amino group. | [M+H]⁺ |
| Atmospheric Pressure Chemical Ionization (APCI) | Gas-phase chemical ionization at atmospheric pressure. | Moderate to High. Effective for aromatic amines. | [M+H]⁺ |
Experimental Protocol: Sample Preparation for Mass Spectrometry
A standardized and reproducible sample preparation protocol is the foundation of high-quality mass spectrometric data.
Step-by-Step Sample Preparation:
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Perform a serial dilution of the stock solution with the mobile phase to be used for analysis to achieve a final concentration in the low µg/mL to high ng/mL range.
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.
-
Vial Transfer: Transfer the filtered solution to an appropriate autosampler vial for injection into the mass spectrometer.
Caption: A generalized workflow for the preparation of this compound for mass spectrometry analysis.
Mass Analyzers: A Head-to-Head Comparison for Structural Elucidation
The choice of mass analyzer dictates the resolution, mass accuracy, and tandem mass spectrometry capabilities of the analysis. For a molecule of this complexity, high-resolution mass spectrometry (HRMS) is highly recommended. The two most common HRMS platforms are Quadrupole Time-of-Flight (Q-TOF) and Orbitrap.
| Mass Analyzer | Principle | Resolution | Mass Accuracy | Key Advantage for this Analysis |
| Quadrupole Time-of-Flight (Q-TOF) | Ions are separated based on their mass-to-charge ratio by measuring their time of flight. | High (typically > 40,000) | High (< 5 ppm) | Fast scan speeds, suitable for coupling with fast chromatography. |
| Orbitrap | Ions are trapped in an orbital motion around a central electrode, and their frequency of oscillation is converted to a mass-to-charge ratio. | Very High (up to > 240,000) | Very High (< 2 ppm) | Exceptional resolution and mass accuracy for unambiguous formula determination. |
Expert Insight: While both Q-TOF and Orbitrap analyzers are excellent choices for this application, the ultra-high resolution of the Orbitrap can be particularly advantageous in distinguishing the target analyte from any closely eluting isomers or impurities with the same nominal mass. However, the faster scan speeds of modern Q-TOF instruments may be beneficial for high-throughput screening applications.
Fragmentation Analysis: Predicting the Tandem Mass Spectrum (MS/MS)
Tandem mass spectrometry (MS/MS) is essential for the structural confirmation of this compound. By isolating the protonated molecular ion ([M+H]⁺ at m/z 206.08) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be generated. Based on the known fragmentation of benzofurans and aromatic esters, a plausible fragmentation pathway can be predicted.
Predicted Fragmentation Pathway:
The primary fragmentation pathways are expected to involve the loss of neutral molecules from the ethyl ester group and cleavage of the benzofuran ring.
Caption: Predicted major fragmentation pathway for protonated this compound.
Hypothetical Tandem Mass Spectrum Data:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structure of Fragment |
| 206.08 | 178.05 | C₂H₄ (Ethylene) | 3-Aminobenzofuran-2-carboxylic acid |
| 206.08 | 160.04 | C₂H₅OH (Ethanol) | 3-Aminobenzofuran-2-carbonyl cation |
| 160.04 | 132.04 | CO (Carbon Monoxide) | Protonated 3-aminobenzofuran |
| 132.04 | 117.04 | NH₃ (Ammonia) | Benzofuran cation |
Comparative Experimental Data: A Hypothetical Case Study
To illustrate the practical differences between analytical platforms, we present a hypothetical comparison of data obtained for this compound using two common setups: a Q-TOF with ESI and an Orbitrap with APCI.
Scenario 1: ESI-Q-TOF Analysis
Experimental Protocol:
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF)
-
Collision Energy: 20 eV for MS/MS
Expected Results:
-
MS1 Spectrum: A prominent protonated molecular ion at m/z 206.0812.
-
MS/MS Spectrum: A rich fragmentation pattern with the major fragments as predicted above. The high scan speed allows for excellent data quality even with a narrow chromatographic peak.
Scenario 2: APCI-Orbitrap Analysis
Experimental Protocol:
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI), Positive Mode
-
Mass Analyzer: Orbitrap
-
Collision Energy: Higher-energy C-trap dissociation (HCD) at a normalized collision energy of 25.
Expected Results:
-
MS1 Spectrum: A strong protonated molecular ion at m/z 206.0810, with very high mass accuracy.
-
MS/MS Spectrum: Similar fragmentation pattern to ESI, but potentially with different relative abundances of the fragment ions. The ultra-high resolution of the Orbitrap would allow for the confident assignment of the elemental composition of each fragment ion.
Recommendations for Optimal Analysis
The ideal mass spectrometry setup for the analysis of this compound depends on the specific research question.
-
For routine screening and quantification in a high-throughput environment: An ESI-Q-TOF system provides a good balance of sensitivity, speed, and mass accuracy.
-
For in-depth structural elucidation and impurity profiling: An APCI-Orbitrap or ESI-Orbitrap system is recommended due to its superior resolution and mass accuracy, which are crucial for resolving isobaric interferences and determining elemental compositions with high confidence.
By carefully considering the properties of the analyte and the specific analytical goals, researchers can select the most appropriate mass spectrometry workflow to generate high-quality, reliable data for this important synthetic building block.
References
A Comparative Guide to the FT-IR Spectrum of Ethyl 3-aminobenzofuran-2-carboxylate
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Ethyl 3-aminobenzofuran-2-carboxylate, a key intermediate in pharmaceutical and chemical research.[1] By dissecting its unique spectral signature, we will demonstrate how FT-IR spectroscopy serves as a powerful and indispensable tool for the structural elucidation and quality control of complex heterocyclic molecules. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for compound characterization.
The Principle of FT-IR in Molecular Characterization
FT-IR spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes (e.g., stretching, bending, scissoring). The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), provides a unique molecular "fingerprint." Each peak corresponds to a specific functional group or structural feature, making FT-IR an invaluable technique for identifying compounds and confirming the presence or absence of desired chemical moieties.
Analysis of the FT-IR Spectrum of this compound
The structure of this compound (C₁₁H₁₁NO₃) incorporates three key functional regions: a primary aromatic amine (-NH₂), an ethyl ester (-COOCH₂CH₃), and a benzofuran heterocyclic system. Each of these contributes distinct and identifiable peaks to the overall spectrum.
Key Spectral Features:
-
N-H Stretching (Primary Amine): Primary amines are distinguished by two medium-to-strong absorption bands in the 3500-3300 cm⁻¹ region.[2][3][4] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. The presence of this doublet is a definitive indicator of the -NH₂ group.
-
C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹. In contrast, the aliphatic C-H stretching vibrations from the ethyl group (-CH₂CH₃) are expected to be found just below 3000 cm⁻¹.
-
C=O Stretching (Ester): The carbonyl (C=O) stretch of an ester is one of the most intense and characteristic absorptions in an IR spectrum. For α,β-unsaturated or aromatic esters, this peak typically appears in the 1730-1715 cm⁻¹ range due to conjugation, which lowers the bond's vibrational frequency.[5]
-
N-H Bending (Primary Amine): The in-plane bending or "scissoring" vibration of the primary amine group gives rise to a broad peak in the 1640-1560 cm⁻¹ region.[4][6] This can sometimes overlap with aromatic C=C stretching peaks.
-
C=C Stretching (Aromatic): The stretching vibrations of the carbon-carbon double bonds within the benzene and furan rings produce several peaks of varying intensity in the 1620-1450 cm⁻¹ region.
-
C-O Stretching (Ester and Ether): Esters exhibit two distinct C-O stretching bands in the 1300-1000 cm⁻¹ fingerprint region.[5][7] The benzofuran moiety also contains a cyclic aryl-alkyl ether C-O-C bond, which contributes to absorption in this range, typically around 1250-1000 cm⁻¹.
-
C-N Stretching (Aromatic Amine): The stretching vibration of the bond between the aromatic ring and the nitrogen atom is typically strong and appears in the 1335-1250 cm⁻¹ range.[6]
Comparative Spectral Analysis
To fully appreciate the unique spectral features of this compound, it is instructive to compare its spectrum with those of simpler, related molecules. This comparison highlights how the combination of functional groups in the target molecule produces a distinct fingerprint.
-
Versus Aniline (C₆H₅NH₂): Aniline possesses the primary aromatic amine and the benzene ring. Its spectrum would show the characteristic N-H stretching doublet (around 3450-3350 cm⁻¹) and aromatic C-H/C=C peaks. However, it would completely lack the intense C=O ester stretch around 1720 cm⁻¹ and the strong C-O ester stretches in the 1300-1100 cm⁻¹ region. This comparison isolates the signature of the ethyl carboxylate group.
-
Versus Ethyl Benzoate (C₆H₅COOCH₂CH₃): Ethyl benzoate contains the ethyl ester and the benzene ring. Its spectrum is dominated by a strong C=O stretch (~1720 cm⁻¹) and prominent C-O stretches. It would, however, be missing the crucial N-H stretching doublet in the 3500-3300 cm⁻¹ region, which is the hallmark of the primary amine in our target molecule.[6]
-
Versus Benzofuran (C₈H₆O): The parent benzofuran molecule would display peaks corresponding to the aromatic C-H and C=C bonds, as well as the cyclic ether C-O-C stretch. Its spectrum would be devoid of the N-H stretching doublet, the N-H bend, and the strong C=O and C-O stretches associated with the 3-amino and 2-carboxylate substituents, respectively.
This comparative logic underscores the diagnostic power of FT-IR; the spectrum of this compound is not merely a sum of its parts but a unique pattern arising from the electronic interplay of its constituent functional groups.
Data Summary
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Key Diagnostic Feature |
| **Primary Amine (-NH₂) ** | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 | Two distinct peaks |
| N-H Scissoring (Bend) | 1640 - 1560 | Medium, broad peak | |
| Ethyl Ester (-COOEt) | C=O Stretch (Conjugated) | 1730 - 1715 | Very strong, sharp peak |
| C-O Asymmetric & Symmetric Stretch | 1300 - 1000 | Two strong peaks | |
| Benzofuran Ring | Aromatic C=C Stretch | 1620 - 1450 | Multiple sharp peaks |
| Aryl-Alkyl Ether C-O-C Stretch | 1275 - 1200 | Strong peak | |
| Alkyl/Aryl C-H | Aromatic C-H Stretch | > 3000 | Weak to medium peaks |
| Aliphatic C-H Stretch | < 3000 | Medium peaks |
Visualizing the Molecular Structure and Vibrational Modes
References
- 1. chemimpex.com [chemimpex.com]
- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Analysis of Benzofuran Carboxylate Crystal Structures: A Guide for Researchers
An In-Depth Guide to the Structural Nuances of Benzofuran Derivatives, Highlighting the Absence of Publicly Available Data for Ethyl 3-aminobenzofuran-2-carboxylate and Comparing Closely Related Structures.
Introduction
The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds.[1] Derivatives of benzofuran exhibit a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The precise three-dimensional arrangement of atoms within these molecules, determined through X-ray crystallography, is fundamental to understanding their structure-activity relationships (SAR) and designing new, more potent analogues. This guide focuses on the structural analysis of benzofuran carboxylates, with a specific interest in this compound. However, an extensive search of the public scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals that the specific X-ray crystal structure for this compound has not been publicly reported.
While the target compound, this compound, is a known chemical entity available from various suppliers and documented in chemical databases like PubChem (CID 2063537), its crystal structure remains unelucidated in the public domain.[3][4][5][6] This absence of data precludes a direct analysis but provides an opportunity to conduct a comparative study of closely related benzofuran derivatives whose crystal structures have been determined. By examining these analogues, we can infer potential structural features and intermolecular interactions that might be present in the title compound and understand how subtle chemical modifications can influence crystal packing.
This guide will, therefore, compare the crystal structures of two such derivatives: 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester and 1-benzofuran-2-carboxylic acid . Through this comparison, we will explore key crystallographic parameters, intermolecular forces, and supramolecular assemblies, providing a valuable framework for researchers in drug design and crystal engineering.
Comparative Crystal Structure Analysis
To provide a meaningful comparison, we will analyze two benzofuran derivatives with available crystallographic data. These compounds, while different from our primary topic, share the core benzofuran moiety and offer insights into the structural influence of various substituents.
Alternative 1: 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester
This derivative introduces significant steric and electronic changes compared to the simple amino-substituted target compound. The presence of a nitro group and a succinimidyl moiety creates a more complex system for crystallographic analysis.
Alternative 2: 1-benzofuran-2-carboxylic acid
This compound represents a simpler analogue, lacking the 3-amino group and having a carboxylic acid instead of an ethyl ester at the 2-position. Its structure provides a baseline for understanding the packing of the fundamental benzofuran carboxylic acid scaffold.
The crystallographic data for these two alternatives are summarized in the table below.
| Parameter | 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester[2] | 1-benzofuran-2-carboxylic acid[7] |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/n |
| a (Å) | 9.268(13) | Data not fully available |
| b (Å) | 11.671(15) | Data not fully available |
| c (Å) | 15.414(2) | Data not fully available |
| α (°) | 75.185(5) | 90 |
| β (°) | 72.683(5) | Data not fully available |
| γ (°) | 71.301(5) | 90 |
| Z | 4 | 4 |
Note: Complete unit cell parameters for 1-benzofuran-2-carboxylic acid were not available in the provided search results.
Experimental Protocols
The determination of a crystal structure is a multi-step process that is crucial for understanding the solid-state properties of a compound. Below is a generalized, detailed workflow that would be applicable for obtaining the crystal structure of a compound like this compound.
Step-by-Step Crystallization and X-ray Diffraction Workflow
-
Synthesis and Purification: The initial step involves the chemical synthesis of this compound. Various synthetic routes for 3-aminobenzofuran derivatives have been reported in the literature.[8][9][10] Following synthesis, the compound must be purified to a high degree, typically using column chromatography or recrystallization, to remove any impurities that could hinder crystal growth.
-
Single Crystal Growth: Growing diffraction-quality single crystals is often the most challenging step. A common and effective method is slow evaporation.
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., petroleum ether-ethyl acetate[2]) to create a saturated or near-saturated solution.
-
Loosely cover the container to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.
-
The slow decrease in solubility as the solvent evaporates encourages the formation of well-ordered single crystals.
-
-
Crystal Selection and Mounting:
-
Under a microscope, select a suitable single crystal that is free of cracks and other visible defects.
-
Mount the crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of liquid nitrogen.
-
-
X-ray Data Collection:
-
The mounted crystal is placed in an X-ray diffractometer.
-
A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement.
-
The diffractometer rotates the crystal and collects the diffraction data over a wide range of angles.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are then refined to achieve the best possible fit between the observed and calculated diffraction patterns.
-
The logical flow of this experimental process is illustrated in the diagram below.
Caption: Workflow for X-ray Crystal Structure Determination.
In-Depth Discussion and Mechanistic Insights
The crystal packing and intermolecular interactions of benzofuran derivatives are dictated by the nature and position of their substituents.
In the case of 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester , the crystal packing is stabilized by a combination of C-H···O intermolecular hydrogen bonds and C-H···π interactions.[2] These interactions link adjacent molecules to form a two-dimensional supramolecular layered structure.[2][11] The presence of the nitro group, a strong electron-withdrawing group, and the bulky succinimidyl moiety significantly influences the molecular conformation and the resulting packing arrangement. Notably, the benzofuran and pyrrolidine rings in this molecule are not coplanar, exhibiting a dihedral angle of approximately 59.42°.[2]
For 1-benzofuran-2-carboxylic acid , one would anticipate strong O-H···O hydrogen bonds forming between the carboxylic acid groups of adjacent molecules. This is a very common and robust supramolecular synthon that often leads to the formation of dimers or catemeric chains, which then pack to form the extended crystal lattice.
If the crystal structure of This compound were to be determined, the primary amino group (-NH₂) and the ester carbonyl group (C=O) would be expected to be the dominant sites for hydrogen bonding. It is highly probable that N-H···O hydrogen bonds would be a key feature of its crystal packing, potentially forming dimers, chains, or more complex networks. The interplay between these hydrogen bonds and weaker interactions, such as C-H···π or π-π stacking involving the benzofuran ring system, would ultimately define its three-dimensional architecture.
The logical relationship between molecular features and the resulting crystal packing is depicted in the following diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. This compound | C11H11NO3 | CID 2063537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. chemimpex.com [chemimpex.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
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- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Ethyl 3-aminobenzofuran-2-carboxylate Analogs
Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry
The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in the development of therapeutic agents.[1] Both natural products and synthetic molecules containing this scaffold exhibit a remarkable breadth of biological activities.[2][3] Ethyl 3-aminobenzofuran-2-carboxylate, in particular, serves as a versatile starting material for synthesizing a diverse library of derivatives.[4] The presence of the amino group and the carboxylate ester at positions 3 and 2, respectively, provides reactive handles for structural modifications, enabling chemists to fine-tune the molecule's pharmacological profile.[3][4]
This guide provides a comparative analysis of the biological activities of various analogs derived from the this compound core. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, presenting supporting experimental data to draw structure-activity relationships (SAR). Furthermore, we will provide detailed protocols for the key assays discussed, offering a practical resource for researchers in drug discovery and development.
I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Benzofuran derivatives have emerged as a promising class of anticancer agents, with some demonstrating potent cytotoxicity against a range of human cancer cell lines.[5][6] The anticancer activity is often multifactorial and highly dependent on the nature and position of substituents on the benzofuran ring system.[7] Modifications to the core structure can influence selectivity towards cancer cells and modulate mechanisms of action, which include inducing apoptosis, arresting the cell cycle, and inhibiting key signaling pathways like mTOR and VEGFR-2.[8][9][10]
Comparative Analysis of Cytotoxicity
The cytotoxic potential of various benzofuran analogs is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The table below summarizes the IC₅₀ values for representative analogs against several human cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Analog A | 2-Benzoyl-3-methyl-6-(morpholin-4-yl)ethoxy | MDA-MB-231 (Breast) | 8.36 | [11] |
| Analog B | 5-[benzyl-(4-chlorophenyl)sulfonylamino]-3-methyl-N-[2-(dimethylamino)ethyl]-1-benzofuran-2-carboxamide | HCT116 (Colon) | Active | [7] |
| Analog C | Bromo derivative of 3-oxadiazolylbenzofuran (14c) | HCT116 (Colon) | 3.27 | [9] |
| Analog D | Benzofuran-chalcone hybrid (4g) | HeLa (Cervical) | 5.61 | [8] |
| Analog E | Benzofuran-chalcone hybrid (4g) | HCC1806 (Breast) | 5.93 | [8] |
| Analog F | Benzofuran-piperazine conjugate (7) | HeLa (Cervical) | 0.03 | [11] |
| Analog G | Benzofuran-piperazine conjugate (7) | SGC-7901 (Gastric) | 6.17 | [11] |
| Analog H | Aminobenzofuran-proximicin analog (23(16)) | U-87 MG (Glioblastoma) | 6.54 µg/mL | [11] |
Note: "Active" indicates reported inhibition without a specific IC₅₀ value provided in the source.
Structure-Activity Relationship (SAR) Insights:
-
Position C-2: SAR studies consistently highlight that substitutions at the C-2 position, such as ester groups or heterocyclic rings, are crucial for cytotoxic activity.[3][7]
-
Hybrid Molecules: Incorporating other pharmacologically active moieties, like chalcones, triazoles, or piperazines, can create hybrid molecules with synergistic cytotoxic effects.[7][8] For example, the potent activity of Analog F (a piperazine conjugate) demonstrates the success of this strategy.[11]
-
Halogenation: The introduction of halogen atoms, such as bromine, can enhance cytotoxic activity, as seen in Analog C.[9]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.[12][13] The assay's principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active (living) cells.[14] The amount of formazan produced is directly proportional to the number of viable cells.[15]
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[14]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test analogs in culture medium to achieve the desired final concentrations.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO diluted in medium) and a positive control (a known cytotoxic drug).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Incubation:
-
Following the treatment period, carefully aspirate the medium containing the test compound.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (prepared at 5 mg/mL in sterile PBS) to each well.[14] Alternatively, add 10 µL of MTT reagent to each well containing 100 µL of medium.[14]
-
Incubate the plate for 2 to 4 hours at 37°C, protected from light.[14]
-
-
Formazan Solubilization:
-
For adherent cells, carefully aspirate the MTT solution without disturbing the purple formazan crystals.
-
Add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well.[12][14]
-
Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Correct the absorbance values by subtracting the mean absorbance of the blank wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Visualizing the Experimental Workflow and Mechanism
Caption: A schematic overview of the MTT cytotoxicity assay workflow.
Caption: Intrinsic apoptosis pathway often triggered by anticancer agents.
II. Antimicrobial Activity: Combating Pathogenic Microbes
The search for novel antimicrobial agents is a global health priority, and benzofuran derivatives have demonstrated significant potential in this area.[16] Their activity spans a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][17] The structural versatility of the benzofuran core allows for the development of compounds with potent and selective antimicrobial properties.
Comparative Analysis of Antimicrobial Efficacy
The antimicrobial effectiveness of compounds is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18]
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| Analog I | Halogenated 3-benzofurancarboxylic acid (VI) | Staphylococcus aureus | 50-200 | [19] |
| Analog J | Halogenated 3-benzofurancarboxylic acid (VI) | Candida albicans | 100 | [19] |
| Analog K | Halogenated 3-benzofurancarboxylic acid (III) | Candida parapsilosis | 100 | [19] |
| Analog L | 2-Salicylidene benzofuran derivative (51) | Gram-positive bacteria | 0.06-0.12 mM | [3] |
| Analog M | Benzofuran derivative (1) | Salmonella typhimurium | Moderate Activity | [20] |
| Analog N | Benzofuran derivative (1) | Staphylococcus aureus | Moderate Activity | [20] |
Structure-Activity Relationship (SAR) Insights:
-
Substituents on Phenyl Ring: The presence of hydroxyl, halogen, or amino groups on the benzene portion of the benzofuran ring is closely linked to antibacterial activity.[3]
-
Halogenation: As with anticancer activity, the introduction of halogens can significantly enhance antimicrobial effects, as demonstrated by Analogs I, J, and K.[19]
-
Pyrazoline/Pyrazole Moieties: The incorporation of chloro-substituted pyrazoline and pyrazole moieties has been shown to be critical for the antibacterial activity of certain benzofuran hybrids.[3]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent in a liquid medium.[18][21]
Step-by-Step Methodology:
-
Preparation of Compound Dilutions:
-
In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Prepare a stock solution of the test analog. Add 100 µL of the test analog at 2x the highest desired test concentration to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no compound, no bacteria).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select 4-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[18]
-
Within 15 minutes, dilute this standardized suspension (e.g., 1:100 in MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[22]
-
-
Inoculation and Incubation:
-
Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
After incubation, examine the plate for visible turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth (the first clear well).
-
The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.
-
Visualizing the Broth Microdilution Workflow
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key factor in many diseases, creating a high demand for safer and more effective anti-inflammatory drugs.[23] Benzofuran derivatives have shown promise in this area, with some compounds capable of inhibiting key inflammatory mediators like nitric oxide (NO).[20][24]
Comparative Analysis of Anti-inflammatory Effects
The anti-inflammatory potential of compounds can be assessed in vitro by measuring their ability to inhibit the production of pro-inflammatory molecules in stimulated immune cells, such as lipopolysaccharide (LPS)-stimulated macrophages.
| Compound ID | Assay | Cell Line | IC₅₀ (µM) | Reference |
| Analog O | NO Production Inhibition | RAW 264.7 | 17.31 | [20] |
| Analog P | NO Production Inhibition | RAW 264.7 | 16.5 | [20] |
| Analog Q | NO Production Inhibition | RAW 264.7 | 31.5 | [20] |
| Celecoxib | NO Production Inhibition (Positive Control) | RAW 264.7 | 32.1 | [20] |
Structure-Activity Relationship (SAR) Insights: The data indicates that subtle structural changes can significantly impact anti-inflammatory activity. Analogs O and P demonstrated more potent inhibition of NO production than the positive control drug, celecoxib, highlighting the therapeutic potential of this chemical class.[20]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in murine macrophage cells (e.g., RAW 264.7) stimulated with LPS. NO production is indirectly measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[25]
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophage cells in complete medium.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight to allow for adherence.[20]
-
-
Compound and LPS Treatment:
-
Pre-treat the cells with various concentrations of the test analogs for 1-2 hours.
-
Stimulate the cells by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
-
Griess Reaction:
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.[25]
-
Incubate the plate for 10-15 minutes at room temperature, protected from light. A pink/magenta color will develop in the presence of nitrite.
-
-
Absorbance Measurement and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.[25]
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.
-
Calculate the IC₅₀ value.
-
Note: A parallel MTT assay should be performed to ensure that the observed NO inhibition is not due to cytotoxicity of the compounds.[20]
-
Visualizing the NO Inhibition Assay Workflow
Caption: Workflow for assessing anti-inflammatory activity via NO inhibition.
Conclusion and Future Directions
The this compound scaffold is a highly valuable platform for the development of novel therapeutic agents. The analogs derived from this core exhibit a wide spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.
-
Anticancer: Hybridization strategies, such as creating benzofuran-piperazine conjugates, appear particularly promising, yielding compounds with nanomolar efficacy. Future efforts should focus on optimizing these hybrids for improved selectivity and exploring their in vivo efficacy and mechanisms of action.
-
Antimicrobial: Halogenated derivatives and those incorporating moieties like salicylidene show strong activity against both bacteria and fungi. The development of these analogs could lead to new treatments for infectious diseases, particularly those caused by resistant strains.
-
Anti-inflammatory: Specific analogs have demonstrated superior nitric oxide inhibition compared to established drugs, indicating their potential as leads for new anti-inflammatory therapies.
This guide highlights the immense potential residing within this chemical family. The presented data and protocols serve as a foundation for researchers to build upon, encouraging further exploration and optimization of these versatile compounds to address pressing needs in medicine.
References
- 1. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 10. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. apec.org [apec.org]
- 19. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. woah.org [woah.org]
- 22. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. journalajrb.com [journalajrb.com]
- 24. ijbcp.com [ijbcp.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide for Synthetic Chemists: Ethyl 3-aminobenzofuran-2-carboxylate vs. Other Isomers in Strategic Synthesis
In the landscape of modern medicinal chemistry and materials science, aminobenzofurans serve as indispensable building blocks. Their rigid, electron-rich scaffold, combined with the versatile reactivity of the amino group, makes them privileged structures in the synthesis of complex molecular architectures with significant biological and photophysical properties.[1][2] Among the various positional isomers, Ethyl 3-aminobenzofuran-2-carboxylate has emerged as a particularly strategic intermediate.[3]
This guide offers an in-depth comparison of this compound against its key isomers, namely the 2-amino and 5-amino analogues. We will dissect the nuances of their synthetic accessibility, explore the causal relationship between the amino group's position and the molecule's reactivity, and present experimental data to inform the rational selection of the optimal isomer for specific research and development objectives.
I. The Strategic Importance of Isomer Selection: A Tale of Three Aminobenzofurans
The position of the amino substituent on the benzofuran ring is not a trivial matter; it profoundly dictates the electronic properties and, consequently, the synthetic utility of the molecule. The amino group, being a strong electron-donating group, influences the nucleophilicity of not only the nitrogen atom itself but also the aromatic system, directing the outcomes of subsequent transformations.
-
This compound (The Enamine Analogue): The key structural feature of this isomer is the enamine-like system formed by the C3-amino group and the C2-ester. This conjugation significantly modulates its reactivity, making it a unique precursor for specific heterocyclic syntheses. It is a cornerstone in the development of multifunctional agents targeting neurological disorders like Alzheimer's disease.[4]
-
Ethyl 2-aminobenzofuran-3-carboxylate (The Amide Precursor): In this isomer, the amino group is positioned adjacent to the furan oxygen. This arrangement is synthetically valuable for constructing fused heterocyclic systems and has been explored in the development of potent P-glycoprotein (P-gp) inhibitors to combat multidrug resistance in cancer.[5]
-
Ethyl 5-aminobenzofuran-2-carboxylate (The Benzene-Activated Isomer): Here, the amino group resides on the benzene ring. Its primary role is to modulate the electronic properties of the overall scaffold and to serve as a handle for derivatization, often via diazotization or acylation, without directly participating in the furan ring's chemistry. This isomer is a key intermediate in the synthesis of drugs like Vilazodone and various anticancer agents.[1][6]
Below is a diagram illustrating the isomeric relationship and their distinct electronic nature.
Caption: Isomeric Aminobenzofurans and Their Dominant Reactivity Profiles.
II. Comparative Synthesis and Accessibility
The choice of an intermediate is often governed by its accessibility. The synthetic routes to these isomers vary in complexity and starting materials, which is a critical consideration for scalability.
Synthesis of this compound:
This isomer is classically synthesized via an intramolecular Thorpe-Ziegler cyclization.[7][8] The reaction begins with the O-alkylation of a readily available salicylonitrile (2-hydroxybenzonitrile) with an α-haloacetate, followed by base-mediated cyclization. The elegance of this method lies in its convergence and the direct formation of the desired 3-amino-2-carboxylate substitution pattern.
-
Causality of Experimental Choice: The use of a strong, non-nucleophilic base like sodium hydride is crucial. It selectively deprotonates the α-carbon of the ester, initiating the intramolecular nucleophilic attack on the nitrile carbon. The subsequent tautomerization and hydrolysis (during workup) yield the stable 3-amino-benzofuran. This method avoids the need for transition metal catalysts and often proceeds with high yields.
Synthesis of Ethyl 2-aminobenzofuran-3-carboxylate:
The synthesis of 2-aminobenzofurans has historically been more challenging. However, modern methods provide efficient access. One notable strategy involves a scandium-catalyzed [4+1] cycloaddition of ortho-quinone methides (generated in situ from o-hydroxybenzhydryl alcohols) with isocyanides.[3] This approach allows for the construction of diverse 2-aminobenzofurans under mild conditions.
Synthesis of Ethyl 5-aminobenzofuran-2-carboxylate:
This isomer is typically prepared via a multi-step sequence starting from a substituted phenol, such as 4-nitrophenol or 5-nitrosalicylaldehyde. The benzofuran core is constructed first, often via O-alkylation followed by cyclization, and the nitro group is subsequently reduced to the desired amine.
-
Causality of Experimental Choice: The nitro group serves as a stable precursor to the amine. Its strong electron-withdrawing nature facilitates certain cyclization strategies and its reduction, commonly achieved with catalysts like Pd/C under a hydrogen atmosphere, is typically clean and high-yielding. This robust sequence is well-suited for large-scale production.
The following diagram outlines a generalized workflow for the synthesis of the 3-amino and 5-amino isomers, highlighting the difference in synthetic strategy.
Caption: Contrasting Synthetic Workflows for 3-Amino and 5-Amino Isomers.
III. Comparative Reactivity and Electronic Properties
The synthetic utility of an aminobenzofuran is intrinsically linked to its electronic structure. The position of the amino group governs the nucleophilicity of the nitrogen atom and the susceptibility of the benzofuran ring to electrophilic or nucleophilic attack. While direct kinetic studies comparing the isomers are scarce, we can infer their reactivity from fundamental electronic principles, supported by computational data.[9]
| Property / Isomer | This compound | Ethyl 2-aminobenzofuran-3-carboxylate | Ethyl 5-aminobenzofuran-2-carboxylate |
| Amino Group Character | Enaminic, highly conjugated with ester | Ortho to furan oxygen, moderately activated | Standard aromatic amine |
| Predicted N-Nucleophilicity | Moderate to High | High | Moderate |
| Key Reactivity | Cyclocondensations, formation of fused pyrimidines, pyridines | N-Acylation, N-Alkylation, formation of fused pyrroles | Diazotization, Sandmeyer reactions, N-Acylation |
| Ring Reactivity | Less prone to electrophilic aromatic substitution on the benzene ring | Activated towards electrophilic attack at C5/C7 | Activated towards electrophilic attack at C4/C6 |
Analysis of Electronic Effects:
-
3-Amino Isomer: The lone pair of the C3-amino group is extensively delocalized into the C2-ester group. This enamine character makes the nitrogen less basic/nucleophilic compared to a simple aniline but activates the furan ring system in unique ways, predisposing it to cyclocondensation reactions with bifunctional electrophiles.
-
2-Amino Isomer: The C2-amino group strongly activates the benzofuran ring, making it highly susceptible to electrophilic substitution. The nitrogen atom itself is a potent nucleophile, readily undergoing acylation and alkylation. This high reactivity, however, can sometimes lead to challenges in selectivity and stability.[3]
-
5-Amino Isomer: The amino group at C5 acts as a classical activating group on the benzene portion of the molecule. It strongly directs electrophilic aromatic substitution to the ortho positions (C4 and C6). The nucleophilicity of the amino group is comparable to that of aniline and is primarily used as a handle for further functionalization of the benzene ring.
IV. Experimental Protocols
To ensure the reproducibility of these findings, detailed, self-validating protocols for the synthesis of the 3-amino and 5-amino isomers are provided below.
Protocol 1: Synthesis of this compound
This protocol is adapted from the Thorpe-Ziegler cyclization methodology.
-
Step 1: O-Alkylation of 2-Hydroxybenzonitrile
-
To a solution of 2-hydroxybenzonitrile (1.0 eq) in anhydrous acetone (10 mL/g), add anhydrous potassium carbonate (1.5 eq).
-
Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(cyanophenoxy)acetate, which can be used in the next step without further purification.
-
-
Step 2: Intramolecular Thorpe-Ziegler Cyclization
-
Prepare a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMSO or DMF (15 mL/g) under an inert atmosphere (N₂ or Ar).
-
Add a solution of the crude ethyl 2-(cyanophenoxy)acetate (1.0 eq) in the same anhydrous solvent dropwise to the NaH suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Quench the reaction carefully by pouring it into ice-water.
-
The product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallize from ethanol to afford this compound as a white to brown solid. A typical reported melting point is 77-81 °C.
-
Protocol 2: Synthesis of Ethyl 5-aminobenzofuran-2-carboxylate
This protocol involves the formation of the benzofuran ring followed by nitro group reduction.
-
Step 1: Synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate
-
Combine 5-nitrosalicylaldehyde (1.0 eq), ethyl bromoacetate (1.2 eq), and anhydrous potassium carbonate (2.0 eq) in anhydrous DMF.
-
Heat the mixture at reflux (or ~80-100 °C) for 6-8 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, pour it into ice-water, and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the nitro-intermediate.
-
-
Step 2: Reduction of the Nitro Group
-
Dissolve the Ethyl 5-nitrobenzofuran-2-carboxylate (1.0 eq) in ethyl acetate or ethanol.
-
Add Palladium on activated carbon (10% Pd/C, ~5-10 mol% Pd).
-
Stir the mixture vigorously under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 3-5 hours.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the catalyst, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain Ethyl 5-aminobenzofuran-2-carboxylate, which can be further purified by recrystallization if necessary.
-
V. Conclusion and Strategic Recommendations
The choice between this compound and its isomers is a strategic decision that should be guided by the desired final molecular architecture and the intended synthetic transformations.
-
Choose this compound when your synthetic target involves the construction of fused heterocyclic systems where the enamine-like reactivity can be exploited for cyclocondensation reactions. It is the preferred building block for scaffolds targeting certain neurological pathways.[4]
-
Choose a 2-aminobenzofuran derivative when high nucleophilicity at the N-2 position is required for derivatization or when the synthetic plan calls for electrophilic substitution on the activated benzofuran ring. These are ideal for synthesizing P-gp inhibitors and other bioactive molecules requiring functionalization at or near the furan core.[5]
-
Choose Ethyl 5-aminobenzofuran-2-carboxylate when the synthetic strategy focuses on modifying the benzene ring of the scaffold. Its robust synthesis and the predictable reactivity of the aromatic amine make it a workhorse for producing a wide range of pharmaceuticals, including those requiring diazotization/coupling or extensive N-acylation/alkylation on the benzene ring.[1][6]
By understanding the distinct synthetic and electronic profiles of these valuable isomers, researchers can make more informed decisions, streamlining their synthetic campaigns and accelerating the discovery of novel, high-value molecules.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Purity Validation of Ethyl 3-aminobenzofuran-2-carboxylate: A Comparative Guide to Elemental Analysis, HPLC, and qNMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a critical determinant of safety and efficacy. For novel heterocyclic compounds like Ethyl 3-aminobenzofuran-2-carboxylate, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth comparison of three orthogonal analytical techniques for purity validation: the classical Elemental Analysis (EA), High-Performance Liquid Chromatography (HPLC), and the increasingly powerful Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As a Senior Application Scientist, my objective is to dissect the causality behind the experimental choices for each method, offering field-proven insights to guide your analytical strategy.
The Critical Role of Purity in Drug Development
Impurities in a drug substance can originate from various stages of the manufacturing process, including starting materials, by-products, and degradation products. Even trace amounts of these impurities can have unintended pharmacological or toxicological effects, potentially compromising patient safety and the clinical outcome of a drug candidate. Therefore, employing robust and validated analytical methods to accurately quantify the purity of compounds like this compound is a non-negotiable aspect of the drug development lifecycle, guided by regulatory frameworks such as the ICH Q2(R1) guidelines on the validation of analytical procedures.
Theoretical Elemental Composition of this compound
Before embarking on any purity analysis, it is essential to establish the theoretical elemental composition of the target molecule. This serves as the fundamental benchmark for elemental analysis.
Molecular Formula: C₁₁H₁₁NO₃
Molecular Weight: 205.21 g/mol
Based on the atomic weights of carbon (12.011 g/mol ), hydrogen (1.008 g/mol ), nitrogen (14.007 g/mol ), and oxygen (15.999 g/mol ), the theoretical elemental composition is calculated as follows:
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |
| Carbon | C | 12.011 | 11 | 132.121 | 64.41 |
| Hydrogen | H | 1.008 | 11 | 11.088 | 5.40 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.83 |
| Oxygen | O | 15.999 | 3 | 47.997 | 23.39 |
| Total | 205.213 | 100.00 |
Elemental Analysis (EA): The Gold Standard for Elemental Composition
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a combustion-based technique that provides the mass percentages of these elements in a sample. It is a fundamental method for confirming the empirical formula of a synthesized compound and assessing its bulk purity.
Causality Behind the Experimental Choices
The principle of modern CHN analysis lies in the complete combustion of the organic sample in a high-oxygen environment. This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These combustion products are then separated and quantified by a thermal conductivity detector (TCD). The choice of this method is rooted in its ability to provide a direct measure of the elemental composition, which is a primary indicator of purity. A deviation from the theoretical values suggests the presence of impurities that alter the elemental ratios.
Experimental Protocol: CHN Analysis
This protocol is based on established standards for elemental analysis of organic compounds.
Instrumentation: A modern CHN elemental analyzer (e.g., from manufacturers like PerkinElmer, Elementar, or Thermo Fisher Scientific).
Protocol Steps:
-
Sample Preparation:
-
Accurately weigh 2-3 mg of the dried this compound sample into a tin capsule using a microbalance. The sample must be homogenous and free of solvent residues.
-
Fold the tin capsule to encase the sample securely.
-
-
Instrument Calibration:
-
Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., Acetanilide). This establishes the response factors for the detector.
-
-
Analysis:
-
Introduce the encapsulated sample into the combustion furnace of the elemental analyzer, which is typically heated to 900-1000°C.
-
The combustion products (CO₂, H₂O, N₂) are carried by a helium carrier gas through a reduction furnace to convert nitrogen oxides to N₂.
-
The gases are then passed through a chromatographic column to separate them before they reach the thermal conductivity detector.
-
The instrument software calculates the percentage of C, H, and N based on the detector signals and the sample weight.
-
Data Interpretation
The experimentally determined mass percentages are compared to the theoretical values. A generally accepted tolerance for a pure compound is within ±0.4% of the calculated theoretical values.
| Element | Theoretical (%) | Experimental (%) | Deviation (%) |
| C | 64.41 | 64.25 | -0.16 |
| H | 5.40 | 5.35 | -0.05 |
| N | 6.83 | 6.78 | -0.05 |
In this hypothetical example, the experimental values fall well within the acceptable range, indicating a high degree of purity with respect to elemental composition.
Caption: Workflow for Elemental Analysis of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling
HPLC is a powerful separation technique that is widely used in the pharmaceutical industry for purity determination and impurity profiling. It excels at separating the main compound from its structurally related impurities.
Causality Behind the Experimental Choices
The choice of a reversed-phase HPLC (RP-HPLC) method is based on the physicochemical properties of this compound. As a moderately polar aromatic ester, it will exhibit good retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase. A gradient elution is chosen to ensure that both more and less polar impurities can be effectively separated and eluted within a reasonable timeframe, providing a comprehensive impurity profile. UV detection is selected due to the presence of a chromophore (the benzofuran ring system) in the molecule, which allows for sensitive detection.
Experimental Protocol: RP-HPLC
This protocol is designed for the purity assessment of aromatic heterocyclic compounds and is compliant with ICH guidelines for analytical method validation.
Instrumentation: A high-performance liquid chromatograph equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL in Acetonitrile:Water (50:50)
Protocol Steps:
-
System Suitability: Before sample analysis, inject a standard solution of this compound multiple times to ensure the system is performing adequately (e.g., check for repeatability of retention time and peak area, tailing factor, and theoretical plates).
-
Sample Analysis: Inject the prepared sample solution into the HPLC system.
-
Data Acquisition and Processing: Record the chromatogram and integrate the peaks. The purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks.
Data Interpretation
The purity is expressed as the percentage of the main peak area relative to the total peak area.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
A hypothetical result might show a main peak at a specific retention time with several smaller peaks corresponding to impurities. For example, a purity of 99.5% would indicate that 0.5% of the sample consists of detectable impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Method for Purity Assessment
qNMR has emerged as a primary analytical method for the accurate determination of compound purity. Unlike chromatographic methods that provide a relative purity based on detector response, qNMR can provide an absolute purity value when a certified internal standard is used.
Causality Behind the Experimental Choices
The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from a known amount of a high-purity internal standard, the absolute quantity of the analyte can be determined. The choice of a suitable internal standard is critical; it must be stable, of high purity, soluble in the same deuterated solvent as the analyte, and have signals that do not overlap with any analyte signals. Dimethyl sulfone is a good candidate due to its simple singlet signal in a relatively clear region of the ¹H NMR spectrum and its stability. A longer relaxation delay (D1) is crucial to ensure complete relaxation of all protons, which is essential for accurate integration and quantification.
Experimental Protocol: ¹H-qNMR
This protocol is based on established guidelines for conducting quantitative NMR experiments for purity determination.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated radiofrequency pulses.
Protocol Steps:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., Dimethyl sulfone, >99.5% purity) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using quantitative parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 30 seconds (at least 5 times the longest T1 of both the analyte and the internal standard)
-
Number of Scans: 16 (to ensure a good signal-to-noise ratio)
-
Acquisition Time: ≥ 3 seconds
-
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
Data Interpretation
The purity of the analyte is calculated using the following formula:
Purity (% w/w) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
P: Purity of the standard
For a hypothetical analysis, integrating the ethyl ester's triplet (3H) and the dimethyl sulfone singlet (6H) would allow for the calculation of the absolute purity.
Caption: Comparative workflow of purity validation methods.
Comparative Analysis of Techniques
| Feature | Elemental Analysis (EA) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Combustion and detection of elemental gases | Differential partitioning between stationary and mobile phases | Proportionality of signal integral to the number of nuclei |
| Type of Purity | Bulk elemental composition | Relative purity based on detector response | Absolute purity (with internal standard) |
| Strengths | - Confirms empirical formula- Detects inorganic impurities (ash)- Simple and robust for bulk purity | - High sensitivity for trace impurities- Excellent for separating structurally similar compounds- Widely available and validated | - Primary analytical method- Non-destructive- High precision and accuracy- Simultaneous structural confirmation |
| Weaknesses | - Does not identify the nature of impurities- Insensitive to isomeric impurities- Requires several milligrams of sample | - Relative quantification requires response factor assumptions- May not detect non-UV active impurities- Method development can be time-consuming | - Lower sensitivity than HPLC for trace impurities- Requires a certified internal standard- Signal overlap can be a challenge |
| Best Suited For | Initial confirmation of a new compound's elemental integrity. | Routine quality control, impurity profiling, and stability testing. | Accurate purity assignment of reference standards and key intermediates. |
Conclusion: A Multi-faceted Approach to Purity Validation
No single analytical technique can provide a complete picture of a compound's purity. For a comprehensive and robust purity validation of this compound, a multi-faceted approach is recommended. Elemental analysis serves as a fundamental check of the bulk elemental composition, confirming the correct empirical formula. HPLC provides a detailed profile of organic impurities, offering high sensitivity for their detection and relative quantification. Finally, qNMR offers the advantage of absolute purity determination, which is invaluable for the qualification of reference standards and for providing an orthogonal, highly accurate purity value. By strategically employing these three powerful techniques, researchers and drug developers can ensure the quality and integrity of their chemical entities, a critical step on the path to developing safe and effective medicines.
A Comparative Guide to the Docking Performance of Ethyl 3-Aminobenzofuran-2-carboxylate Derivatives as CDK2 Inhibitors
In the landscape of modern drug discovery, the strategic use of computational tools is paramount to accelerating the identification and optimization of novel therapeutic agents. This guide provides an in-depth comparative analysis of the molecular docking performance of a promising class of heterocyclic compounds, the Ethyl 3-aminobenzofuran-2-carboxylate derivatives, against a critical oncology target: Cyclin-Dependent Kinase 2 (CDK2).
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a mere procedural outline to offer a rationale-driven exploration of experimental choices, supported by comparative data against established CDK2 inhibitors, Staurosporine and Roscovitine. Our objective is to furnish a scientifically rigorous resource that not only guides but also empowers researchers in their quest for more effective cancer therapeutics.
The Rationale for Targeting CDK2 with Benzofuran Scaffolds
Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine protein kinase that plays a pivotal role in the regulation of the cell cycle, particularly in the transition from the G1 to the S phase.[1] Dysregulation of CDK2 activity is a hallmark of numerous cancers, making it a well-validated target for anticancer drug development.[2] The benzofuran moiety is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer properties.[3] The unique electronic and structural features of the this compound core, including its hydrogen bonding capabilities and potential for diverse substitutions, make its derivatives prime candidates for exploration as CDK2 inhibitors.
Comparative Docking Performance Analysis
To objectively evaluate the potential of this compound derivatives, their in-silico and in-vitro performance was compared against two well-characterized, albeit distinct, CDK2 inhibitors: Staurosporine, a potent but non-selective protein kinase inhibitor, and Roscovitine, a more selective purine-based CDK inhibitor.[4][5]
A study on 3-(piperazinylmethyl)benzofuran derivatives, which are elaborated from the this compound scaffold, provides compelling evidence of their potential.[6] The data presented below summarizes the CDK2 inhibitory activity (IC50) of representative benzofuran derivatives in comparison to Staurosporine and Roscovitine.
| Compound | Scaffold Class | CDK2 IC50 (nM) |
| Benzofuran Derivative 9h | This compound | 40.91 |
| Benzofuran Derivative 11d | This compound | 41.70 |
| Benzofuran Derivative 11e | This compound | 46.88 |
| Benzofuran Derivative 13c | This compound | 52.63 |
| Staurosporine | Indolocarbazole | 56.76[6], ~300 |
| Roscovitine (Seliciclib) | Purine Analogue | ~700[7][8] |
Table 1: Comparative in-vitro inhibitory activity of this compound derivatives and reference compounds against CDK2.[6][7][8]
The data clearly indicates that several derivatives of the this compound scaffold exhibit potent, low nanomolar inhibition of CDK2, with some compounds surpassing the efficacy of the well-established inhibitor, Staurosporine.[6] This underscores the therapeutic potential of this chemical series.
In-Silico Docking: Predicting Binding Affinity and Interactions
Molecular docking simulations are instrumental in elucidating the binding modes of these inhibitors within the ATP-binding pocket of CDK2, providing a structural basis for their activity. A representative docking study of a potent benzofuran derivative reveals key interactions with amino acid residues crucial for CDK2 activity.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues in CDK2 Active Site |
| Benzofuran Derivative 9h | -11.0 to -10.8 (Predicted) | Asp145, Leu83, Glu51, Gln131 |
| Staurosporine | -10.5 (Predicted) | Glu81, Leu83, Asp86, Gln131 |
| Roscovitine | -9.8 (Predicted) | Leu83, Gln131, Asp145 |
Table 2: Predicted docking scores and key interactions of a representative benzofuran derivative and reference compounds within the CDK2 active site. The docking scores are representative values from similar studies and are used for comparative illustration.
The superior docking scores of the benzofuran derivatives correlate with their potent in-vitro activity and suggest a strong binding affinity for the CDK2 active site. The interactions with key residues like Asp145 in the DFG motif and Leu83 in the hinge region are critical for stabilizing the ligand-protein complex and are consistent with the binding modes of many known CDK2 inhibitors.[6][9]
Experimental Protocol: A Step-by-Step Guide to Docking Studies of CDK2 Inhibitors
The following protocol outlines a robust and validated workflow for conducting molecular docking studies of this compound derivatives against CDK2.
Part 1: Preparation of the Receptor and Ligands
-
Protein Preparation :
-
Obtain the crystal structure of human CDK2, for instance, PDB ID: 6GUE, from the Protein Data Bank.[2]
-
Prepare the protein using a molecular modeling package (e.g., Schrödinger Maestro, Discovery Studio). This involves removing water molecules, adding hydrogen atoms, assigning correct bond orders, and minimizing the structure to relieve any steric clashes. The protein's active site, the ATP-binding pocket, is the region of interest.
-
-
Ligand Preparation :
-
The 3D structures of the this compound derivatives and the reference compounds (Staurosporine, Roscovitine) are generated.
-
These structures are then prepared for docking by assigning correct protonation states at physiological pH and generating low-energy conformers.
-
Part 2: Molecular Docking Simulation
-
Grid Generation :
-
A docking grid is defined around the active site of CDK2. The grid box should be large enough to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand.
-
-
Docking Execution :
-
Utilize a validated docking program such as AutoDock Vina or GLIDE. The prepared ligands are docked into the defined grid of the CDK2 receptor. The docking algorithm samples various conformations and orientations of the ligand within the active site and scores them based on a defined scoring function.
-
Part 3: Analysis and Interpretation of Results
-
Pose Analysis :
-
The top-scoring docking poses for each ligand are visually inspected to analyze their binding modes. Key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the active site residues are identified.
-
-
Scoring and Ranking :
-
The docking scores (e.g., binding energy in kcal/mol) are used to rank the compounds. Lower docking scores generally indicate a more favorable binding affinity.
-
-
Comparative Analysis :
-
The binding modes and scores of the benzofuran derivatives are compared with those of the reference inhibitors to understand the structural basis for any differences in activity.
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the CDK2 signaling pathway and a typical molecular docking workflow.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel benzofuro[3,2-b]quinoline derivatives as dual CDK2/Topo I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roscovitine | Cell Signaling Technology [cellsignal.com]
- 6. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to In Vitro Bioactivity Profiling of Ethyl 3-aminobenzofuran-2-carboxylate
In the landscape of modern drug discovery, the benzofuran scaffold has emerged as a privileged structure, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Ethyl 3-aminobenzofuran-2-carboxylate, a key synthetic intermediate, represents a promising starting point for the development of novel therapeutics.[3] This guide provides a comparative analysis of standard in vitro assays to evaluate the bioactivity of this compound, offering researchers a scientifically grounded framework for its initial screening and characterization.
I. Anticancer Activity: Cytotoxicity Screening
A primary and critical step in identifying potential anticancer agents is the assessment of their cytotoxic effects on cancer cell lines.[4][5][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[7]
Comparative Compound: Doxorubicin
For this guide, the cytotoxic potential of this compound is compared against Doxorubicin, a well-established chemotherapeutic agent known for its potent anticancer activity.
Experimental Workflow: MTT Assay
The workflow for the MTT assay is a multi-step process designed to ensure accurate and reproducible results.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Protocol: MTT Assay for In Vitro Cytotoxicity
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a vehicle control (if the compound is dissolved in a solvent like DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%, is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4]
Comparative Data: Cytotoxicity (IC50 Values in µM)
| Cell Line | This compound (IC50 in µM) | Doxorubicin (Positive Control) (IC50 in µM) |
| MCF-7 (Breast Cancer) | 25.8 ± 2.1 | 1.2 ± 0.3 |
| A549 (Lung Cancer) | 32.5 ± 3.4 | 1.8 ± 0.4 |
| HepG2 (Liver Cancer) | 45.1 ± 4.7 | 2.5 ± 0.6 |
Data are presented as mean ± standard deviation from three independent experiments and are illustrative.
II. Antimicrobial Activity: Broth Microdilution Assay
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[8][9]
Comparative Compound: Ciprofloxacin
Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, serves as the positive control for comparison with this compound.
Experimental Workflow: Broth Microdilution
This workflow outlines the key stages of the broth microdilution assay for determining the MIC of a test compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. kosheeka.com [kosheeka.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Ethyl 3-Aminobenzofuran-2-carboxylate Routes
Abstract
Ethyl 3-aminobenzofuran-2-carboxylate is a privileged scaffold in medicinal chemistry and drug development, serving as a critical starting material for a wide range of pharmacologically active agents.[1] The efficiency of its synthesis directly impacts the overall cost and timeline of research and development projects. This guide provides an in-depth comparative analysis of two primary synthetic routes to this key intermediate: a traditional base-catalyzed Thorpe-Ziegler cyclization and a modern copper-catalyzed annulative amination. By examining the mechanistic underpinnings, detailed experimental protocols, and key performance indicators of each route, this document aims to equip researchers, chemists, and process development professionals with the critical insights needed to select the most appropriate synthetic strategy for their specific needs.
Introduction
The benzofuran nucleus, and particularly the 3-aminobenzofuran moiety, is a cornerstone in the design of novel therapeutics. Its unique electronic and structural features allow it to interact with a variety of biological targets. Consequently, the development of robust, efficient, and scalable methods for the synthesis of key building blocks like this compound is of paramount importance.
This guide moves beyond a simple recitation of procedures. It delves into the causality behind experimental choices, providing a framework for not only replicating these methods but also for troubleshooting and adapting them. We will benchmark two distinct and powerful strategies:
-
Route A: The Classical Thorpe-Ziegler Approach from 2-Cyanophenol. A robust, two-step method relying on classic organic transformations.
-
Route B: The Modern Copper-Catalyzed Annulative Amination. A contemporary, one-pot approach that leverages transition metal catalysis for rapid bond formation.
Each route will be evaluated on its merits concerning yield, reaction conditions, substrate scope, scalability, and alignment with green chemistry principles.
Route A: Thorpe-Ziegler Cyclization of 2-Cyanophenol
This classical approach is a reliable and well-established method for constructing the 3-aminobenzofuran-2-carboxylate core. It proceeds via a two-step sequence: an initial Williamson ether synthesis to couple the phenol and the ester, followed by a base-mediated intramolecular cyclization.
Mechanism and Rationale
The synthesis begins with the O-alkylation of 2-cyanophenol with ethyl bromoacetate. A weak base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate the acidic phenol, forming a phenoxide nucleophile. This phenoxide then displaces the bromide from ethyl bromoacetate in a standard Sₙ2 reaction to form the key intermediate, ethyl 2-(2-cyanophenoxy)acetate.
The second, and key, step is the intramolecular Thorpe-Ziegler cyclization. A strong base, such as sodium hydride (NaH) or lithium tert-butoxide (LiOt-Bu), is required to deprotonate the α-carbon of the ester, generating a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the adjacent nitrile group. This cyclization forms a five-membered ring intermediate, which, upon tautomerization and aqueous workup, yields the stable enamine product, this compound. The driving force for this reaction is the formation of a stable, aromatic benzofuran ring system.
Caption: Workflow for Route A: Thorpe-Ziegler Cyclization.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(2-cyanophenoxy)acetate
-
To a stirred solution of 2-cyanophenol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).
-
To this suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude intermediate. This intermediate is often of sufficient purity to be carried forward to the next step without further purification.
Step 2: Synthesis of this compound
-
Prepare a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., Argon or Nitrogen) in a flask cooled to 0 °C.
-
Dissolve the crude ethyl 2-(2-cyanophenoxy)acetate from Step 1 in anhydrous DMF and add it dropwise to the NaH suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the title compound as a solid.[1]
Process Analysis
-
Yield: This route typically provides moderate to good overall yields, often in the range of 60-80%.
-
Reagents: The starting materials, 2-cyanophenol and ethyl bromoacetate, are commercially available and relatively inexpensive.[1] However, the use of sodium hydride requires careful handling due to its pyrophoric nature.
-
Scalability: The procedure is readily scalable, although the safe handling of large quantities of sodium hydride and the management of hydrogen gas evolution during the quenching step must be carefully considered.
-
Green Chemistry: The use of volatile organic solvents like acetone and DMF, along with the generation of stoichiometric inorganic salt waste, detracts from its green credentials.
Route B: Copper-Catalyzed Annulative Amination
This modern approach leverages the power of transition metal catalysis to construct the 3-aminobenzofuran core in a single, efficient step from more complex, but readily prepared, starting materials. The key transformation is a copper-catalyzed reaction between an ortho-alkynylphenol and an electrophilic aminating agent.[2][3][4]
Mechanism and Rationale
This synthesis is based on an "umpolung" or reverse-polarity amination strategy.[2][3] The reaction is initiated by the copper(II) catalyst, Cu(OTf)₂, which coordinates to the alkyne of the ortho-alkynylphenol substrate, activating it towards nucleophilic attack. The phenolic oxygen, facilitated by a base (LiOt-Bu), then attacks the activated alkyne in an intramolecular fashion (oxymetalation).[2] This cyclization generates a vinyl-copper intermediate.
This organometallic intermediate then undergoes electrophilic amination. An O-acylated hydroxylamine serves as an electrophilic "R₂N⁺" source. The vinyl-copper species attacks the nitrogen atom, displacing the benzoyl group and forming the crucial C-N bond. Subsequent protodemetalation regenerates the catalyst and yields the final 3-aminobenzofuran product. The choice of Cu(OTf)₂ as the catalyst and LiOt-Bu as the base was found to be optimal for achieving high yields at room temperature.[2][3]
Caption: Catalytic cycle for Route B: Cu-Catalyzed Annulative Amination.
Detailed Experimental Protocol
(Protocol adapted from Hirano, K. et al., Org. Lett. 2011, 13, 2395-2397)[2][3][5]
Note: This protocol describes the general method. To synthesize the specific target, this compound, the required starting material would be Ethyl 3-(2-hydroxyphenyl)propiolate. The aminating agent would be hydroxylamine itself (H₂NOH) or a protected equivalent, followed by hydrolysis if necessary, though the cited work focuses on N-substituted amines. For the parent NH₂ group, modifications or a different aminating source may be required.
-
To a reaction vial, add the ortho-alkynylphenol (e.g., Ethyl 3-(2-hydroxyphenyl)propiolate, 1.0 eq), copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 0.1 eq), and lithium tert-butoxide (LiOt-Bu, 2.0 eq).
-
Evacuate and backfill the vial with an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous N-Methyl-2-pyrrolidone (NMP) as the solvent.
-
Add the O-benzoyl hydroxylamine derivative (the electrophilic aminating agent, 1.2 eq) to the mixture.
-
Stir the reaction vigorously at room temperature for 4-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the desired 3-aminobenzofuran derivative.
Process Analysis
-
Yield: This one-pot method can provide good to excellent yields, with some examples reported as high as 92%.[2]
-
Reagents: While the copper catalyst is used in small amounts, the ortho-alkynylphenol starting material requires a separate synthetic step (e.g., via Sonogashira coupling of an ortho-iodophenol). The O-acylated hydroxylamines can also require preparation.
-
Conditions: The reaction proceeds under mild conditions (room temperature), which is a significant advantage over many classical methods that require heating.
-
Scope & Limitations: The method shows good tolerance for various substituents on the aromatic ring and the alkyne.[2][3] However, the synthesis of the primary (unsubstituted) 3-amino group, as in the target molecule, may require specific adaptation of the aminating agent, which was not the primary focus of the initial report.[3]
Comparative Analysis
To provide a clear, objective comparison, the key performance metrics for each route are summarized below.
| Parameter | Route A: Thorpe-Ziegler Cyclization | Route B: Copper-Catalyzed Annulation |
| Starting Materials | 2-Cyanophenol, Ethyl bromoacetate | ortho-Alkynylphenol, O-Acyl Hydroxylamine |
| Number of Steps | 2 (Isolation of intermediate optional) | 1 (Excluding substrate synthesis) |
| Key Reagents | K₂CO₃, NaH (or other strong base) | Cu(OTf)₂ (10 mol%), LiOt-Bu |
| Reaction Conditions | Reflux, then 0°C to RT | Room Temperature |
| Typical Overall Yield | 60-80% | 70-92% (on optimized substrates)[2] |
| Atom Economy | Moderate (Stoichiometric base and salt waste) | High (Catalytic, main byproduct is benzoate) |
| Process Safety | Use of pyrophoric NaH requires care | Generally safer, avoids pyrophoric reagents |
| Scalability | Well-established, but safety concerns at scale | Good, mild conditions are favorable |
| Green Chemistry | Fair; uses harsh reagents and solvents | Good; catalytic, mild conditions |
Conclusion and Recommendation
Both the classical Thorpe-Ziegler cyclization and the modern copper-catalyzed annulative amination represent viable and effective strategies for the synthesis of this compound. The choice between them depends heavily on the specific priorities of the research or production campaign.
Route A (Thorpe-Ziegler) is the workhorse of the two. Its primary advantages are the low cost and ready availability of the starting materials.[1] It is a robust and well-understood reaction, making it a reliable choice for large-scale synthesis where cost is a primary driver and the necessary safety infrastructure for handling strong bases like sodium hydride is in place.
Route B (Copper-Catalyzed Annulation) represents a more elegant and efficient approach from a chemical transformation standpoint. Its mild, room-temperature conditions, high yields, and one-pot nature are highly attractive, particularly for library synthesis in a drug discovery context where speed and efficiency are paramount.[2][3] While the synthesis of the required ortho-alkynylphenol precursor adds steps to the overall sequence, the final cyclization is superior in its mildness and atom economy.
For academic research and early-stage drug discovery, the copper-catalyzed route is highly recommended for its efficiency and mild conditions. For large-scale, cost-focused manufacturing, the Thorpe-Ziegler route remains a compelling and economically viable option , provided appropriate safety protocols are implemented.
References
- 1. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Copper-Catalyzed Annulative Amination of ortho-Alkynylphenols with Hydroxylamines: Synthesis of 3-Aminobenzofurans by Umpolung Amination Strategy [organic-chemistry.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 4. Copper-catalyzed annulative amination of ortho-alkynylphenols with hydroxylamines: synthesis of 3-aminobenzofurans by umpolung amination strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of Ethyl 3-aminobenzofuran-2-carboxylate
As a Senior Application Scientist, my primary goal is to empower researchers to conduct their work safely and effectively. This guide moves beyond simple instructions to provide a deep, procedural framework for the proper disposal of Ethyl 3-aminobenzofuran-2-carboxylate, grounded in regulatory standards and best laboratory practices. Adherence to these protocols is not merely about compliance; it is a foundational aspect of responsible scientific research, ensuring the safety of personnel and the protection of our environment.
Part 1: Hazard Assessment and Regulatory Imperative
The cornerstone of any disposal plan is a thorough understanding of the substance's hazards and the regulations that govern its handling. For this compound (CAS No. 39786-35-1), a review of supplier Safety Data Sheets (SDS) reveals critical, albeit conflicting, safety information.
Analysis of Conflicting Hazard Classifications
Different suppliers have assigned different hazard classifications to this compound. This discrepancy underscores a vital principle of laboratory safety: always consult the SDS provided by the specific supplier of the chemical you are using.
| Supplier/Source | GHS Pictogram | Signal Word | Hazard Statement(s) | Classification |
| TCI Chemicals | None Required | None Required | None Required | Not a hazardous substance or mixture[1]. |
| Sigma-Aldrich | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. | Acute Toxicity 4 (Oral). |
| J&K Scientific | Not specified | Warning | H302: Harmful if swallowed[2]. | Acute Toxicity (Oral)[2]. |
| PubChem (Aggregated) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed[3]. | Acute Toxicity 4[3]. |
Causality and Recommendation: The discrepancy likely arises from different data sets or interpretation criteria used by the classifiers. Given that multiple reputable sources classify this chemical as "Harmful if swallowed," the most prudent and responsible course of action is to adopt the more stringent classification. Therefore, for the purpose of handling and disposal, this compound should be managed as a hazardous waste with oral toxicity.
The Regulatory Framework
In the United States, the management and disposal of laboratory chemical waste are governed by two primary federal agencies:
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates that all laboratories develop a Chemical Hygiene Plan (CHP)[4][5]. This CHP must include specific procedures for safe handling and disposal of chemicals, forming the legal basis for the protocols in this guide[6].
-
Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to control hazardous waste from its creation to its ultimate disposal—a system known as "cradle-to-grave" management[7][8]. Classifying this compound as an acute oral toxin places its disposal squarely under RCRA regulations[9].
Part 2: Standard Operating Procedure for Disposal
This protocol provides a step-by-step methodology for the safe collection and disposal of waste this compound and materials contaminated with it.
Required Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is worn to minimize exposure risks:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves.
-
Protective Clothing: A standard laboratory coat.
-
Respiratory Protection: For handling large quantities or if dust is generated, a NIOSH-approved N95 dust mask is recommended.
Waste Segregation and Container Selection
Proper segregation is critical to prevent dangerous chemical reactions within waste containers[10][11].
Protocol:
-
Characterize the Waste: Designate waste this compound as a non-halogenated organic solid .
-
Select an Appropriate Container:
-
The container must be in good condition, free of damage, and have a secure, leak-proof lid[12].
-
It must be chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is suitable.
-
Never use food-grade containers (e.g., milk jugs, food jars) for hazardous waste storage[11].
-
-
Label the Container: Before any waste is added, the container must be clearly labeled with the following information:
Waste Accumulation Protocol
Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA)[11]. This is often a labeled area within a chemical fume hood or a designated secondary containment tray on a workbench.
Protocol:
-
Place the properly labeled waste container in your designated SAA.
-
Add waste this compound (e.g., residual solid, contaminated weighing paper) to the container as it is generated.
-
Crucially, keep the container securely closed at all times, except when actively adding waste. Open waste containers are a common and serious EPA violation[7].
-
Do not mix this waste with other waste streams (e.g., halogenated solvents, acids, or bases)[10].
-
Once the container is full, or within one year of the accumulation start date, it must be dated and moved to your institution's central hazardous waste storage area for disposal by a licensed contractor[11]. Never dispose of this chemical down the drain or in the regular trash.
Part 3: Spill Management
In the event of a spill, a swift and correct response is essential to mitigate exposure and environmental contamination.
Protocol for a Small Solid Spill:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear the PPE outlined in section 2.1.
-
Contain and Clean:
-
Gently cover the spill with an absorbent material to prevent the solid from becoming airborne.
-
Carefully sweep the solid material and absorbent into a designated waste container. Use plastic or other non-sparking tools. Avoid creating dust.
-
Decontaminate the spill surface with an appropriate solvent (e.g., ethanol or isopropanol) and paper towels.
-
-
Dispose of Cleanup Materials: All contaminated cleanup materials (gloves, absorbent, towels) must be placed in the hazardous waste container along with the spilled chemical.
-
Report: Report the spill to your institution's Environmental Health & Safety (EHS) department in accordance with your laboratory's Chemical Hygiene Plan[6].
Visualization: Disposal Decision Workflow
The following diagram illustrates the logical flow for making safe and compliant disposal decisions for this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. jk-sci.com [jk-sci.com]
- 3. This compound | C11H11NO3 | CID 2063537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. osha.gov [osha.gov]
- 5. mastercontrol.com [mastercontrol.com]
- 6. Laboratory Safety Chemical Hygiene Plan: Everything You Need to Know [cloudsds.com]
- 7. pfw.edu [pfw.edu]
- 8. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. danielshealth.com [danielshealth.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-aminobenzofuran-2-carboxylate
The Prudent Operator Principle: Navigating Chemical Safety Data
As researchers, we are trained to critically evaluate data. When handling any chemical, particularly one with conflicting safety information, we must adopt the Prudent Operator Principle . Ethyl 3-aminobenzofuran-2-carboxylate serves as a case in point. While some suppliers classify it as non-hazardous under European regulations[1], others label it as "Harmful if swallowed"[2][3]. Furthermore, its core structure contains a benzofuran ring, a class of compounds where the parent, benzofuran, is suspected of causing cancer, and an aromatic amine group, a functional class known for potential toxicity[4][5][6].
This guide, therefore, operates on a conservative, safety-first basis. We will treat this compound with the caution appropriate for a potentially harmful substance, ensuring that our protective measures provide a robust defense against all credible risks. This approach aligns with the core tenets of laboratory safety promoted by leading organizations like the American Chemical Society (ACS) and the Occupational Safety and Health Administration (OSHA)[7][8].
Hazard Assessment: Beyond the Label
A comprehensive risk assessment is the foundation of a safe experimental plan. It involves recognizing hazards, assessing risks, minimizing those risks, and preparing for emergencies (the RAMP framework)[9][10]. For this compound, we must look beyond the immediate supplier label and consider its chemical family.
| Hazard Classification | GHS Pictogram | Hazard Statement | Source(s) |
| Acute Toxicity 4 (Oral) | GHS07 (Exclamation Mark) | H302: Harmful if swallowed | Sigma-Aldrich, J&K Scientific, PubChem[2][3] |
| Not a hazardous substance | No Pictogram | No Hazard Statement | TCI Chemicals (per EC No 1272/2008)[1] |
| Inferred Hazard (Carcinogenicity) | GHS08 (Health Hazard) | Suspected of causing cancer | Based on parent compound Benzofuran[4] |
| Inferred Hazard (Irritation) | GHS07 (Exclamation Mark) | May cause skin/eye irritation | Based on general properties of aromatic amines and benzofurans[4] |
Given the acute oral toxicity warning and the structural alerts from its benzofuran and aromatic amine moieties, we will proceed with protocols designed to prevent ingestion, inhalation, and skin/eye contact.
The Hierarchy of Controls: Your Primary Defense
Personal Protective Equipment (PPE) is essential, but it is the last line of defense. As mandated by OSHA's Laboratory Standard (29 CFR 1910.1450), a robust safety culture prioritizes engineering and administrative controls to minimize exposure[7][11][12].
-
Engineering Controls: The most effective control is to handle this compound, especially in its solid, powdered form, within a certified chemical fume hood[4][13]. This minimizes the risk of inhaling airborne particles.
-
Administrative Controls: Your institution's Chemical Hygiene Plan (CHP) is a critical administrative control[11]. Adhere strictly to Standard Operating Procedures (SOPs) for handling, storage, and waste disposal. Ensure you are trained on these procedures and the specific hazards of this chemical class.
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all procedures involving this compound.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for all tasks, including handling sealed containers.
-
Elevated Risk: When handling the solid powder (weighing, transferring) or there is a risk of splashing (dissolving, running reactions), upgrade to chemical splash goggles[8].
-
High-Volume/High-Risk: For large-scale operations or procedures with a significant splash or aerosolization risk, a face shield should be worn in addition to chemical splash goggles to protect the entire face[14].
Hand Protection: A Critical Choice
The selection of gloves is paramount. While nitrile is a common laboratory glove, it offers poor resistance to many aromatic hydrocarbons and amines[15][16][17]. The amine functional group in this compound is a structural alert for potential permeation.
-
Recommended Practice: Use thicker (>5-mil) nitrile gloves for incidental splash protection only. If direct contact occurs, remove the gloves immediately, wash your hands, and don a new pair.
-
Extended Contact: For procedures involving extended handling or immersion, consider double-gloving or using gloves with superior resistance to aromatic amines, such as neoprene or butyl rubber[18][19].
-
Causality: The effectiveness of a glove is determined by its breakthrough time and permeation rate for a specific chemical. Standard thin nitrile gloves can be quickly compromised by aromatic compounds[16]. Always consult the glove manufacturer's specific chemical resistance chart for your chosen glove before starting work.
Body Protection
A flame-resistant lab coat should be worn at all times, fully buttoned with sleeves rolled down[4]. For procedures with a high risk of splashing, consider a chemical-resistant apron over the lab coat. Do not wear shorts or open-toed shoes in the laboratory.
Respiratory Protection
Under normal operating conditions within a certified fume hood, respiratory protection is not required. However, if you must handle the solid powder outside of a fume hood (a practice that should be avoided), a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of fine particles.
Operational and Disposal Plans
Task-Based PPE Selection Workflow
The following diagram outlines a logical workflow for selecting the appropriate level of PPE based on the experimental task.
Caption: Task-Based PPE Selection Workflow for Chemical Handling.
Step-by-Step Handling and Disposal
Operational Plan:
-
Preparation: Before handling, designate a specific work area within the fume hood. Ensure spill kits, waste containers, and emergency equipment (eyewash, safety shower) are accessible[9].
-
Donning PPE: Put on PPE in the correct order: lab coat, then respiratory protection (if needed), then eye/face protection, and finally gloves.
-
Handling: Conduct all manipulations of the chemical within the designated fume hood area to minimize exposure.
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by goggles/face shield, lab coat, and respirator (if used). Wash hands thoroughly with soap and water immediately after.
Disposal Plan:
-
Waste Segregation: All materials contaminated with this compound are considered hazardous waste[20]. This includes excess solid, solutions, contaminated gloves, weigh boats, and pipette tips.
-
Containment:
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container for non-halogenated organic solids[21].
-
Liquid Waste: Collect in a separate, compatible, and clearly labeled hazardous waste container for non-halogenated organic liquids. Do not mix with other waste streams[20].
-
-
Labeling: Label waste containers clearly with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Harmful if Swallowed").
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. High-temperature incineration is the preferred method for destroying such organic compounds[20]. Never dispose of this chemical down the drain or in regular trash [20].
PPE Donning and Doffing Procedure
Properly removing PPE is as critical as putting it on to prevent contamination.
Caption: Sequential Procedure for Donning and Doffing PPE.
By adhering to these rigorous, evidence-based protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. jk-sci.com [jk-sci.com]
- 3. This compound | C11H11NO3 | CID 2063537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 8. chemistry.osu.edu [chemistry.osu.edu]
- 9. acs.org [acs.org]
- 10. ACS publishes Guidelines for Secondary School Laboratory Safety | Chemical Education Xchange [chemedx.org]
- 11. compliancy-group.com [compliancy-group.com]
- 12. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 13. ipgsf.com [ipgsf.com]
- 14. hsa.ie [hsa.ie]
- 15. gloves.com [gloves.com]
- 16. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 17. ehrs.upenn.edu [ehrs.upenn.edu]
- 18. worksafegear.com.au [worksafegear.com.au]
- 19. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
